molecular formula C3H5NiO3- B1498674 Nickel lactate tetrahydrate CAS No. 59836-85-0

Nickel lactate tetrahydrate

Cat. No.: B1498674
CAS No.: 59836-85-0
M. Wt: 147.76 g/mol
InChI Key: YFOCIEQUCNIEIA-UHFFFAOYSA-M
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Description

Nickel lactate tetrahydrate is a useful research compound. Its molecular formula is C3H5NiO3- and its molecular weight is 147.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxypropanoate;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Ni/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCIEQUCNIEIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NiO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657603
Record name 2-hydroxypropanoate;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59836-85-0
Record name 2-hydroxypropanoate;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"thermal decomposition pathway of nickel lactate tetrahydrate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermal decomposition pathway of nickel lactate tetrahydrate (


). It is designed for researchers requiring precise mechanistic insights for the synthesis of nickel oxide (NiO) nanoparticles or catalyst precursors.

Technical Whitepaper | Version 1.0

Executive Summary

This compound is a critical coordination compound used as a precursor for the sol-gel and thermal synthesis of stoichiometric nickel oxide (NiO). Its thermal decomposition is a multi-stage process governed by dehydration kinetics followed by ligand degradation. Understanding this pathway is essential for controlling the morphology, crystallinity, and surface area of the resulting NiO nanostructures. This guide details the reaction stoichiometry, kinetic models, and experimental protocols required to validate the decomposition mechanism.

Physicochemical Characterization

Before thermal treatment, the precursor must be defined. Nickel(II) lactate tetrahydrate consists of a central


 ion coordinated by two bidentate lactate ligands and water molecules, forming a distorted octahedral geometry.
  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Appearance: Green crystalline powder

  • Solubility: Highly soluble in water; sparingly soluble in ethanol.

Thermal Decomposition Mechanism

The decomposition profile typically exhibits three distinct mass-loss stages when analyzed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in an air atmosphere.

Stage I: Dehydration ( )

The first stage involves the removal of the four water molecules of crystallization. This often occurs in overlapping steps or a single broad endothermic event depending on the heating rate.

  • Reaction:

    
    
    
  • Theoretical Mass Loss: 23.3%

  • Mechanistic Insight: The removal of outer-sphere water occurs first (

    
    ), followed by the more tightly bound inner-sphere coordination water.
    
Stage II: Anhydrous Ligand Decomposition ( )

The anhydrous nickel lactate undergoes oxidative degradation. The lactate ligand (


) decomposes via decarboxylation and dehydration, releasing volatile organic compounds (acetaldehyde, CO, 

).
  • Reaction (Simplified):

    
    
    
  • Observation: A sharp exothermic peak in DSC indicates the combustion of the organic moiety.

  • Intermediate Species: Transient formation of nickel carbonate (

    
    ) or basic carbonates may occur but rapidly decompose at these temperatures.
    
Stage III: Phase Crystallization ( )

Above


, the residual amorphous NiO crystallizes into the cubic bunsenite structure. No significant mass loss occurs in this stage, but the crystallite size increases with temperature (Ostwald ripening).
Quantitative Data Summary (Theoretical vs. Typical Experimental)
Decomposition StageTemp. Range (

)
Theoretical Mass Loss (%)Description
Dehydration 80 - 16023.33%Loss of

Ligand Oxidation 230 - 35052.45%Loss of organic ligand (

)
Residue (NiO) > 400(Residual Mass: 24.22%)Formation of stoichiometric NiO

Visualized Pathways

The following diagrams illustrate the chemical transformation and the experimental workflow required to validate it.

Diagram 1: Reaction Pathway Flowchart

DecompositionPathway Precursor Ni(Lactate)2 · 4H2O (Tetrahydrate) Dehydration Stage I: Dehydration (80-160°C) Precursor->Dehydration Anhydrous Ni(Lactate)2 (Anhydrous Intermediate) Dehydration->Anhydrous - 4 H2O Decomp Stage II: Ligand Oxidation (230-350°C) Anhydrous->Decomp Gases Byproducts: H2O, CO2, Acetaldehyde Decomp->Gases NiO_Amorphous NiO (Amorphous) + Carbonaceous Residue Decomp->NiO_Amorphous Oxidative Breakdown Crystallization Stage III: Calcination (>400°C) NiO_Amorphous->Crystallization FinalProduct NiO Nanoparticles (Cubic Bunsenite) Crystallization->FinalProduct Crystal Growth

Caption: Step-wise thermal degradation from hydrated precursor to crystalline nickel oxide.

Diagram 2: Experimental Validation Workflow

ExperimentalWorkflow Synthesis Precursor Synthesis (NiCO3 + Lactic Acid) TGA TGA/DSC Analysis (10°C/min, Air/N2) Synthesis->TGA Dry Sample XRD XRD Characterization (Phase ID) TGA->XRD Calcined Residue Kinetic Kinetic Modeling (Friedman/FWO Methods) TGA->Kinetic α vs. T Data

Caption: Workflow for validating thermal stability and decomposition kinetics.

Kinetic Analysis Framework

To ensure scientific rigor, the decomposition kinetics should not be assumed but calculated using isoconversional methods. This allows for the determination of the Activation Energy (


) without assuming a specific reaction model.
Recommended Protocol:
  • Data Collection: Perform TGA at multiple heating rates (

    
    ).
    
  • Isoconversional Method (Flynn-Wall-Ozawa): Plot

    
     vs. 
    
    
    
    for fixed values of conversion (
    
    
    ).
    
    
    The slope of these lines yields
    
    
    , allowing calculation of
    
    
    .
  • Model Fitting: Use the Coats-Redfern method to determine the reaction mechanism (e.g.,

    
     Nucleation or 
    
    
    
    Phase Boundary).

Typical Kinetic Values (Reference Range):

  • Dehydration

    
    :  ~50–80 kJ/mol (Diffusion controlled).
    
  • Decomposition

    
    :  ~110–160 kJ/mol (Chemical reaction controlled).
    

Experimental Protocol for Validation

Objective: Synthesize NiO nanoparticles via the nickel lactate route.

  • Precursor Preparation:

    • Dissolve stoichiometric Nickel Carbonate (

      
      ) in dilute Lactic Acid (
      
      
      
      ) under stirring at
      
      
      .
    • Evaporate solvent to obtain green crystals of this compound.

    • Recrystallize from ethanol/water to ensure purity.

  • Thermal Treatment:

    • Load 10–15 mg of sample into an Alumina (

      
      ) crucible.
      
    • Heat from

      
       to 
      
      
      
      at
      
      
      under air flow (50 mL/min).
  • Characterization:

    • Analyze the residue via Powder X-Ray Diffraction (XRD) to confirm the cubic NiO phase (JCPDS Card No. 47-1049).

References

  • Thermal Decomposition of Nickel Carboxylates: Study on the thermal behavior of nickel acetate and related carboxylates, establishing the general decomposition temperature range (238–250°C). Source: ResearchGate.[1]

  • Kinetics of Nickel Salt Decomposition: Detailed kinetic analysis methodologies (FWO, Friedman) applied to nickel oxalate/sulfate, applicable to lactate. Source: ResearchGate.[1]

  • Synthesis of NiO Nanoparticles via Precursors: Methodologies for using organic precursors like nickel lactate/octanoate for controlled NiO synthesis. Source: ResearchGate.[1]

Sources

An In-Depth Technical Guide to the Solubility of Nickel Lactate Tetrahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of nickel lactate tetrahydrate in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying principles of solubility and providing robust methodologies for its experimental determination.

Introduction: The Critical Role of Solubility in Scientific Applications

Nickel lactate, particularly in its tetrahydrate form, is a compound of growing interest in various fields, including catalysis, materials science, and as a potential precursor in pharmaceutical synthesis.[1][2][3][4] Understanding its solubility in organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences crystallization processes, and is a critical parameter in formulation development. A thorough grasp of the solubility profile of this compound enables researchers to design more efficient synthetic routes, control particle size and morphology in material fabrication, and develop effective delivery systems for potential therapeutic agents. This guide will provide the foundational knowledge and practical protocols to empower scientists to confidently work with this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, several key characteristics govern its interaction with organic solvents.

PropertyValue/DescriptionRelevance to Solubility
Molecular Formula C₆H₁₀NiO₆·4H₂OThe presence of lactate and water ligands influences polarity and hydrogen bonding.
Molar Mass 296.88 g/mol Affects the mass-to-volume relationships in solubility measurements.
Appearance Green crystalline solidThe crystalline nature implies that energy is required to overcome the lattice energy for dissolution.
Coordination Geometry Nickel(II) ion coordinated to lactate and water molecules.The coordination sphere dictates the accessibility of the nickel ion and the overall polarity of the complex.
Hydrogen Bond Donors/Acceptors The lactate ligand has hydroxyl and carboxyl groups, and the water molecules are excellent hydrogen bond donors and acceptors.[5]This extensive hydrogen bonding capability suggests a preference for polar, protic solvents.
Polarity The molecule possesses significant polarity due to the ionic nature of the nickel-lactate bond and the presence of polar functional groups.Following the "like dissolves like" principle, polar solvents are expected to be more effective.[6][7]

The lactate anion itself is a chiral molecule with a hydroxyl group and a carboxylate group, both of which can participate in hydrogen bonding. The four water molecules of hydration further enhance the compound's polar nature and its ability to form hydrogen bonds.

A Theoretical Framework for Predicting Solubility

While empirical determination is the gold standard, theoretical models can provide valuable predictive insights into solubility, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its high polarity and capacity for hydrogen bonding suggest that it will be most soluble in polar solvents, particularly those that can also engage in hydrogen bonding. Conversely, it is expected to have very low solubility in nonpolar, aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[8][9] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Factors Influencing the Solubility of this compound

Several external factors can significantly influence the solubility of this compound in a given organic solvent.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[7][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy. However, the effect of temperature should be determined empirically for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a polar compound like this compound.[6][7] Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, DMF), and nonpolar (e.g., hexane, toluene).

  • Molecular Size and Shape: The relatively large size of the hydrated nickel lactate complex may present steric hindrance, making it more difficult for solvent molecules to surround and solvate it compared to smaller molecules.[7]

  • Presence of Co-solvents: The addition of a co-solvent can dramatically alter the solubility of a solute. For instance, adding a small amount of water to an organic solvent can sometimes increase the solubility of a polar, hydrated salt.[11]

  • pH (in aqueous or protic systems): While the focus here is on organic solvents, if the solvent is protic or contains acidic or basic impurities, the pH can influence the protonation state of the lactate ligand, which could affect solubility.

Inferred Qualitative Solubility Profile

Based on the principles outlined above and by analogy with similar compounds like nickel(II) acetate[6][12][13], the following qualitative solubility profile for this compound in common organic solvents can be inferred:

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSoluble to Sparingly Soluble Polar and capable of hydrogen bonding. Nickel acetate is soluble in methanol.[12]
Ethanol Polar ProticSlightly Soluble to Sparingly Soluble Less polar than methanol, may be a less effective solvent.
Isopropanol Polar ProticSparingly Soluble to Insoluble Lower polarity and greater steric hindrance than methanol or ethanol.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely Soluble Highly polar solvent, often effective for dissolving metal-organic compounds.[14]
N,N-Dimethylformamide (DMF) Polar AproticLikely Soluble Another highly polar aprotic solvent.
Acetone Polar AproticSlightly Soluble to Sparingly Soluble Moderately polar, but less effective at solvating ionic species than DMSO or DMF.
Acetonitrile Polar AproticSlightly Soluble to Sparingly Soluble Polar, but may not be as effective as other polar aprotic solvents.
Tetrahydrofuran (THF) Moderately Polar AproticInsoluble Lower polarity, not expected to be a good solvent.
Ethyl Acetate Moderately Polar AproticInsoluble Lower polarity, not expected to be a good solvent.
Dichloromethane Nonpolar AproticInsoluble Nonpolar, will not effectively solvate the polar solute.
Toluene Nonpolar AproticInsoluble Nonpolar, will not effectively solvate the polar solute.
Hexane Nonpolar AproticInsoluble Nonpolar, will not effectively solvate the polar solute.

Disclaimer: This table represents an educated prediction based on chemical principles. Experimental verification is essential.

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of solubility requires rigorous experimental methodology. The following section details standard protocols for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the maximum amount of solute that can dissolve in a solvent at a given temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

  • Quantification: Quantify the concentration of this compound in the filtered supernatant. Common analytical techniques include:

    • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): To determine the nickel concentration.

    • High-Performance Liquid Chromatography (HPLC): To quantify the lactate anion.

    • UV-Vis Spectroscopy: If the nickel lactate complex has a characteristic absorbance.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is less accurate due to the potential for co-precipitation of impurities.

  • Calculation: Calculate the solubility in units of mg/mL, g/L, or mol/L.

Workflow Diagram:

Equilibrium_Solubility_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Sample & Filter Supernatant C->D E 5. Quantify Solute Concentration (e.g., ICP, HPLC) D->E F 6. Calculate Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This method measures the concentration at which a compound precipitates from a solution upon the addition of an anti-solvent or a change in conditions. It is often used in high-throughput screening environments.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

  • Titration: In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent (the "anti-solvent").

  • Precipitation Detection: Monitor the wells for the first sign of precipitation. This can be done visually or, more accurately, using a nephelometer or a plate reader that measures light scattering.

  • Calculation: The concentration in the well where precipitation is first observed is the kinetic solubility.

Workflow Diagram:

Kinetic_Solubility_Workflow A 1. Prepare Concentrated Stock Solution (e.g., in DMSO) B 2. Titrate Stock into Test Solvent in Multi-well Plate A->B C 3. Monitor for Precipitation (Nephelometry/Visual) B->C D 4. Identify Well of First Precipitation C->D E 5. Calculate Kinetic Solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely.

  • Tables: Use tables to present quantitative solubility data for different solvents at specified temperatures.

  • Graphs: Plot solubility as a function of temperature to visualize trends. For co-solvent systems, a ternary phase diagram can be illustrative.

  • Interpretation: When interpreting the data, consider the correlation between the observed solubility and the physicochemical properties of the solvents (e.g., polarity, hydrogen bonding capacity, HSP). This will provide a deeper understanding of the dissolution mechanism and aid in the selection of optimal solvent systems for specific applications.

Conclusion

While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to address this knowledge gap. By understanding the key physicochemical properties of the compound and applying the robust experimental protocols detailed herein, scientists can confidently determine its solubility profile. This will enable the rational design of experiments and processes, ultimately accelerating research and development in the many fields where this versatile compound finds application.

References

  • Vertex AI Search. (n.d.). Nickel(II) acetate - Solubility of Things. Retrieved February 5, 2026.
  • Chem-Impex. (n.d.). Nickel(II)
  • ResearchGate. (2025). Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of L‑Lactide in Different Pure Solvents. Retrieved February 5, 2026.
  • ResearchGate. (2016). Solubilities of metal-organic compounds?. Retrieved February 5, 2026.
  • Wikipedia. (n.d.). Nickel(II)
  • ScienceDirect. (2025). Solubility of high-value compounds in ethyl lactate: Measurements and modeling. Retrieved February 5, 2026.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved February 5, 2026.
  • AAT Bioquest. (2022). What factors affect solubility?. Retrieved February 5, 2026.
  • LiMac Science. (n.d.). Nickel(II) Acetate tetrahydrate, min 99%. Retrieved February 5, 2026.
  • Wikipedia. (n.d.). Nickel organic acid salts. Retrieved February 5, 2026.
  • National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. Retrieved February 5, 2026.
  • Gelest, Inc. (2016). NICKEL(II)
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 5, 2026.
  • National Center for Biotechnology Information. (n.d.). Nickel lactate. PubChem. Retrieved February 5, 2026.
  • National Center for Biotechnology Information. (2017). Nickel pincer model of the active site of lactate racemase involves ligand participation in hydride transfer. Retrieved February 5, 2026.
  • Hansen Solubility. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved February 5, 2026.
  • ResearchGate. (2025). Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. Retrieved February 5, 2026.
  • ResearchGate. (2017). What is the best experimental device to check solubility of metal complexes in organic solvent?. Retrieved February 5, 2026.
  • MDPI. (n.d.).
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 5, 2026.
  • Scientific.net. (n.d.).
  • Royal Society of Chemistry. (n.d.). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. Retrieved February 5, 2026.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 5, 2026.

Sources

An In-depth Technical Guide to the Coordination Chemistry of Nickel Lactate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of nickel(II) lactate tetrahydrate, Ni(C₃H₅O₃)₂·4H₂O. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the synthesis, structural analysis, physicochemical properties, and applications of nickel lactate-based coordination compounds. By integrating fundamental principles with field-proven insights, this guide elucidates the causal relationships behind experimental design and characterization, establishing a self-validating framework for the study of these versatile complexes. Emphasis is placed on the multifaceted role of the lactate ligand, the influence of coordinated water, and the potential for creating novel materials through ligand substitution and thermal decomposition.

Introduction: The Significance of Nickel(II) and α-Hydroxycarboxylates in Coordination Chemistry

Nickel(II), with its [Ar]3d⁸ electron configuration, is a cornerstone of transition metal coordination chemistry, exhibiting a remarkable diversity of coordination numbers (typically 4, 5, and 6) and geometries, including octahedral, tetrahedral, and square planar.[1] This versatility allows for the fine-tuning of the electronic, magnetic, and catalytic properties of its complexes.[1] The choice of ligand is paramount in dictating these properties.

Lactic acid (2-hydroxypropanoic acid), a chiral α-hydroxycarboxylic acid, presents a particularly interesting case as a ligand. Its structure incorporates both a carboxylate group and a hydroxyl group, providing multiple potential coordination sites. This dual-functionality enables the lactate anion to act as a versatile chelating and/or bridging ligand, leading to the formation of mononuclear, binuclear, and polynuclear complexes with intricate supramolecular architectures. The coordination behavior of α-hydroxycarboxylates has been extensively studied, particularly with rare-earth elements, where they are known to form stable five-membered chelate rings and exhibit chelating-bridging modes that link adjacent metal centers.[2]

Nickel lactate tetrahydrate serves as a fundamental starting material for accessing a wide array of coordination compounds. The four water molecules in its structure are relatively labile and can be substituted by other ligands, opening pathways to new molecular structures with tailored properties. Understanding the fundamental coordination chemistry of this hydrated salt is crucial for its strategic application as a precursor in the synthesis of advanced materials, catalysts, and biologically relevant molecules.

Synthesis of Nickel Lactate Coordination Compounds

The synthesis of nickel(II) lactate coordination compounds typically begins with nickel lactate itself or is generated in situ from a simple nickel(II) salt and lactic acid. The general principle involves the reaction of a nickel(II) source with lactic acid, followed by the introduction of auxiliary ligands if mixed-ligand complexes are desired.

Causality in Precursor Selection and Reaction Conditions

The choice of nickel precursor is critical and influences the reaction pathway and purity of the final product.

  • Nickel(II) Carbonate (NiCO₃): This is an ideal starting material for the synthesis of the parent nickel lactate solution. Its reaction with lactic acid is an acid-base neutralization that produces nickel lactate, water, and carbon dioxide gas. The evolution of CO₂ drives the reaction to completion, and the byproducts (H₂O and CO₂) are benign and easily removed. This method avoids the introduction of potentially coordinating counter-ions like chloride or sulfate.

  • Nickel(II) Chloride (NiCl₂·6H₂O) or Sulfate (NiSO₄·6H₂O): While readily available, these salts introduce counter-ions (Cl⁻ or SO₄²⁻) that can compete with the lactate and auxiliary ligands for coordination sites on the Ni(II) center. This can lead to the formation of undesired side products or the incorporation of the anion into the final complex.

  • Control of pH: The pH of the reaction medium is crucial. Lactic acid is a weak acid (pKa ≈ 3.86), and its deprotonation to the coordinating lactate anion is favored under neutral to slightly basic conditions. The addition of a mild base (e.g., sodium hydroxide, ammonia, or an organic amine) is often necessary to facilitate the formation of the desired complex.

General Synthetic Workflow

The synthesis of nickel lactate complexes can be systematically approached through a logical workflow. The following diagram illustrates the key decision points and processes involved in synthesizing both the parent hydrate and a mixed-ligand complex.

SynthesisWorkflow Start Select Ni(II) Precursor NiCO3 NiCO₃ (Preferred) Start->NiCO3  Optimal Path NiCl2 NiCl₂·6H₂O (Alternative) Start->NiCl2  Consider  Counter-ion ReactLactic React with Lactic Acid (HLact) NiCO3->ReactLactic NiCl2->ReactLactic Filter Filter (if needed) ReactLactic->Filter Remove unreacted solid Evaporate Slow Evaporation Crystallization Filter->Evaporate Path A: Parent Hydrate AddBase Add Base & Auxiliary Ligand (L') Filter->AddBase Path B: Mixed-Ligand Cmplx Product1 Isolate Ni(Lact)₂·4H₂O Crystals Evaporate->Product1 Product2 Isolate Mixed-Ligand Complex [Ni(Lact)₂(L')ₓ] Evaporate->Product2 Reflux Reflux / Stir at controlled Temp. AddBase->Reflux Reflux->Evaporate

Caption: General workflow for the synthesis of this compound and its mixed-ligand complexes.

Experimental Protocol: Synthesis of a Mixed-Ligand Nickel(II) Lactate-Pyridine Complex

This protocol describes a representative synthesis of a mixed-ligand complex, adapting established methods for Ni(II)-pyridine complexes.[3] This system is self-validating as the formation of the complex can be confirmed by a distinct color change and verified through spectroscopic analysis.

  • Preparation of Nickel(II) Lactate Solution:

    • To a 100 mL round-bottom flask, add 1.19 g (0.01 mol) of nickel(II) carbonate.

    • Slowly add a solution of 1.80 g (0.02 mol) of lactic acid in 30 mL of deionized water while stirring. Effervescence (CO₂) will be observed.

    • Gently heat the mixture to ~60 °C and stir until the effervescence ceases and a clear, green solution is obtained. This indicates the complete reaction to form aqueous nickel(II) lactate.

    • Filter the warm solution to remove any unreacted nickel carbonate.

  • Formation of the Mixed-Ligand Complex:

    • To the clear green filtrate, add 1.58 g (0.02 mol) of pyridine dropwise while stirring.

    • A color change from light green to blue or dark green is indicative of pyridine coordinating to the nickel(II) center.[3]

    • Continue stirring the solution at room temperature for 1 hour to ensure complete complex formation.

  • Crystallization and Isolation:

    • Transfer the solution to a beaker and allow for slow evaporation at room temperature in a fume hood.

    • After 24-48 hours, colored crystals of the mixed-ligand complex should form.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted pyridine, and dry in vacuo.

Structural and Coordination Analysis

Coordination Geometry of Nickel(II)

In its hydrated carboxylate complexes, Ni(II) overwhelmingly favors a six-coordinate, pseudo-octahedral geometry.[4] In the inferred structure of Ni(C₃H₅O₃)₂·4H₂O, the central nickel ion is coordinated by the oxygen atoms from two lactate ligands and four water molecules. Based on the structure of nickel acetate tetrahydrate, it is highly probable that the two lactate ligands coordinate in a monodentate fashion, with the four water molecules occupying the remaining sites in the equatorial plane.[4]

Upon formation of mixed-ligand complexes, the coordinated water molecules are typically displaced. For example, in a pyridine complex, two water molecules might be replaced by two pyridine ligands, resulting in a [Ni(Lact)₂(Py)₂(H₂O)₂] or [Ni(Lact)₂(Py)₄] complex, maintaining the octahedral geometry.

Versatility of the Lactate Ligand

The lactate anion is a highly versatile ligand due to the presence of both carboxylate and α-hydroxyl groups. This allows for several coordination modes, which dictates the resulting molecular and supramolecular structure.

Caption: Common coordination modes of the lactate ligand with metal centers.

  • A) Monodentate: The lactate coordinates through only one of the carboxylate oxygen atoms. This is common in highly hydrated simple salts like nickel acetate tetrahydrate.[4]

  • B) Bidentate Chelate: The ligand forms a stable five-membered ring by coordinating through one carboxylate oxygen and the α-hydroxyl oxygen. This is a very common mode for α-hydroxycarboxylates.[2]

  • C) Chelating and Bridging: The ligand chelates to one metal center (as in B) and simultaneously uses its second carboxylate oxygen to bridge to an adjacent metal center. This mode is crucial in the formation of polynuclear structures.[2]

The specific coordination mode adopted is a delicate balance of factors including the steric bulk of other ligands, the solvent system, and the preferred coordination number of the metal ion.

Key Structural Data (Analogous and Reported)

While specific crystallographic data for Ni(C₃H₅O₃)₂·4H₂O is elusive, we can compile representative data from analogous Ni(II) carboxylate and lactate complexes to provide expected bond lengths and geometries.

ParameterNickel Acetate Tetrahydrate[4]Nickel-Citrate Complex[5]Polynuclear Ni-Lactate[2]Expected for Ni-Lactate
Coordination Geometry OctahedralDistorted OctahedralOctahedralOctahedral
Ni-O (carboxylate) Å ~2.06 Å2.03 - 2.08 Å(not specified)~2.05 - 2.10 Å
Ni-O (water) Å ~2.09 Å2.08 - 2.11 Å(not specified)~2.08 - 2.12 Å
Ni-O (hydroxyl) Å N/A~2.05 Å(not specified)~2.04 - 2.08 Å

Data for Nickel Acetate Tetrahydrate and Nickel-Citrate Complex are used as proxies to estimate the expected bond lengths in a simple nickel lactate complex.

Physicochemical Characterization

A multi-technique approach is essential for the comprehensive characterization of nickel lactate coordination compounds, providing insights into their structure, bonding, and stability.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the lactate ligand. The key vibrational bands of interest are the carboxylate (COO⁻) stretches.

  • Asymmetric Stretch (νₐₛ(COO⁻)): Typically appears in the range of 1580-1620 cm⁻¹.

  • Symmetric Stretch (νₛ(COO⁻)): Typically appears in the range of 1380-1420 cm⁻¹.

The separation between these two wavenumbers (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode. For unidentate coordination, as seen in some layered nickel hydroxide acetates, Δν is typically large (~220 cm⁻¹).[6] For bidentate chelating or bridging modes, this separation is generally smaller. The broad O-H stretching band, typically above 3200 cm⁻¹, confirms the presence of coordinated water or hydroxyl groups. A peak corresponding to the Ni-O stretching vibration is expected in the far-IR region, often below 400 cm⁻¹.[7]

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a Ni(II) complex is characteristic of its coordination geometry. For octahedral Ni(II) (d⁸) complexes, three spin-allowed d-d transitions are typically observed:

  • ³A₂g → ³T₂g (ν₁)

  • ³A₂g → ³T₁g(F) (ν₂)

  • ³A₂g → ³T₁g(P) (ν₃)

These transitions give high-spin octahedral Ni(II) complexes their characteristic green or blue color. For this compound in aqueous solution, these bands are expected in the visible and near-IR regions. The introduction of different ligands (like pyridine) will shift the position of these bands (λₘₐₓ) due to changes in the ligand field strength, providing direct evidence of a change in the coordination sphere.[8]

TechniqueRegion/ParameterInterpretation
FTIR 3200-3500 cm⁻¹Broad O-H stretch of coordinated H₂O and lactate -OH group.
1580-1620 cm⁻¹Asymmetric COO⁻ stretch (νₐₛ).
1380-1420 cm⁻¹Symmetric COO⁻ stretch (νₛ).
Δν = (νₐₛ - νₛ)Diagnostic of carboxylate coordination mode (unidentate vs. bidentate/bridging).
UV-Vis λₘₐₓ (3 bands)Corresponds to the three spin-allowed d-d transitions for octahedral Ni(II). Positions are sensitive to ligand field strength.
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability of hydrated complexes and understanding their decomposition pathways. The thermal decomposition of this compound is expected to occur in distinct stages.

ThermalDecomposition Start Ni(Lact)₂·4H₂O (Solid) Step1 Dehydration (Stage 1) ~100-180 °C Start->Step1 + Heat - xH₂O Step2 Dehydration (Stage 2) ~180-220 °C Step1->Step2 + Heat - (4-x)H₂O Anhydrous Ni(Lact)₂ (Anhydrous Intermediate) Step2->Anhydrous Decomp Decomposition > 240 °C Anhydrous->Decomp + Heat - CO₂, H₂O, etc. Final Final Product (e.g., NiO, Ni) Decomp->Final

Caption: Postulated multi-stage thermal decomposition pathway for this compound.

  • Dehydration: The process begins with the loss of the four water molecules. This often occurs in multiple, overlapping steps, as seen in the thermal decomposition of NiSO₄·6H₂O and NiCl₂·6H₂O.[9] For nickel acetate tetrahydrate, dehydration commences around 80-118 °C.[10][11] A similar range is expected for this compound, likely concluding below 200 °C. Each dehydration step corresponds to a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve.

  • Decomposition of Anhydrous Lactate: Following complete dehydration, the anhydrous nickel lactate remains stable until its decomposition temperature. It has been reported that the decomposition of nickel lactate occurs in the range of 238-250 °C.[12] This process is complex and involves the breakdown of the lactate ligands.

  • Final Product Formation: The decomposition of the organic ligand leads to the formation of gaseous products (e.g., CO₂, H₂O, and potentially others like acrylic acid via cis-elimination) and a solid residue.[6] In an air or oxygen atmosphere, the final product is typically nickel(II) oxide (NiO). Under an inert atmosphere, a mixture of NiO and metallic nickel, or even nickel carbide (Ni₃C), may be formed, as observed in the decomposition of nickel acetate.[11]

This controlled thermal decomposition is a key route for synthesizing nickel-based nanomaterials, where the precursor's structure can influence the morphology and properties of the final oxide or metallic product.

Applications in Catalysis and Materials Science

The coordination chemistry of nickel lactate is not merely of academic interest; it is directly relevant to the development of functional materials.

Precursors for Catalysts

Nickel lactate is an excellent precursor for the synthesis of nickel-based catalysts. Its controlled thermal decomposition, as described above, can yield high-surface-area NiO or Ni nanoparticles. These materials are active catalysts for a range of reactions.

  • Oxygen Evolution Reaction (OER): Nickel-based materials are among the most efficient non-precious metal catalysts for the OER, a critical reaction in water splitting for hydrogen production. Materials derived from nickel lactate precursors have been shown to be effective electrocatalysts for OER.[13] The lactate ligand can be pyrolyzed to create a carbonaceous support structure that enhances the dispersion and stability of the active nickel species.

  • Hydrogenation and C-C Coupling: Nickel catalysts are widely used in organic synthesis for reactions like hydrogenation, cross-coupling, and oligomerization.[14][15] Using nickel lactate as a precursor allows for the synthesis of supported or unsupported nickel catalysts where the decomposition conditions can be tuned to control particle size and catalytic activity.

Bioinorganic Chemistry and Drug Development

While the simple coordination complexes are of primary interest here, the role of nickel and lactate in biological systems is noteworthy. The enzyme lactate racemase utilizes a unique nickel-pincer nucleotide (NPN) cofactor to interconvert D- and L-lactic acid.[8] This complex bioinorganic system, which involves a nickel-carbon bond, highlights the sophisticated roles nickel can play in biological catalysis.[8] Furthermore, understanding the coordination of nickel with biologically relevant ligands like lactate is important in toxicology and the design of potential therapeutic agents.

Conclusion

The coordination chemistry of this compound is rich and multifaceted, governed by the versatile nature of both the nickel(II) ion and the lactate ligand. While favoring a pseudo-octahedral geometry, the specific structure and resulting properties of its complexes are highly dependent on the coordination mode of the lactate anion and the presence of auxiliary ligands. Through systematic synthesis and comprehensive characterization using spectroscopic and thermal analysis techniques, a deep understanding of these compounds can be achieved. This knowledge is not only fundamental but also directly applicable to the rational design of advanced materials, particularly catalysts for energy conversion and organic synthesis. The use of nickel lactate as a precursor offers a controllable and efficient route to functional nickel-based nanomaterials, ensuring its continued relevance in both academic research and industrial applications.

References

  • Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 143-149. Available from: [Link]

  • Nickel(II) acetate. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films. (2020). Molecules, 25(23), 5585. Available from: [Link]

  • Chelation of nickel(II) by citrate. The crystal structure of a nickel–citrate complex, K2[Ni(C6H5O7)(H2O)2]2·4H2O. (1975). Journal of the Chemical Society, Dalton Transactions, (15), 1426-1429. Available from: [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (2007). Journal of Molecular Catalysis A: Chemical, 261(2), 232-241. Available from: [Link]

  • FTIR spectra of Ni(II)-complex (a) and β-Ni(OH)2 (b). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Mixed ligand complexes of nickel (ii): Synthesis and bio medicinal studies. (2022). ResearchGate. Available from: [Link]

  • The OER polarization curves of catalysts prepared from nickel nitrate and lactate. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis and characterization of tetrapodal nickel complexes with adaptable ligand binding geometries. (2024). Dalton Transactions. Available from: [Link]

  • FTIR spectra of Ni(II) complexes 1 (left) and 2 (right). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Thermogravimetric analysis of nickel(II) acetate hydrate. (2020). Chemistry Stack Exchange. Available from: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available from: [Link]

  • Ni-Based Catalysts: Synthesis and Applications Today. (2023). Catalysts, 13(6), 989. Available from: [Link]

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2013). ResearchGate. Available from: [Link]

  • Thermal Decomposition of Nickel Salt Hydrates. (2022). International Journal of Thermophysics, 43(2), 32. Available from: [Link]

  • Synthetic advancements and catalytic applications of nickel nitride. (2021). Catalysis Science & Technology, 11(15), 5036-5047. Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13425–13438. Available from: [Link]

  • Study of the spectrophotometric determination of Nickel II ion by Michler’sthioketon Reagent. (2021). Systematic Reviews in Pharmacy, 12(2), 336-345. Available from: [Link]

  • Nickel(II) Acetate Tetrahydrate. (n.d.). American Elements. Retrieved February 5, 2026, from [Link]

  • The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis. (2021). Methods in Enzymology, 662, 335-373. Available from: [Link]

  • FTIR spectra of (a) LHS-Ni-Ac and (b) LHS-Ni-NO 3. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Non-isothermal decomposition of nickel acetate tetrahydrate. (1990). Journal of Analytical and Applied Pyrolysis, 17(4), 309-322. Available from: [Link]

  • Ni-Containing Catalysts. (2021). Catalysts, 11(5), 645. Available from: [Link]

Sources

Technical Guide: The Hygroscopic Nature of Nickel(II) Lactate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hygroscopic nature of nickel(II) lactate tetrahydrate, designed for researchers and drug development professionals.

Executive Summary

Nickel(II) lactate tetrahydrate (


) serves as a critical precursor in the synthesis of nickel-based catalysts, sol-gel networks, and specialized pharmaceutical intermediates. However, its utility is frequently compromised by its hygroscopic nature —a thermodynamic tendency to adsorb atmospheric moisture or desorb crystal water depending on environmental relative humidity (RH). This guide provides a mechanistic understanding of this behavior, standardized characterization protocols, and strict handling procedures to ensure stoichiometric integrity in experimental workflows.

Physicochemical Profile & Structural Basis[1][2][3]

To control hygroscopicity, one must first understand the material's coordination geometry. Nickel lactate tetrahydrate does not merely "hold" water on its surface; the water molecules are integral to its crystal lattice.

Chemical Identity
PropertySpecification
IUPAC Name Nickel(II) 2-hydroxypropanoate tetrahydrate
Formula

Molar Mass 308.91 g/mol
Appearance Green crystalline powder
Solubility High in water; moderate in lower alcohols (methanol/ethanol)
CAS Number 59836-85-0 (Tetrahydrate specific)
The Coordination Mechanism

In the solid state, the


 center typically adopts a distorted octahedral geometry. The lactate ligands coordinate via the carboxylate oxygen and the 

-hydroxyl group, forming stable chelate rings.
  • Structural Water: A portion of the four water molecules are directly coordinated to the metal center (filling the coordination sphere), while others are held in the outer sphere via hydrogen bonding to the lactate hydroxyls and carboxylates.

  • Hygroscopic Driver: The outer-sphere waters are labile. When ambient humidity drops, the lattice loses these waters (efflorescence), changing the molar mass. Conversely, high humidity promotes the adsorption of adventitious water into the lattice voids or surface layers (deliquescence), shifting the effective molecular weight and ruining stoichiometric calculations.

Characterization Protocols: Quantifying Hygroscopicity

Relying on the theoretical molecular weight (308.91 g/mol ) without verification is a primary source of error in synthesis. The following workflows validate the hydration state.

Dynamic Vapor Sorption (DVS) Analysis

Objective: Determine the critical relative humidity (CRH) and sorption isotherms.

Protocol:

  • Tare: Load ~10 mg of sample into the DVS microbalance pan.

  • Drying Phase: Purge with dry

    
     (0% RH) at 25°C until mass equilibrium (
    
    
    
    ) to establish the dry mass (
    
    
    ).
  • Sorption Cycle: Stepwise increase RH from 0% to 90% in 10% increments. Hold at each step until equilibrium.

  • Desorption Cycle: Reverse the steps from 90% to 0% RH.

  • Analysis: Plot Mass Change (%) vs. RH. Hysteresis between sorption and desorption indicates channel hydrate formation or structural rearrangement.

Thermal Decomposition Workflow (TGA)

Objective: Differentiate between surface moisture (adsorbed) and crystal water (coordinated).

Experimental Logic:

  • Step 1 (Ambient - 120°C): Loss of surface water and outer-sphere lattice water.

  • Step 2 (120°C - 250°C): Loss of inner-sphere coordinated water (dehydration completion).

  • Step 3 (>250°C): Decomposition of the lactate ligand to Nickel Oxide (NiO).

TGA_Workflow Sample Ni Lactate Tetrahydrate Heating1 Heat 30°C -> 120°C (Rate: 5°C/min) Sample->Heating1 Event1 Loss of Surface & Outer-Sphere H2O Heating1->Event1 Mass Loss ~5-10% Heating2 Heat 120°C -> 250°C Event1->Heating2 Event2 Loss of Coordinated H2O (Anhydrous Formation) Heating2->Event2 Total Mass Loss ~23% Heating3 Heat > 250°C Event2->Heating3 Product NiO + CO2 + H2O Heating3->Product Ligand Oxidation

Figure 1: Thermal decomposition pathway of this compound, distinguishing dehydration events from ligand degradation.

Handling & Storage Directives

To maintain scientific integrity, the material must be handled as a "living" crystal that responds to its environment.

Storage Hierarchy
  • Primary: Store in a desiccator charged with active silica gel or

    
    .
    
  • Secondary: For long-term storage, seal under Argon in a glovebox.

  • Container: Amber glass with a PTFE-lined cap. Avoid polyethylene (PE) bags as they are permeable to water vapor over time.

Weighing Protocol (Self-Validating)

Do not weigh this compound on an open bench for critical stoichiometry.

  • Equilibration: If the bottle has been cold, allow it to reach room temperature before opening to prevent condensation.

  • Rapid Transfer: Weigh into a tared vessel and immediately cap.

  • Correction Factor: Perform a simultaneous Loss on Drying (LOD) test on a satellite sample.

    • Calculation:

      
      
      

Synthesis Implications: The Stoichiometry Trap

In drug development or catalysis, an error in the metal precursor mass propagates through the entire synthesis.

If the material has absorbed 2% excess moisture (common in humid labs), a 1.000 g measurement actually contains only 0.980 g of the tetrahydrate.

  • Result: The reaction will be nickel-deficient .

  • Correction: Always standardize the nickel content via EDTA titration or ICP-OES before using a new batch for critical GMP synthesis.

Synthesis of the Precursor

If commercial purity is in doubt, synthesize fresh material:

  • Reactants: Nickel(II) Carbonate (

    
    ) + L-Lactic Acid (excess).
    
  • Reaction:

    
    .
    
  • Crystallization: Evaporate gently. Recrystallize from water/ethanol to ensure the tetrahydrate phase.

  • Drying: Dry at ambient temperature in a vacuum desiccator. Do not heat above 60°C during drying, or you will strip the crystal water and form a lower hydrate.

Synthesis_Logic Start Raw Precursors (NiCO3 + Lactic Acid) Reaction Acid-Base Reaction (Aq. Solution, 60°C) Start->Reaction Filtration Filtration (Remove unreacted NiCO3) Reaction->Filtration Crystallization Slow Evaporation (Formation of Tetrahydrate) Filtration->Crystallization Drying Vacuum Drying (25°C, <10 mbar) Crystallization->Drying Risk RISK: Over-drying (Formation of Anhydrous) Drying->Risk If T > 60°C

Figure 2: Synthesis and isolation workflow, highlighting the risk of thermal dehydration during the drying step.

References

  • PubChem . This compound (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate . Thermal decomposition of nickel carboxylates and hydration states. [Link]

  • American Elements . Nickel(II) Acetate Tetrahydrate Properties and Hygroscopicity. [Link]

Methodological & Application

"nickel lactate tetrahydrate as a precursor for nickel oxide nanoparticles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NiO-LAC-01

Protocol & Application Guide for Advanced Materials Research

Executive Summary

This guide details the synthesis of high-purity Nickel Oxide (NiO) nanoparticles using Nickel(II) Lactate Tetrahydrate (


) as a single-source precursor. Unlike conventional inorganic salts (e.g., nitrates or chlorides), nickel lactate offers a distinct advantage: the lactate ligand acts as an intrinsic chelator and reductant. This "self-templating" mechanism minimizes particle agglomeration during the calcination phase, yielding superior dispersibility and narrower size distribution (typically 10–30 nm) without the need for external surfactants.

Target Audience: Materials Scientists, Battery Electrode Developers, and Biosensor Engineers.

Precursor Chemistry & Advantage

The choice of precursor dictates the morphological outcome of the nanoparticle. Nickel lactate tetrahydrate provides a unique balance of solubility and thermal stability.

FeatureNickel Nitrate (

)
Nickel Chloride (

)
Nickel Lactate (

)
Decomposition Byproducts Toxic

gases
Corrosive

/


,

(Benign)
Gelation Capability Poor (requires citric acid)PoorExcellent (Self-gelling)
Agglomeration Risk High (sintering prone)HighLow (Steric hindrance)
Primary Utility Bulk CeramicsElectroplatingNanoparticles/Catalysts

The Chelation Effect: The lactate anion (


) coordinates to the 

center through both the carboxylate oxygen and the hydroxyl group. This forms a stable 5-membered ring chelate, which prevents the rapid collapse of the metal network during solvent evaporation, effectively "freezing" the metal ions in a dispersed state prior to oxide formation.
Thermal Analysis & Mechanism

To validate the synthesis, one must understand the thermal events governing the precursor's degradation.[1] The decomposition occurs in three distinct stages (based on TGA profiles of analogous nickel carboxylates):

  • Dehydration (

    
    ): 
    
    
    
    
    Mass Loss: ~23% (Theoretical).
  • Ligand Decomposition (

    
    ): 
    Breakdown of the organic lactate backbone. The carbonaceous material transiently prevents sintering.
    
  • Oxide Crystallization (

    
    ): 
    
    
    
    
    Final Residue: Cubic Bunsenite NiO.
Detailed Protocol: Sol-Gel Assisted Thermal Decomposition

Safety Note: Perform all calcination steps in a fume hood. While lactate byproducts are generally benign, CO concentrations can rise during incomplete combustion.

Materials Required
  • Nickel(II) Lactate Tetrahydrate (98%+ purity).

  • Solvent: Deionized Water (18.2 MΩ) or Ethanol/Water (1:1 mixture).

  • Apparatus: Magnetic stirrer, Alumina crucibles, Muffle furnace.

Step-by-Step Methodology

Step 1: Precursor Dissolution [2]

  • Weigh 3.09 g of this compound (approx. 10 mmol).

  • Dissolve in 50 mL of deionized water under constant stirring at room temperature.

  • Observation: The solution should be a clear, vibrant green. If turbidity exists, filter through a 0.2

    
     syringe filter.
    

Step 2: Sol-Gel Transition (Optional but Recommended) To minimize particle size further, induce a gel state before calcination.

  • Heat the solution to 80°C on a hotplate.

  • Stir until the volume reduces to a viscous, gel-like syrup (approx. 5-10 mL).

  • Mechanism: As water evaporates, the lactate ligands bridge nickel centers, forming a supramolecular polymer.

Step 3: Drying (Xerogel Formation)

  • Transfer the viscous gel to an alumina crucible.

  • Dry in an oven at 120°C for 4 hours.

  • Result: A porous, green solid foam (xerogel).

Step 4: Calcination (The Critical Step)

  • Place the crucible in a muffle furnace.

  • Ramp Rate: 2°C/min (Slow ramp is crucial to prevent structural collapse).

  • Target Temperature: 450°C.

  • Dwell Time: 2 hours.

  • Cooling: Natural cooling to room temperature.

Step 5: Product Collection

  • The resulting powder will be black (characteristic of stoichiometric NiO).

  • Yield Check: From 3.09 g precursor, expect approx. 0.75 g of NiO.

Process Visualization (Workflow)

NiO_Synthesis Precursor Ni-Lactate Tetrahydrate (Solid) Solution Homogeneous Solution (Green) Precursor->Solution Dissolution Solvent DI Water / Ethanol Solvent->Solution Gel Viscous Gel (Coordination Polymer) Solution->Gel Evaporation (80°C) Xerogel Dry Precursor Foam (120°C) Gel->Xerogel Dehydration Calcination Calcination (450°C, 2h, Air) Xerogel->Calcination Thermal Decomposition NiO NiO Nanoparticles (Black Powder) Calcination->NiO Crystallization Gases Byproducts (CO2, H2O) Calcination->Gases Off-gassing

Figure 1: Flowchart of the sol-gel assisted thermal decomposition of nickel lactate.

Characterization & Validation

To ensure the protocol was successful, compare your results against these standard benchmarks:

  • XRD (X-Ray Diffraction):

    • Look for sharp peaks at

      
       values of approx. 37.2°, 43.3°, and 62.9°.
      
    • These correspond to the (111), (200), and (220) planes of face-centered cubic (FCC) NiO (Bunsenite phase).

    • Absence of peaks: Indicates amorphous material (calcination temp too low).

    • Extra peaks: Indicates metallic Ni impurities (insufficient oxygen flow) or

      
      .
      
  • TEM (Transmission Electron Microscopy):

    • Expect spherical or quasi-spherical particles.

    • Size range: 10–30 nm.

    • Lattice fringes should be visible, confirming high crystallinity.

  • Visual Check:

    • Green: Unreacted precursor or Ni(OH)2.

    • Grey: Mixture of Ni and NiO.

    • Jet Black: Pure NiO.[3]

Applications

The NiO nanoparticles produced via this lactate route exhibit high specific surface area, making them ideal for:

  • Electrochemical Sensors:

    • Use Case: Non-enzymatic glucose sensing. The high surface area allows for enhanced oxidation of glucose at the Ni(III)/Ni(II) redox centers on the particle surface [1].

  • Supercapacitors:

    • NiO is a pseudocapacitive material. The mesoporous structure derived from the lactate decomposition allows for rapid electrolyte ion diffusion [2].

  • Photocatalysis:

    • Degradation of organic dyes (e.g., Methylene Blue) under UV irradiation due to the p-type semiconducting band gap (~3.6 eV) [3].

References
  • BenchChem. The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide. (Analogous carboxylate mechanism).

  • Beirut Arab University. Preparation, Characterization, and Application of Nickel Oxide Nanoparticles in Glucose and Lactose Biosensors. (2019).

  • MDPI. One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition. (2025).[2][4][5][6][7][8][9]

  • ResearchGate. Thermal decomposition of nickel salt hydrates. (General thermodynamic data).

Sources

Application Notes and Protocols: Nickel Lactate Tetrahydrate for Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Nickel Lactate Tetrahydrate in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Nickel-based MOFs, in particular, have garnered significant attention due to their unique electronic, catalytic, and redox properties, making them promising candidates for applications in energy storage, catalysis, and sensing.[2][3] The choice of the metal precursor is a critical parameter that dictates the physicochemical properties and ultimately the performance of the resulting MOF.

This document provides a comprehensive guide to the use of Nickel(II) Lactate Tetrahydrate (Ni(C₃H₅O₃)₂·4H₂O) as a precursor for the synthesis of nickel-based MOFs. While traditional precursors like nickel nitrate or nickel chloride are widely used, this compound offers distinct advantages. The lactate anion, being a bifunctional molecule (containing both carboxylate and hydroxyl groups), can potentially act as a modulating agent during MOF crystallization, influencing the nucleation and growth processes. Furthermore, its decomposition at relatively low temperatures (around 238-250 °C) can be beneficial in certain synthesis protocols.[4] The lactate moiety can also be sourced from sustainable routes, such as the depolymerization of polylactic acid (PLA), presenting an opportunity for upcycling waste materials into high-value MOFs.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals interested in the rational design and synthesis of novel nickel-based MOFs with tailored properties.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing a successful synthesis protocol.

PropertyValueSource
Molecular Formula C₆H₁₂NiO₆ · 4H₂O[7]
Molecular Weight 238.85 g/mol (anhydrous)[7]
Appearance Green crystalline powder[3]
Thermal Decomposition Decomposes around 238-250 °C[4]

The lactate ligand itself is a key component, with its metabolic roles as an energy source and a gluconeogenic precursor being well-established in biological systems.[8] This inherent biocompatibility of the lactate anion could be advantageous for applications in drug delivery and biomedicine.

Solvothermal Synthesis of a Hypothetical Ni-BDC MOF: A Step-by-Step Protocol

The following is a detailed protocol for the solvothermal synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (BDC) as the organic linker and this compound as the metal precursor. Solvothermal synthesis is a widely employed method for producing crystalline MOFs.[9][10]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification and Activation A Weigh this compound and BDC Linker B Dissolve in DMF/Ethanol Solvent Mixture A->B Step 1 C Transfer Solution to Teflon-lined Autoclave B->C Step 2 D Heat in Oven at Controlled Temperature C->D Step 3 E Cool Autoclave to Room Temperature D->E Step 4 F Collect Crystals by Centrifugation E->F Step 5 G Wash with Fresh DMF and Ethanol F->G Step 6 H Activate by Solvent Exchange and Heating under Vacuum G->H Step 7 MOF_Formation cluster_precursors Precursors in Solution Ni_Lactate Ni(II) Ions (from Nickel Lactate) Coordination Coordination Bond Formation Ni_Lactate->Coordination BDC BDC Linker (deprotonated) BDC->Coordination MOF Crystalline Ni-BDC MOF Coordination->MOF

Caption: Coordination-driven self-assembly of the Ni-BDC MOF.

References

  • Nuhu, S., Mohammed, A. M., Musaa, M. Z., Aliyua, H., Abbab, H., Mukhtard, G., Ibrahim, A., Mansir, N., & Idrisa, M. B. (2025). Solvothermal Synthesis of Nickel-Based Metal-Organic Frameworks for Supercapacitor Application. Dutse Journal of Pure and Applied Sciences. [Link]

  • In this study, we synthesized binder-free thin films of the Nickel-Metal Organic Frameworks (Ni-MOFs) deposited on stainless steel substrate by using a simple solvothermal method. (2025). ResearchGate. [Link]

  • Nickel Metal-Organic Framework-Based Surfaces for Effective Supercapacitor Application. (2025). ResearchGate. [Link]

  • A novel electrochemical sensor based on nickel-metal organic framework for efficient electrocatalytic oxidation and rapid detection of lactate. (n.d.). ResearchGate. [Link]

  • Fabrication of Ni–MOF-derived composite material for efficient electrocatalytic OER. (2021). ResearchGate. [Link]

  • Solvothermal Synthesis of Nickel-Based Metal-Organic Framework (Ni-MOF) and its Derivative for Advanced Symmetric Supercapacitor. (n.d.). Nottingham ePrints. [Link]

  • Mechanochemical Synthesis of Nickel-Modified Metal–Organic Frameworks for Reduction Reactions. (2021). MDPI. [Link]

  • Nickel-based pillared MOFs for high-performance supercapacitors: Design, synthesis and stability study. (2016). ResearchGate. [Link]

  • A longitudinally expanded Ni-based metal–organic framework with enhanced double nickel cation catalysis reaction channels for a non-enzymatic sweat glucose biosensor. (2020). Journal of Materials Chemistry B. [Link]

  • Progress in Nickel MOF-Based Materials for Electrochemical Biosensor and Supercapacitor Applications. (2022). MDPI. [Link]

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2025). ResearchGate. [Link]

  • Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. (1996). PubMed. [Link]

  • Potential Applications of Nickel-Based Metal-Organic Frameworks and their Derivatives. (2022). Scilit. [Link]

  • Facile synthesis of bimetallic metal-organic framework on nickel foam for a high performance non-enzymatic glucose sensor. (2025). ResearchGate. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Nickel lactate. (n.d.). PubChem. [Link]

  • MOF-derived Ni@NC catalyst: synthesis, characterization, and application in one-pot hydrogenation and reductive amination. (2019). Catalysis Science & Technology. [Link]

  • Calcium l-Lactate Frameworks as Naturally Degradable Carriers for Pesticides. (2017). Journal of the American Chemical Society. [Link]

  • One-pot encapsulation of lactate dehydrogenase and Fe3O4 nanoparticles into a metal–organic framework: A novel magnetic recyclable biocatalyst for the synthesis of D-phenyllactic acid. (2022). Frontiers. [Link]

  • The Multiple Roles of Lactate in the Skeletal Muscle. (2024). PMC. [Link]

  • Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. (2014). PubMed. [Link]

Sources

Application Note: Nickel Lactate Tetrahydrate in Electroplating Bath Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The electroplating industry is currently undergoing a paradigm shift driven by REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, specifically targeting the elimination of Boric Acid (


), a Reprotoxic Category 1B substance. While Boric Acid has been the standard buffering agent in Watts nickel baths for over a century, Nickel Lactate Tetrahydrate  (

) offers a superior, "green" alternative that functions simultaneously as a metal source, a pH buffer, and a grain refiner.

This guide details the formulation of a Boric-Acid-Free nickel plating bath using this compound. Unlike traditional methods that mix Nickel Sulfate with Lactic Acid, using the pre-synthesized tetrahydrate salt ensures precise stoichiometric control of the metal-ligand ratio, resulting in nanocrystalline deposits with reduced internal stress and enhanced corrosion resistance.

Scientific Mechanism: The "Dual-Function" Ligand

To understand why Nickel Lactate is effective, we must analyze the coordination chemistry at the cathode-electrolyte interface.

Chelation vs. Aquo Complexes

In a standard Watts bath, Nickel exists primarily as the hexa-aquo complex


. In the lactate system, the lactate anion (

) acts as a bidentate ligand, displacing water molecules to form stable chelate complexes:


This complexation shifts the reduction potential slightly more negative (cathodic), increasing the nucleation rate over the crystal growth rate. This is the primary mechanism for grain refinement .

The Buffering Mechanism

During electrodeposition, hydrogen evolution at the cathode consumes


 ions, causing a local pH rise. If uncontrolled, this leads to the precipitation of Nickel Hydroxide 

, causing "burnt" or powdery deposits.
  • Boric Acid: Buffers weakly via polyborate formation, effective only at the interface.

  • Lactate: With a

    
     of ~3.86, lactate provides robust buffering capacity exactly within the optimal nickel plating range (pH 3.5 – 5.0), preventing hydroxide inclusion more effectively than boric acid.
    
Mechanism Diagram

The following diagram illustrates the transport and reduction pathway of the Nickel-Lactate complex.

NiLactateMechanism cluster_bulk Bulk Electrolyte (pH 4.0) cluster_interface Cathode Diffusion Layer (pH Rise) Ni_Salt Ni-Lactate Tetrahydrate (Dissolution) Complex [Ni(Lactate)(H2O)4]+ Stable Complex Ni_Salt->Complex Dissociation Dissoc Ligand Dissociation Ni(L)+ -> Ni2+ + L- Complex->Dissoc Diffusion Buffer HLact <-> Lact- + H+ (Buffer Action) H_Evol 2H+ + 2e- -> H2 (pH Spike) Buffer->H_Evol Neutralizes OH- Cathode Cathode Surface (Reduction) Dissoc->Cathode Ni2+ + 2e- -> Ni(0) H_Evol->Cathode Side Reaction

Figure 1: Transport and reduction mechanism of Nickel Lactate, highlighting the buffering action preventing hydroxide precipitation.

Protocol: Bath Formulation & Setup[1][2]

Reagent Specifications
ComponentChemical FormulaMW ( g/mol )Purity Req.Function
This compound

308.91>98%Primary Metal Source & Buffer
Nickel Chloride Hexahydrate

237.69>99%Anode Corrosion / Conductivity
Sodium Sulfate

142.04>99%Supporting Electrolyte (Conductivity)
Sodium Lauryl Sulfate (SLS)

288.37USPWetting Agent (Anti-pitting)
Formulation Steps (1 Liter Basis)

Target Chemistry:

  • Nickel Metal Concentration: ~20 g/L (Lower than Watts, but higher efficiency)

  • Chloride Concentration: ~10 g/L

  • pH: 4.2

Step-by-Step Procedure:

  • Heating: Fill a clean polypropylene tank with 600 mL of Deionized (DI) water. Heat to 50°C .

  • Primary Dissolution: Add 105 g of this compound. Stir magnetically until fully dissolved. The solution will turn a deep green.

    • Note: This provides approx.[1][2][3] 20g/L of

      
       and ensures a 1:2 molar ratio of Ni to Lactate.
      
  • Conductivity Adjustment: Add 30 g of Nickel Chloride Hexahydrate.

    • Why: Chloride is essential for dissolving nickel anodes. Without it, the anode will passivate.

  • Supporting Electrolyte: Add 40 g of Sodium Sulfate.

    • Why: Nickel Lactate alone has lower conductivity than Nickel Sulfate.

      
       improves "throwing power" (distribution).
      
  • Wetting Agent: Add 0.2 g of Sodium Lauryl Sulfate (dissolve in warm water first to prevent clumping).

  • Volume Adjustment: Top up to 1000 mL with DI water.

  • pH Adjustment: Check pH. It should naturally fall near 4.0–4.5.

    • To lower pH: Add 10% Sulfuric Acid (

      
      ).
      
    • To raise pH: Add Sodium Hydroxide (

      
      ) or Nickel Carbonate (
      
      
      
      ).

Experimental Workflow & Operating Parameters

Operating Window
ParameterRangeOptimalImpact of Deviation
pH 3.5 – 5.54.2 <3.5: Low efficiency; >5.5: Precipitate risk
Temperature 30 – 60°C45°C <30°C: High stress; >60°C: Ligand breakdown
Current Density 1 – 6 A/dm²3 A/dm² High CD requires vigorous agitation
Anode S-Rounds or Electrolytic NiSulfur-Depolarized Essential for dissolution in low-chloride baths
Agitation Air or MechanicalMechanical Air can oxidize lactate over long periods
Plating Process Diagram

PlatingWorkflow Start Substrate Prep (Cu or Steel) Clean Alkaline Degrease (60°C, 5 min) Start->Clean Rinse1 DI Water Rinse Clean->Rinse1 Act Acid Activation (10% H2SO4, 30s) Act->Rinse1 Rinse1->Act Plate Electrodeposition Ni-Lactate Bath 3 A/dm², 45°C Rinse1->Plate Rinse2 Warm DI Rinse Plate->Rinse2 Dry Hot Air Dry Rinse2->Dry Analyze Characterization (XRD / SEM / Hull Cell) Dry->Analyze

Figure 2: Standard operating procedure for Nickel Lactate electrodeposition.

Characterization & Validation

To validate the bath performance, the following tests are mandatory for any R&D protocol.

Hull Cell Test (Range Validation)

The Hull Cell creates a range of current densities across a single panel.

  • Setup: 267 mL Hull Cell, 2 Amps, 10 minutes, 45°C.

  • Analysis:

    • Left (High CD): Check for burning (dark/rough).[3] Lactate baths should resist burning better than Watts baths.

    • Middle (Medium CD): Should be semi-bright to bright.

    • Right (Low CD): Check for gray/dull finish (indicates metallic impurities).

Microstructure Analysis (XRD)

Nickel deposited from lactate baths typically exhibits a preferred orientation different from Watts nickel.

  • Expected Result: Broadening of the (111) and (200) peaks in X-Ray Diffraction patterns, indicating grain refinement (crystallite size <50 nm).

Internal Stress

Lactate acts as a stress reducer.

  • Method: Bent Strip Test or Spiral Contractometer.

  • Target: < 100 MPa (Tensile). Lower stress allows for thicker crack-free coatings.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Pitting (Pinholes) Low wetting agent or H2 bubbles stickingAdd 0.1 g/L Sodium Lauryl Sulfate; Increase agitation.
Dark/Rough Deposit pH too high (>5.5) or Metallic ContaminationLower pH with H2SO4; Dummy plate at low current density.
Brittle Deposit Organic breakdown productsCarbon treatment (filtration with activated charcoal).
Poor Anode Dissolution Low Chloride contentAdd Nickel Chloride (

); Ensure Anode area is 2x Cathode area.

References

  • Boric Acid Regulation: European Chemicals Agency (ECHA). Substance Information: Boric Acid.[4][3] Retrieved from [Link]

  • Lactate Mechanism: ResearchGate. Mechanism of Electrodeposition of Nickel from Lactate Bath. Retrieved from [Link]

  • Complexation Chemistry: Aalberts Surface Technologies. Boric acid-free nickel plating: Alternatives and Chemistry. Retrieved from [Link]

  • Nickel Lactate Properties: PubChem. This compound Compound Summary. Retrieved from [Link]

  • Electroplating Standards: Canadian Association for Surface Finishing. Nickel Electroplating Data & Watts Formulation. Retrieved from [Link]

Sources

Application Note: A Facile, Single-Step Solid-State Synthesis of Nickel Phosphide Nanocrystals from Nickel (II) Lactate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of nickel phosphide (NiₓPᵧ) nanocrystals via a straightforward, scalable, and cost-effective solid-state thermal decomposition method. The protocol utilizes nickel (II) lactate as the nickel precursor and sodium hypophosphite as the phosphorus source. We delve into the underlying chemical transformations, offering insights into the rationale for precursor selection and the influence of key reaction parameters on the final product's phase and morphology. This guide is intended for researchers in materials science, catalysis, and energy storage, providing a self-validating framework for producing high-purity nickel phosphide materials for applications such as electrocatalysis in hydrogen and oxygen evolution reactions.[1][2][3]

Introduction and Scientific Rationale

Nickel phosphides have emerged as highly promising non-precious metal catalysts, demonstrating exceptional activity and stability in various electrochemical applications, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and as anode materials in lithium-ion batteries.[2][4][5][6] Their unique electronic structure, which is influenced by the phosphorus content, imparts them with metallic and covalent characteristics that are beneficial for electrocatalysis.[4][5]

Traditional synthesis routes often involve organometallic precursors in high-boiling point organic solvents, such as the trioctylphosphine (TOP) route, which can be expensive and environmentally taxing.[7][8] Solid-state synthesis offers a compelling alternative, characterized by simplicity, scalability, and reduced solvent waste.

Causality of Precursor Selection:

  • Nickel (II) Lactate (Ni(C₃H₅O₃)₂): The choice of nickel lactate is strategic. As a carboxylate salt, its thermal decomposition is predictable. In an inert atmosphere, it is designed to first decompose into a highly reactive, nano-sized nickel oxide (NiO) or directly to metallic nickel (Ni) intermediate. This in-situ formation of a reactive nickel species ensures a high degree of dispersion and intimate contact with the phosphorus source, facilitating a more uniform and complete phosphidation reaction.

  • Sodium Hypophosphite (NaH₂PO₂): This is a widely used and effective solid phosphorus source. Upon heating, sodium hypophosphite undergoes a disproportionation reaction to produce phosphine gas (PH₃) and various sodium phosphates.[9] The highly reducing phosphine gas is the primary agent for the phosphidation of the nickel intermediates.[9]

The overall reaction is a carefully controlled carbothermal reduction and phosphidation process, where the lactate anion can also contribute to the reducing atmosphere upon decomposition.

Experimental Protocol: Solid-State Synthesis of Ni₂P

This protocol is designed to yield the Ni₂P phase, which is frequently targeted for its high catalytic activity.[3][9][10] The phase of the final product (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄) can be tuned by adjusting the molar ratio of the precursors.[7][11][12]

Materials and Reagents
ReagentFormulaPuritySupplier Example
Nickel (II) lactate hydrateNi(C₃H₅O₃)₂·xH₂O≥98%Sigma-Aldrich
Sodium hypophosphite monohydrateNaH₂PO₂·H₂O≥99%Alfa Aesar
EthanolC₂H₅OHAnhydrousFisher Scientific
AcetoneC₃H₆OACS GradeVWR
Argon or Nitrogen GasAr or N₂≥99.998%Local Supplier
Equipment
  • Agate mortar and pestle

  • Tube furnace with programmable temperature controller

  • Quartz tube (appropriately sized for the furnace)

  • Ceramic combustion boats

  • Schlenk line or glovebox (optional, for handling air-sensitive products)

  • Centrifuge and tubes

  • Beakers and standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Precursor Preparation: Calculate the molar masses of your specific nickel lactate hydrate and sodium hypophosphite monohydrate. For the synthesis of the Ni₂P phase, a Ni:P molar ratio of 1:2 is recommended as a starting point.

    • Example Calculation: Weigh 1.0 mmol of Nickel (II) lactate hydrate and 2.0 mmol of sodium hypophosphite monohydrate.

  • Homogenization: Combine the weighed precursors in an agate mortar. Grind the powders together thoroughly for 15-20 minutes to ensure a homogenous mixture. The intimate contact between particles is critical for a complete solid-state reaction.

  • Loading the Furnace: Transfer the ground powder into a ceramic combustion boat and place it in the center of the quartz tube within the tube furnace.

  • Inert Atmosphere Purge: Seal the quartz tube and purge the system with high-purity argon or nitrogen gas for at least 30 minutes at a flow rate of ~100 sccm to remove all oxygen. Maintain a gentle positive flow of the inert gas throughout the heating and cooling process.

  • Thermal Treatment (Phosphidation):

    • Ramp the furnace temperature to 600 °C at a rate of 5 °C/min.

    • Hold the temperature at 600 °C for 2 hours. This temperature is sufficient to ensure the decomposition of the precursors and the subsequent phosphidation reaction.[13]

    • Expert Insight: The hold time and temperature are critical variables. Shorter times or lower temperatures may lead to the formation of nickel-rich phases like Ni₁₂P₅ or incomplete reactions resulting in metallic nickel impurities.[7][11]

  • Cooling and Collection: After the hold period, turn off the furnace and allow it to cool naturally to room temperature under the continuous inert gas flow.

  • Passivation and Washing (Optional but Recommended): Once at room temperature, the resulting black powder can be pyrophoric. To passivate the surface, slowly introduce air into the tube or transfer the product in an inert atmosphere. The collected powder can be washed with ethanol and acetone to remove any unreacted precursors or soluble phosphate byproducts, followed by centrifugation and drying under vacuum at 60 °C.

Workflow and Mechanistic Overview

The following diagram illustrates the key stages of the synthesis and characterization process.

SynthesisWorkflow Synthesis and Characterization Workflow for Nickel Phosphide cluster_synthesis Synthesis Protocol cluster_characterization Product Validation cluster_mechanism Reaction Mechanism P1 Precursors: Nickel Lactate Sodium Hypophosphite P2 Mechanical Mixing (Mortar & Pestle) P1->P2 Grinding P3 Loading into Tube Furnace P2->P3 P4 Thermal Treatment (600°C, 2h under Ar/N₂) P3->P4 Ramp 5°C/min P5 Cooling & Passivation P4->P5 Natural Cooling M1 Ni(C₃H₅O₃)₂ → Ni/NiO intermediates M2 NaH₂PO₂ → PH₃(g) + NaₓPᵧOₙ P6 Final Product: NiₓPᵧ Nanopowder P5->P6 C1 XRD (Phase & Purity) P6->C1 Characterization C2 SEM / EDX (Morphology & Composition) P6->C2 Characterization C3 TEM (Nanostructure & Size) P6->C3 Characterization C4 XPS (Surface Oxidation State) P6->C4 Characterization M3 Ni/NiO + PH₃ → NiₓPᵧ + H₂O/H₂ M1->M3 M2->M3

Caption: A schematic overview of the synthesis protocol, from precursor mixing to final product validation, including the core chemical transformations.

Self-Validating System: Characterization and Expected Outcomes

To ensure the successful synthesis of the target nickel phosphide phase, the following characterization techniques are essential.

  • X-Ray Diffraction (XRD): This is the primary technique for phase identification. For Ni₂P, characteristic diffraction peaks should be observed corresponding to the hexagonal crystal structure (JCPDS card no. 03-065-2598). The absence of peaks for Ni, NiO, or other phosphide phases confirms the purity of the sample.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques reveal the morphology, particle size, and degree of aggregation of the synthesized powder. Nanocrystalline structures are typically expected from this method.[6][11]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM/TEM, EDX confirms the presence of nickel and phosphorus and can provide an approximate elemental composition, verifying the successful phosphidation.[12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the surface chemistry and oxidation states of Ni and P. It can confirm the formation of phosphidic bonds and detect the inevitable surface oxidation layer that forms upon exposure to air.[11][12]

Parameter Optimization and Influence

The versatility of this method allows for tuning the final product by adjusting key parameters. The following table summarizes their expected influence, providing a logical framework for experimental design.

ParameterRangeInfluence on ProductRationale & Justification
Temperature 400 - 800 °CAffects crystallinity and phase. Higher temperatures promote higher crystallinity and potentially more P-rich phases.Provides activation energy for precursor decomposition and diffusion of phosphorus into the nickel lattice.[7]
Ni:P Molar Ratio 1:1 to 1:5Determines the final phosphide phase. Higher P content favors P-rich phases (Ni₅P₄, NiP₂).Stoichiometry dictates the available reactants. An excess of the phosphorus source drives the reaction towards more phosphorus-rich compounds.[8][12]
Reaction Time 1 - 4 hoursInfluences reaction completion and particle growth. Longer times can lead to larger crystallite sizes.Allows for complete diffusion and reaction. Longer times can initiate Ostwald ripening, leading to particle coarsening.[11]
Gas Flow Rate 50 - 200 sccmAffects the removal of gaseous byproducts.An adequate flow ensures the removal of water and other decomposition products, preventing side reactions and ensuring a clean product.

Conclusion

This application note details a robust and adaptable solid-state method for synthesizing nickel phosphide nanocrystals using nickel (II) lactate. By providing a step-by-step protocol, explaining the chemical rationale, and outlining a comprehensive characterization plan, this guide equips researchers with the necessary tools to produce high-quality nickel phosphide materials. The control over phase and morphology afforded by this synthesis route opens avenues for developing tailored catalysts for a new generation of energy conversion and storage technologies.

References

  • Nickel Phosphide Electrocatalysts for Hydrogen Evolution Reaction - Semantic Scholar. (2020-02-05). Available from: [Link]

  • An efficient method for the synthesis of nickel phosphide nanocrystals via thermal decomposition of single-source precursors - RSC Publishing. Available from: [Link]

  • Synthesis of Highly Monodisperse Nickel and Nickel Phosphide Nanoparticles - MDPI. Available from: [Link]

  • Molten state synthesis of nickel phosphides: mechanism and composition-activity correlation for electrochemical applications - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • Nickel Phosphide: The Effect of Phosphorus Content on the Activity and Stability toward Oxygen Evolution Reaction in Alkaline Medium - ResearchGate. Available from: [Link]

  • Controlled Synthesis of Nickel Phosphides in Hollow N, P Co-Doped Carbon: In Situ Transition to (Oxy)hydroxide Phases During Oxygen Evolution Reaction - MDPI. Available from: [Link]

  • Nickel Phosphide: The Effect of Phosphorus Content on the Activity and Stability toward Oxygen Evolution Reaction in Alkaline Medium. (2025-02-22). Available from: [Link]

  • Synthesis of Nickel Phosphide/Nitrogen Phosphorus Co-Doped Carbon and Its Application in Lithium Ion Batteries - Journal of Electrochemistry. Available from: [Link]

  • New synthesis method for nickel phosphide nanoparticles: Solid phase reaction of nickel cations with hypophosphites - ResearchGate. Available from: [Link]

  • Monodispersed nickel phosphide nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • Nickel Phosphide Electrocatalysts for Hydrogen Evolution Reaction - MDPI. Available from: [Link]

  • Fabrication of Porous Configurated Ni2P/Ni Foam Catalyst and its Boosted Properties for pH‐universal Hydrogen Evolution Reaction and Efficient Nitrate Reduction - ResearchGate. Available from: [Link]

  • Nanostructured Nickel Phosphide as an Electrocatalyst for the Hydrogen Evolution Reaction | Journal of the American Chemical Society - ACS Publications. (2013-06-13). Available from: [Link]

  • Application of Phase-Pure Nickel Phosphide Nanoparticles as Cathode Catalysts for Hydrogen Production in Microbial Electrolysis Cells: Article No. 122067 - National Renewable Energy Laboratory Research Hub. Available from: [Link]

  • A Little Nickel Goes a Long Way: Ni Incorporation into Rh2P for Stable Bifunctional Electrocatalytic Water Splitting in Acidic Media - NIH. (2023-03-27). Available from: [Link]

  • Summary of the nickel phosphide electrocatalysts prepared through a... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Ni5P4-NiP2-Ni2P Nanocomposites Tangled with N-Doped Carbon for Enhanced Electrochemical Hydrogen Evolution in Acidic and Alkaline Solutions - MDPI. Available from: [Link]

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Application Notes and Protocols: Nickel Lactate as a Versatile Precursor for Single-Atom Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dawn of Single-Atom Catalysis and the Untapped Potential of Nickel Lactate

Single-atom catalysts (SACs) represent the ultimate frontier in heterogeneous catalysis, offering maximized atomic efficiency, unique electronic properties, and exceptional selectivity for a myriad of chemical transformations.[1][2] These catalysts, composed of isolated metal atoms dispersed on a support, bridge the gap between homogeneous and heterogeneous catalysis. Nickel, with its high abundance and unique catalytic properties, has emerged as a promising candidate for the development of cost-effective SACs.[3][4] The design of SACs hinges on the careful selection of a metal precursor and a support that can effectively anchor and stabilize individual metal atoms, often under demanding reaction conditions.

This application note introduces nickel lactate as a highly promising and versatile precursor for the synthesis of nickel single-atom catalysts, particularly on nitrogen-doped carbon supports (Ni-N-C). The lactate anion, a simple organic molecule, offers a unique combination of properties that make it an ideal candidate for this purpose. It not only serves as a source of nickel but also as a readily available carbon source that can contribute to the formation of the support material during pyrolysis. Furthermore, its decomposition at relatively low temperatures provides a controllable route to the formation of highly dispersed nickel species, a critical factor in preventing aggregation into nanoparticles.

Herein, we provide a comprehensive guide to the synthesis, characterization, and application of nickel single-atom catalysts derived from nickel lactate. We will delve into the rationale behind the experimental choices, provide detailed, step-by-step protocols, and discuss the expected outcomes and data interpretation. This guide is intended to empower researchers to explore the full potential of nickel lactate as a precursor for the next generation of high-performance single-atom catalysts.

The Role of Lactate: More Than Just a Metal Carrier

The choice of the metal precursor is a critical determinant of the final properties of a single-atom catalyst. Nickel lactate offers several distinct advantages:

  • In-situ Carbon Source: The lactate molecule (C₃H₅O₃⁻) possesses a carbon backbone that, upon pyrolysis, can contribute to the formation of a carbonaceous support. This in-situ carbon generation can lead to an intimate interaction between the nickel atoms and the evolving support material, facilitating the formation of stable anchoring sites.

  • Controlled Decomposition: Nickel lactate decomposes at a relatively moderate temperature range, which allows for a more controlled release and dispersion of nickel atoms compared to precursors with higher decomposition temperatures. This controlled decomposition is crucial for preventing the agglomeration of metal atoms into nanoparticles.

  • Chelating Properties: The carboxylate and hydroxyl groups of the lactate ligand can chelate the nickel ion, helping to maintain its isolation in the precursor mixture and during the initial stages of thermal treatment. This chelating effect is a key strategy in preventing premature aggregation.[5]

Synthesis of Nickel Single-Atom Catalysts (Ni-SACs) from Nickel Lactate: A Detailed Protocol

This protocol describes the synthesis of a nickel single-atom catalyst supported on nitrogen-doped carbon (Ni-N-C) using nickel lactate as the nickel and partial carbon source, and melamine as the nitrogen source. The synthesis is based on a straightforward pyrolysis method.[3][6]

Materials and Reagents:
  • Nickel(II) lactate hydrate (Ni(C₃H₅O₃)₂ · xH₂O)

  • Melamine (C₃H₆N₆)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl, 0.5 M) for optional acid leaching

  • Argon or Nitrogen gas (high purity)

Equipment:
  • Tube furnace with temperature controller

  • Quartz tube

  • Ceramic boats

  • Ball mill or mortar and pestle

  • Centrifuge

  • Drying oven

  • Standard laboratory glassware

Protocol: A Step-by-Step Guide
  • Precursor Preparation (Homogenization):

    • Weigh 100 mg of nickel(II) lactate hydrate and 1 g of melamine. The large excess of melamine serves as both a nitrogen source and a templating agent to ensure the spatial separation of nickel atoms.

    • Transfer the powders to a mortar or a ball milling jar.

    • Grind the mixture thoroughly for at least 30 minutes to ensure homogeneous distribution of the nickel precursor within the melamine matrix. Alternatively, dissolve both precursors in a suitable solvent mixture (e.g., water/ethanol), sonicate for 30 minutes, and then evaporate the solvent under stirring.

  • Pyrolysis (Carbonization and Atomization):

    • Place the homogenized precursor powder in a ceramic boat and position it in the center of a quartz tube furnace.

    • Purge the tube with a constant flow of argon or nitrogen gas (100 sccm) for at least 30 minutes to remove any residual air.

    • Heat the furnace to 800 °C at a ramping rate of 5 °C/min under the inert gas flow. The choice of 800 °C is a common temperature for the formation of graphitic carbon and stable Ni-N coordination sites.[3]

    • Hold the temperature at 800 °C for 2 hours. During this step, the melamine and lactate decompose, forming a nitrogen-doped carbon matrix, while the nickel atoms are atomically dispersed and stabilized within this matrix.

    • After 2 hours, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.

  • Post-Synthesis Treatment (Optional Acid Leaching):

    • The resulting black powder (denoted as Ni-SAC-raw) may contain some unstable nickel nanoparticles. To remove these, an optional acid leaching step can be performed.

    • Disperse the Ni-SAC-raw powder in a 0.5 M HCl solution and stir for 12 hours at room temperature.

    • Collect the powder by centrifugation, wash it repeatedly with deionized water until the pH of the supernatant is neutral, and then dry it in an oven at 80 °C overnight. The final product is the nickel single-atom catalyst (Ni-SAC).

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Post-Processing cluster_3 Final Product NiLactate Nickel Lactate Mixing Homogenization (Grinding/Dissolution) NiLactate->Mixing Melamine Melamine Melamine->Mixing Pyrolysis Pyrolysis (800°C, Ar atm) Mixing->Pyrolysis Precursor Mixture AcidLeaching Acid Leaching (0.5M HCl, Optional) Pyrolysis->AcidLeaching Raw Catalyst Washing Washing & Drying AcidLeaching->Washing FinalCatalyst Ni-N-C Single-Atom Catalyst Washing->FinalCatalyst

Caption: Workflow for the synthesis of Ni-N-C single-atom catalysts from nickel lactate.

Characterization of Nickel Single-Atom Catalysts: A Self-Validating System

To confirm the successful synthesis of a single-atom catalyst and to understand its structural and electronic properties, a suite of advanced characterization techniques is essential.

Morphological and Structural Analysis
  • High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): This is the most direct method for visualizing individual metal atoms.[7][8] The high-angle scattering intensity is approximately proportional to the square of the atomic number (Z-contrast), making heavy atoms like nickel appear as bright dots against a lighter support material (carbon and nitrogen).[9] The absence of nanoparticles or clusters in the HAADF-STEM images is a strong indication of atomic dispersion.

  • X-ray Diffraction (XRD): XRD patterns of the Ni-SAC should not show any characteristic diffraction peaks of metallic nickel or nickel oxides. The presence of broad peaks corresponding to amorphous or graphitic carbon is expected.

Coordination Environment and Oxidation State
  • X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local coordination environment and oxidation state of the nickel atoms.[10][11]

    • XANES: The absorption edge energy in the Ni K-edge XANES spectrum of the Ni-SAC is expected to be between that of nickel foil (Ni⁰) and nickel oxide (Ni²⁺), indicating a positive oxidation state for the single nickel atoms coordinated with electronegative nitrogen atoms.[11]

    • EXAFS: The Fourier-transformed EXAFS spectrum should ideally show a dominant peak corresponding to the Ni-N scattering path, with the absence of a Ni-Ni scattering peak that would be present in nickel foil or nanoparticles.[12] Fitting the EXAFS data can provide information on the coordination number and bond distances of the Ni-N species, typically confirming a Ni-N₄ coordination environment.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the catalyst surface.

    • Ni 2p XPS: The Ni 2p spectrum can further confirm the oxidation state of nickel. The binding energy of Ni 2p in the Ni-SAC is expected to be higher than that of metallic nickel, consistent with the formation of Ni-N bonds.[12]

    • N 1s XPS: Deconvolution of the high-resolution N 1s spectrum can reveal the different types of nitrogen species present in the carbon matrix, such as pyridinic-N, pyrrolic-N, and graphitic-N. Pyridinic-N is often considered to be the primary binding site for the single metal atoms in M-N-C catalysts.[13]

Technique Purpose Expected Results for Ni-SAC
HAADF-STEM Visualize atomic dispersionBright, isolated dots (Ni atoms) on a darker support; absence of nanoparticles.
XRD Phase identificationAbsence of crystalline Ni or NiO peaks; broad peaks for carbon support.
XAS (XANES) Determine oxidation stateNi K-edge absorption energy between that of Ni foil and NiO.
XAS (EXAFS) Determine coordination environmentDominant Ni-N scattering peak; absence of Ni-Ni peak.
XPS (Ni 2p) Confirm surface oxidation stateBinding energy higher than metallic Ni.
XPS (N 1s) Identify nitrogen speciesPresence of pyridinic-N, pyrrolic-N, and graphitic-N.

Applications in Electrocatalysis: Protocols and Performance Metrics

Nickel single-atom catalysts derived from nickel lactate are expected to show high activity and selectivity in various electrocatalytic reactions, particularly the CO₂ reduction reaction (CO₂RR) and the hydrogen evolution reaction (HER).

Protocol 1: Electrochemical CO₂ Reduction Reaction (CO₂RR)

The CO₂RR is a promising route for converting greenhouse gas into valuable chemicals and fuels. Ni-N-C SACs are known to be highly selective for the reduction of CO₂ to carbon monoxide (CO).[12][14]

Experimental Setup:

  • Electrochemical Cell: A gas-tight H-type cell with three electrodes:

    • Working Electrode: A glassy carbon electrode or carbon paper coated with the Ni-SAC ink.

    • Counter Electrode: A platinum wire or graphite rod.

    • Reference Electrode: An Ag/AgCl electrode or a saturated calomel electrode (SCE).

  • Electrolyte: CO₂-saturated 0.5 M KHCO₃ aqueous solution.

  • Gas Supply: High-purity CO₂ gas.

Procedure:

  • Catalyst Ink Preparation: Disperse 5 mg of the Ni-SAC in a mixture of 1 mL of isopropanol/water (1:1 v/v) and 20 µL of Nafion solution (5 wt%). Sonicate for at least 30 minutes to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific amount of the catalyst ink onto the surface of the working electrode and let it dry at room temperature.

  • Electrochemical Measurements:

    • Purge the electrolyte with CO₂ for at least 30 minutes before the measurement.

    • Perform linear sweep voltammetry (LSV) in a CO₂-saturated electrolyte to evaluate the catalytic activity.

    • Conduct controlled-potential electrolysis at various potentials to determine the Faradaic efficiency (FE) for different products (e.g., CO, H₂). The gaseous products can be analyzed by gas chromatography (GC).

Performance Metrics:

  • Faradaic Efficiency (FE) for CO: The percentage of the total charge that is used to produce CO. A high FE for CO (>90%) is desirable.[14]

  • Partial Current Density for CO (j_CO): The current density that is specifically attributed to the production of CO.

  • Turnover Frequency (TOF): A measure of the intrinsic activity of the catalytic sites.

CO2RR_Mechanism cluster_0 Catalytic Cycle for CO₂ to CO Reduction ActiveSite Ni-N-C Site CO2_adsorption *CO₂ ActiveSite->CO2_adsorption + CO₂ + e⁻ COOH_formation *COOH CO2_adsorption->COOH_formation + H⁺ + e⁻ CO_adsorption *CO COOH_formation->CO_adsorption - H₂O CO_desorption CO (g) CO_adsorption->CO_desorption CO_desorption->ActiveSite Regeneration

Caption: A simplified schematic of the CO₂ reduction reaction mechanism on a Ni-N-C site.

Protocol 2: Hydrogen Evolution Reaction (HER)

The HER is the cathodic half-reaction in water splitting for hydrogen production. Efficient HER catalysts are crucial for the development of a sustainable hydrogen economy.[15][16]

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell.

  • Electrolyte: 0.5 M H₂SO₄ (acidic medium) or 1.0 M KOH (alkaline medium).

Procedure:

  • Working Electrode Preparation: Same as for the CO₂RR protocol.

  • Electrochemical Measurements:

    • Perform LSV in the chosen electrolyte to obtain the polarization curve.

    • Record the Tafel plot (overpotential vs. log(current density)) to determine the Tafel slope, which provides insights into the reaction mechanism.

    • Conduct chronopotentiometry or chronoamperometry to assess the long-term stability of the catalyst.

Performance Metrics:

  • Overpotential at 10 mA/cm² (η₁₀): The potential required to achieve a current density of 10 mA/cm², a benchmark for practical applications. A lower overpotential is better.

  • Tafel Slope: Indicates the rate-determining step of the HER. A smaller Tafel slope generally signifies more favorable kinetics.

  • Stability: The ability of the catalyst to maintain its activity over an extended period of operation.

Application Key Performance Metric Desirable Value
CO₂ Reduction Faradaic Efficiency for CO> 90%[14]
CO₂ Reduction Partial Current Density for COHigh
Hydrogen Evolution Overpotential at 10 mA/cm²Low
Hydrogen Evolution Tafel SlopeLow
Both Long-term StabilityHigh

Conclusion and Future Outlook

Nickel lactate presents a compelling and economically viable precursor for the synthesis of high-performance nickel single-atom catalysts. Its dual role as a nickel and carbon source, combined with its favorable decomposition characteristics, offers a straightforward and scalable route to these advanced catalytic materials. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to explore the potential of nickel lactate-derived SACs in a wide range of catalytic applications, from sustainable fuel production to fine chemical synthesis.

Future research should focus on further optimizing the synthesis parameters, such as the pyrolysis temperature and the choice of nitrogen source, to fine-tune the coordination environment and electronic structure of the nickel active sites. In-depth mechanistic studies, including in-situ and operando characterization techniques, will be crucial for elucidating the structure-activity relationships and guiding the rational design of even more efficient catalysts. The exploration of nickel lactate as a precursor for other types of single-atom catalysts, such as those supported on metal oxides, also represents a promising avenue for future investigation.

References

  • Cao, L., Liu, W., & Zhang, Q. (2020). Single-atom catalysts for electrocatalysis: theoretical and experimental advances. Energy & Environmental Science, 13(3), 764-805.
  • Chen, Y., Ji, S., Chen, C., Peng, Q., Wang, D., & Li, Y. (2017).
  • Choi, C. H., Kim, M., & Kwon, H. C. (2017). A general synthesis of single-atom catalysts on various supports.
  • Fan, Q., Liu, Y., & Liu, B. (2021).
  • Gao, C., Chen, S., & Wang, Y. (2020). Nickel-based single-atom catalysts: a new chapter in electrocatalysis.
  • Jiang, K., Siahrostami, S., Zheng, T., Hu, Y., Hwang, H. Y., & Cui, Y. (2017). Isolated Ni single atoms in graphene nanosheets for high-performance CO2 reduction. Energy & Environmental Science, 10(12), 2561-2568.
  • Jiao, L., & Jiang, H. L. (2019).
  • Kattel, S., Liu, P., & Chen, J. G. (2017). Tuning the activity and selectivity of Ni-based catalysts for CO2 reduction reactions. Journal of the American Chemical Society, 139(29), 9739-9754.
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  • Liu, J. (2017). Catalysis by supported single metal atoms.
  • Liu, W., Zhang, L., Yan, X., Wei, X., & Du, X. (2019). Single-atom catalysts for the hydrogen evolution reaction.
  • Pan, Y., Zhang, C., & Liu, Z. (2018). Single-atom catalysts for various reactions.
  • Qu, Y., Li, Z., & Chen, C. (2018). Recent advances in the synthesis of single-atom catalysts. Advanced Science, 5(10), 1800531.
  • Sun, S., Zhang, G., & Gauquelin, N. (2019). Single-atom catalysis: a new frontier in heterogeneous catalysis.
  • Wang, J., Huang, Z., & Liu, W. (2018). Design of single-atom catalysts for high-performance CO2 electroreduction.
  • Wang, X., Chen, Z., & Zhao, X. (2017). Regulation of the coordination environment of single-atom catalysts and their applications in heterogeneous catalysis.
  • Yang, X. F., Wang, A., & Qiao, B. (2013). Single-atom catalysts: a new frontier in heterogeneous catalysis. Accounts of Chemical Research, 46(8), 1740-1748.
  • Zhang, H., Liu, G., & Shi, L. (2018). Single-atom catalysts: a new platform for heterogeneous catalysis.
  • Zhang, J., Zhao, Y., & Guo, X. (2018). Single-atom catalysts: a new concept in heterogeneous catalysis.
  • Zhao, S., Wang, Y., & Zhang, J. (2019).
  • Zhu, C., Fu, S., & Song, J. (2018). The rise of single-atom catalysts for energy-related applications.
  • Zirak, M., & Rezaei, M. (2021). A review on single-atom catalysts: Synthesis, characterization, and applications.
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  • Jiang, K., Siahrostami, S., Zheng, T., Hu, Y., Hwang, H. Y., & Cui, Y. (2017). Isolated Ni single atoms in graphene nanosheets for high-performance CO2 reduction. Energy & Environmental Science, 10(12), 2561-2568. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of High-Purity Nickel Catalysts from Nickel(II) Lactate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Nickel Lactate Precursors

Nickel-based catalysts are cornerstones of modern chemical synthesis, driving critical processes from hydrogenation and hydrogenolysis to reforming reactions for hydrogen production.[1][2] The performance of these catalysts—defined by their activity, selectivity, and stability—is intrinsically linked to the physicochemical properties of the active nickel nanoparticles, such as their size, dispersion, and crystalline phase.[3][4] Consequently, the choice of the nickel precursor is a critical, determinative step in catalyst design.

While inorganic salts like nickel nitrate or chloride are common, organic-acid salts such as nickel(II) lactate tetrahydrate [Ni(C₃H₅O₃)₂·4H₂O] offer distinct advantages. The thermal decomposition of such carboxylate precursors can be engineered to occur at relatively lower temperatures.[5][6] Furthermore, the lactate ligand itself decomposes to produce a mixture of gaseous byproducts, including H₂, CO, and CO₂, which can create a localized reducing environment, facilitating the in situ formation of metallic nickel (Ni⁰) without the need for a separate, high-temperature reduction step. This guide provides detailed protocols for leveraging nickel lactate tetrahydrate to synthesize both unsupported and supported nickel catalysts, tailored for researchers in catalysis and drug development.

Foundational Principles: From Precursor to Active Catalyst

The conversion of this compound to catalytically active metallic nickel involves a sequence of thermally induced transformations. The process begins with dehydration, followed by the decomposition of the anhydrous nickel lactate. The composition of the furnace atmosphere (inert vs. reductive) is the most critical variable, dictating the final state of the nickel.

  • In an Inert Atmosphere (e.g., N₂ or Ar): The lactate ligand decomposes, releasing H₂O, CO, CO₂, and hydrocarbons. The decomposition can produce a mixture of metallic nickel (Ni⁰) and nickel(II) oxide (NiO), often with some amorphous carbon deposition.

  • In a Reductive Atmosphere (e.g., H₂/N₂): The presence of hydrogen gas ensures a more direct and complete reduction of the nickel species to metallic nickel (Ni⁰), typically at lower temperatures and with minimal formation of nickel oxide or carbide impurities.

For supported catalysts, the nickel precursor is first dispersed onto a high-surface-area support (e.g., SiO₂, Al₂O₃). A subsequent calcination step in air converts the lactate to nickel oxide (NiO), which is then reduced to Ni⁰ in a controlled hydrogen flow. This two-step process (calcination followed by reduction) generally leads to smaller, more highly dispersed nanoparticles due to strong interactions between the NiO intermediate and the support material.[4]

Synthesis Protocols: Unsupported Nickel Catalysts

Unsupported nickel catalysts, often referred to as nickel sponges or powders, are valuable in applications where high nickel loading is paramount.

Protocol 1: Direct Thermal Decomposition in an Inert Atmosphere

This method leverages the in situ generation of reducing gases from the lactate ligand to produce metallic nickel.

Methodology:

  • Precursor Preparation: Place 1.0 g of nickel(II) lactate tetrahydrate in a quartz boat.

  • Furnace Setup: Position the boat in the center of a tube furnace.

  • Inert Purge: Purge the furnace tube with high-purity nitrogen or argon gas at a flow rate of 100 mL/min for 30 minutes to eliminate all oxygen.

  • Thermal Program:

    • Ramp the temperature from ambient to 110 °C at a rate of 5 °C/min and hold for 1 hour to ensure complete dehydration.

    • Increase the temperature to 400 °C at a rate of 10 °C/min.

    • Hold at 400 °C for 2 hours to facilitate the complete decomposition of the nickel lactate.

  • Cooling: Cool the furnace naturally to room temperature under the continuous flow of inert gas.

  • Passivation & Collection: Once at room temperature, switch the gas to a 0.5-1.0% O₂/N₂ mixture for 1 hour to passivate the surface of the pyrophoric nickel particles, preventing bulk oxidation upon exposure to air. The resulting black powder can then be safely collected and stored in an inert environment.

Causality and Insights: The initial hold at 110 °C is crucial for removing water of hydration without premature decomposition of the lactate. The final decomposition temperature of 400 °C is selected to be above the decomposition point of nickel lactate, ensuring complete conversion. The final passivation step is a critical safety measure to handle the pyrophoric product.

Workflow for Protocol 1

cluster_prep Preparation cluster_process Thermal Processing cluster_final Final Steps p1 Weigh Ni Lactate Tetrahydrate p2 Place in Quartz Boat p1->p2 t1 Purge with N₂/Ar (30 min) p2->t1 t2 Ramp to 110°C Hold for 1 hr (Dehydration) t1->t2 t3 Ramp to 400°C Hold for 2 hrs (Decomposition) t2->t3 t4 Cool to Room Temp (under N₂/Ar) t3->t4 f1 Passivate with 0.5% O₂/N₂ (1 hr) t4->f1 f2 Collect Catalyst Powder f1->f2

Caption: Workflow for Unsupported Ni Catalyst via Thermal Decomposition.

Synthesis Protocols: Supported Nickel Catalysts

Supported catalysts offer superior nanoparticle dispersion and thermal stability, which is essential for long-term catalytic performance.[7]

Protocol 2: Incipient Wetness Impregnation for Ni/SiO₂ Catalysts

This is the most common method for preparing supported catalysts, ensuring efficient use of the precursor solution.[8]

Methodology:

  • Support Preparation: Dry mesoporous silica gel (SiO₂) at 120 °C for 4 hours under vacuum to remove physisorbed water. Determine the pore volume of the silica via nitrogen physisorption or use the manufacturer's specifications.

  • Impregnation Solution: Prepare an aqueous solution of nickel(II) lactate tetrahydrate. The concentration should be calculated such that the total volume of the solution is equal to the pore volume of the silica support to be impregnated. For a target of 10 wt% Ni on SiO₂, dissolve the appropriate mass of nickel lactate in the calculated volume of deionized water.

  • Impregnation: Add the nickel lactate solution dropwise to the dried silica gel with constant mixing until the powder appears uniformly damp with no excess liquid.

  • Drying: Dry the impregnated material in an oven at 80-100 °C overnight to remove the water.

  • Calcination: Place the dried powder in a ceramic crucible and calcine in a muffle furnace under a static air atmosphere. Ramp the temperature to 450 °C at 5 °C/min and hold for 4 hours. This step decomposes the lactate and converts the nickel species to nickel(II) oxide (NiO).

  • Reduction:

    • Load the calcined NiO/SiO₂ powder into a tube furnace.

    • Purge with nitrogen for 30 minutes.

    • Switch to a 10% H₂/N₂ gas mixture (100 mL/min) and ramp the temperature to 500 °C at 5 °C/min.

    • Hold at 500 °C for 4 hours to reduce the NiO to metallic Ni⁰.

  • Cooling & Passivation: Cool the catalyst to room temperature under the H₂/N₂ flow. Once cool, passivate as described in Protocol 1 before collection.

Causality and Insights: The incipient wetness technique ensures the nickel precursor is deposited within the pores of the support, leading to high dispersion.[8] Calcination in air is a critical step to form well-adhered NiO particles. The subsequent reduction temperature is chosen to ensure complete conversion to Ni⁰ while minimizing thermal sintering (agglomeration) of the newly formed nanoparticles.[7]

Workflow for Protocol 2

cluster_prep Preparation cluster_process Thermal Processing cluster_final Final Steps p1 Dry SiO₂ Support p3 Impregnate Support (Incipient Wetness) p1->p3 p2 Prepare Ni Lactate Solution p2->p3 t1 Dry Overnight (80-100°C) p3->t1 t2 Calcine in Air (450°C, 4 hrs) -> NiO/SiO₂ t1->t2 t3 Reduce in 10% H₂/N₂ (500°C, 4 hrs) -> Ni/SiO₂ t2->t3 f1 Cool to Room Temp t3->f1 f2 Passivate & Collect f1->f2

Caption: Workflow for Supported Ni/SiO₂ Catalyst via Impregnation.

Catalyst Characterization: A Self-Validating System

To ensure the successful synthesis of the desired catalyst, a suite of characterization techniques is essential. These analyses validate the physical and chemical properties that govern catalytic performance.

Technique Purpose Expected Outcome for Successful Synthesis
X-Ray Diffraction (XRD) To identify the crystalline phases of nickel (Ni⁰ vs. NiO) and determine the average crystallite size (via the Scherrer equation).[9]After reduction, sharp peaks corresponding to the (111), (200), and (220) planes of face-centered cubic (fcc) metallic nickel. Absence of NiO peaks.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution of the catalyst, which impacts reactant accessibility.[9]High surface area is desirable. For supported catalysts, a decrease in surface area and pore volume after impregnation confirms successful loading.
Transmission Electron Microscopy (TEM) To visualize the nickel nanoparticles directly, allowing for the determination of their size, morphology, and dispersion on the support.[9]For supported catalysts, small, quasi-spherical, and well-dispersed nanoparticles on the support surface.
H₂ Temperature-Programmed Reduction (H₂-TPR) To determine the reduction temperature of the NiO species. This provides insight into the strength of the metal-support interaction.[10]For NiO/SiO₂, a reduction peak typically between 400-600 °C. A higher reduction temperature indicates a stronger interaction between NiO and the silica support.

Applications in Chemical Synthesis

Nickel catalysts prepared from nickel lactate are highly effective in a range of chemical transformations relevant to pharmaceutical and fine chemical manufacturing.

  • Hydrogenation Reactions: These catalysts are active for the hydrogenation of unsaturated bonds (C=C, C=O, C≡N) and aromatic rings.[2][11][12] The high dispersion achievable with the impregnation method makes them particularly suitable for these applications.

  • Reforming Reactions: Supported nickel catalysts are widely used for steam and dry reforming of methane and other hydrocarbons to produce synthesis gas (H₂ + CO), a key feedstock for many chemical processes.[1][13]

Safety Precautions

  • Pyrophoric Nature: Freshly prepared, unpassivated metallic nickel powders are highly pyrophoric and can ignite spontaneously upon contact with air. Handle only in an inert atmosphere (e.g., a glovebox).

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure all connections in the reduction setup are leak-proof and the area is well-ventilated.

  • Nickel Toxicity: Nickel compounds are classified as potential carcinogens and skin sensitizers. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.

References

  • Relative product yields for the thermal decomposition of nickel acetate... - ResearchGate. Available from: [Link]

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  • Influence of NiO/La2O3 Catalyst Preparation Method on Its Reactivity in the Oxy-Steam Reforming of LNG Process - MDPI. Available from: [Link]

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  • Solution Combustion Synthesis of Ni/Al2O3 Catalyst for Methane Decomposition: Effect of Fuel - MDPI. Available from: [Link]

  • Preparation, Characterization and Catalytic Activity of Nickel Molybdate (NiMoO4) Nanoparticles - MDPI. Available from: [Link]

  • Synthesis and characterization of nickel catalysts supported on different carbon materials. Available from: [Link]

  • Performance of Ni-Based Catalysts with La Promoter for the Reforming of Methane in Gasification Process - MDPI. Available from: [Link]

  • Recent Advances in Ni-Based Catalysts for CH4-CO2 Reforming (2013–2023) - MDPI. Available from: [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques - ResearchGate. Available from: [Link]

  • The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis - PMC - NIH. Available from: [Link]

  • Strategies for improving the performance and stability of Ni-based catalysts for reforming reactions - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Synthesis of Supported Catalysts by Impregnation and Drying Using Aqueous Chelated Metal Complexes | Request PDF - ResearchGate. Available from: [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds - MDPI. Available from: [Link]

  • Preparation and Crystal Structure Nickel Acetate Tetrahydrate - ResearchGate. Available from: [Link]

  • Characterization of the various nickel-based catalysts (before and after reaction) of 4% Ni/ZnO and 10% Ni/ZnO. - ResearchGate. Available from: [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Available from: [Link]

  • Synthesis of Supported Catalysts by Impregnation and Drying Using Aqueous Chelated Metal Complexes - SciSpace. Available from: [Link]

  • Recent Advances in Nickel Catalysis - PMC - NIH. Available from: [Link]

  • Ligandless nickel-catalyzed transfer hydrogenation of alkenes and alkynes using water as the hydrogen donor - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

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  • Preparation of nickel catalyst supported on alumina by impregnation were utilized in hydrogenation process - ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Fabrication of Porous Materials Using Nickel Lactate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Nickel Lactate Tetrahydrate in Porous Material Synthesis

The pursuit of advanced porous materials is a cornerstone of modern materials science, with applications spanning catalysis, energy storage, and biomedical engineering.[1][2] Among the diverse array of materials, porous nickel oxide (NiO) and nickel foams have garnered significant attention due to their unique electronic, magnetic, and catalytic properties.[3][4] The morphology of these materials, particularly their porosity and surface area, is critical to their performance. A well-designed porous architecture facilitates efficient mass transport and provides a high density of active sites, enhancing reactivity and efficiency.[1]

Traditionally, nickel salts such as nitrates, sulfates, and acetates have been the precursors of choice for synthesizing these materials.[5][6] However, the choice of precursor profoundly influences the properties of the final product. This compound emerges as a compelling alternative, offering distinct advantages. As a carboxylate, its thermal decomposition is expected to proceed at relatively low temperatures and can generate a gaseous environment that aids in the formation of porous structures. This application note provides a comprehensive guide to leveraging this compound for the fabrication of porous nickel-based materials, detailing both the underlying scientific principles and actionable experimental protocols.

The Causality of Precursor Choice: Why this compound?

The efficacy of this compound as a precursor for porous materials is rooted in its thermal decomposition characteristics. Unlike nickel nitrate, which can release corrosive NOx gases, or nickel sulfate, which requires higher decomposition temperatures, nickel lactate offers a more controlled and potentially "greener" synthesis route.

The lactate anion, upon heating, decomposes to produce a mixture of gaseous byproducts. While specific studies on the thermal decomposition of nickel lactate are limited, by analogy to other nickel carboxylates like nickel acetate, these byproducts likely include carbon dioxide, carbon monoxide, and potentially hydrogen and water.[7][8] This in-situ generation of gases during the formation of nickel oxide serves a dual purpose:

  • Pore Formation: The evolving gases act as a dynamic template, creating voids and channels within the material as it solidifies, thus leading to a porous structure.

  • Reductive Environment: The presence of reducing gases like CO and H₂ can influence the final oxidation state of the nickel, potentially leading to the formation of metallic nickel or a composite of Ni/NiO, depending on the calcination atmosphere.[7]

Furthermore, the decomposition of nickel lactate is reported to occur in a relatively low and narrow temperature range of 238°C to 250°C.[8][9] This allows for greater control over the crystallization process and can help prevent excessive sintering and grain growth that would otherwise reduce the surface area and porosity of the final material.

Experimental Section: From Precursor to Porous Material

This section details the necessary materials and provides a step-by-step protocol for the synthesis of porous nickel oxide from this compound.

Materials and Equipment
Reagent/Equipment Specification Purpose
Nickel(II) lactate tetrahydrate≥98% purityNickel precursor
Deionized water18.2 MΩ·cmSolvent
EthanolAnhydrous, ≥99.5%Washing agent
Beakers and graduated cylindersAppropriate volumesSolution preparation
Magnetic stirrer with hotplateHomogenization of precursor solution
Drying ovenCapable of maintaining 80-100°CRemoval of solvent
Tube furnace with gas flow controlCapable of reaching at least 500°CCalcination of the precursor
Ceramic crucibleSample container for calcination
Protocol 1: Synthesis of Porous Nickel Oxide (NiO) Nanoparticles

This protocol outlines a straightforward thermal decomposition method to produce porous NiO.

Step 1: Precursor Solution Preparation

  • Weigh 5.0 g of nickel(II) lactate tetrahydrate and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer with a hotplate and stir at 300 rpm while gently heating to 60°C to ensure complete dissolution.

Step 2: Drying

  • Pour the precursor solution into a ceramic crucible.

  • Place the crucible in a drying oven set to 90°C for 12-24 hours, or until the water has completely evaporated, leaving a solid green precursor.

Step 3: Calcination

  • Place the crucible containing the dried precursor into a tube furnace.

  • Heat the furnace to 350°C at a ramp rate of 5°C/min under a continuous flow of air (100 sccm).

  • Hold the temperature at 350°C for 2 hours to ensure complete decomposition of the nickel lactate and formation of nickel oxide.

  • Allow the furnace to cool naturally to room temperature.

  • The resulting black powder is porous nickel oxide.

Rationale for Protocol Steps:

  • Drying: The slow evaporation of water allows for the formation of a solid precursor matrix.

  • Calcination Temperature: The temperature of 350°C is chosen to be above the decomposition range of nickel lactate (238-250°C) to ensure complete conversion to NiO.[8][9] A temperature that is too high could lead to excessive sintering and loss of porosity.

  • Atmosphere: Calcination in air provides the oxygen necessary for the formation of nickel oxide. The flow of air also helps to carry away the gaseous byproducts of decomposition.

Diagram of the Experimental Workflow```dot

Workflow cluster_prep Precursor Preparation cluster_drying Drying cluster_calcination Calcination cluster_product Final Product Dissolution Dissolve Nickel Lactate in Deionized Water Heating Heat and Stir at 60°C Dissolution->Heating Drying_Oven Dry in Oven at 90°C Heating->Drying_Oven Furnace Place in Tube Furnace Drying_Oven->Furnace Ramp Ramp to 350°C in Air Furnace->Ramp Hold Hold for 2 hours Ramp->Hold Cool Cool to Room Temperature Hold->Cool Porous_NiO Porous Nickel Oxide Powder Cool->Porous_NiO

Caption: Key characterization techniques for porous NiO.

Applications in Research and Drug Development

The porous nickel oxide materials synthesized from this compound have a wide range of potential applications:

  • Catalysis: The high surface area and abundance of active sites make porous NiO an excellent catalyst for various chemical reactions, including the oxidation of carbon monoxide and the reduction of nitroaromatics. [3]* Energy Storage: These materials can be used as electrode materials in supercapacitors and lithium-ion batteries due to their high specific capacitance and electrochemical stability. [1][2]* Sensors: The semiconducting nature of NiO, combined with its porous structure, makes it suitable for the fabrication of gas sensors and biosensors. [3]

Conclusion

This compound presents a promising and advantageous precursor for the facile synthesis of porous nickel-based materials. Its favorable thermal decomposition properties allow for the creation of high-surface-area structures at relatively low temperatures. The protocols and insights provided in this application note offer a solid foundation for researchers and professionals to explore the potential of this versatile precursor in developing advanced materials for a multitude of applications.

References

  • Fabrication and Characterization of Monodisperse Magnetic Porous Nickel Microspheres as Novel Catalysts. (2015). PMC - NIH. Retrieved from [Link]

  • Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of thermal decomposition of nickel oxalate dihydrate in air. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (n.d.). MDPI. Retrieved from [Link]

  • thermal decomposition kinetics study of a laterite nickel ore: potential for use in pyrometallurgic processing improvements. (n.d.). Even3. Retrieved from [Link]

  • Thermal Decomposition Kinetic Studies of Nickel Complexes. (n.d.). IOSR Journal. Retrieved from [Link]

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (n.d.). ResearchGate. Retrieved from [Link]

  • Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • Nickel Oxide Powder and Its Applications. (2020). Nanografi Advanced Materials. Retrieved from [Link]

  • Hierarchical Porous Nickel Oxide Nanoparticles with High Specific Surface Area by Green Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Black Nickel Coating as a Broadband Terahertz to Deep-Ultraviolet Absorber. (n.d.). ACS Omega. Retrieved from [Link]

  • Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • A simple route to the synthesis of high-quality NiO nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Porous Carbon/Nickel Oxide Nanocomposites for Gas Storage and Negatronic Devices. (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel Oxide (NiO) Devices and Applications: A Review. (2019). ResearchGate. Retrieved from [Link]

  • Nanoscale Nickel Oxide: Synthesis, Characterization, and Impact on Antibacterial Activity Against Representative Microorganisms. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Nio Nanocrystals by using Sol-Gel Method with Various Precursors. (2017). UI Scholars Hub. Retrieved from [Link]

  • SYNTHESIS OF NICKEL OXIDE NANOPARTICLES. (n.d.). CIBTech. Retrieved from [Link]

  • Preparation and characterization of nickel oxide nanoparticles and its adsorption optimization for parachlorophenol. (2022). Eurasian Chemical Communications. Retrieved from [Link]

  • Nickel Oxide (NiO) Devices and Applications: A Review. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Effect of Method on Structural Properties of NiO Nanoparticles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Large Scale Synthesis of Nickel Oxide (NiO) by Self Propagated Combustion Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Precision Engineering of Nickel-Based Nanostructures via Nickel Lactate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-NI-LAC-05

Executive Summary

This guide details the controlled synthesis of Nickel Oxide (NiO) and metallic Nickel (Ni) nanoparticles utilizing Nickel Lactate (


) as a superior organic precursor. Unlike inorganic counterparts (chlorides/nitrates), nickel lactate offers a "clean" decomposition pathway. The lactate ligand acts as an in-situ spacer and reducing fuel, allowing for precise control over particle size (10–50 nm) and crystallinity without aggressive surfactants.

Key Advantages of Nickel Lactate Precursors:

  • Stoichiometric Control: The fixed 1:2 metal-to-ligand ratio ensures predictable decomposition kinetics.

  • Cheleation Effect: Lactate groups coordinate with

    
    , preventing premature precipitation and ensuring homogeneity in sol-gel workflows.
    
  • Biomedical Relevance: While Nickel is inherently toxic, the lactate route minimizes halide contamination (Cl⁻, NO₃⁻), which is critical for downstream biomedical applications like magnetic hyperthermia or antimicrobial coatings.

Precursor Chemistry & Mechanism

Understanding the thermal behavior of nickel lactate is the foundation of this protocol. The synthesis relies on the stepwise thermal decomposition of the precursor.

Decomposition Mechanism[1]
  • Dehydration (< 200°C): Removal of coordinated water molecules.

    
    
    
  • Ligand Decomposition (300°C – 450°C): The organic lactate backbone breaks down. In the presence of oxygen, this is an exothermic oxidative reaction yielding NiO. In inert atmospheres (Ar/N₂), the carbon-rich backbone can act as a reducing agent, potentially yielding metallic Ni or Ni/C composites.

Mechanistic Workflow

The following diagram illustrates the transformation pathway from the lactate precursor to the final nanostructure.

G Precursor Ni-Lactate (Precursor) Chelation Chelation Network (Gel/Solid) Precursor->Chelation Solvation Dehydration Dehydration (110-200°C) Chelation->Dehydration Heat Decomp Ligand Oxidation (350-500°C) Dehydration->Decomp -H2O Nucleation Nucleation & Growth Decomp->Nucleation -CO2, -CO Product NiO Nanoparticles (Cubic Fm-3m) Nucleation->Product Ostwald Ripening

Figure 1: Mechanistic pathway of Nickel Lactate decomposition into Nickel Oxide nanoparticles.

Experimental Protocols

Protocol A: Direct Thermal Decomposition (Solid-State)

Best for: Scalable production of NiO nanoparticles for catalysis or battery anodes. Complexity: Low | Time: 6-8 Hours

Materials Required
  • Nickel(II) Lactate Dihydrate (98%+)

  • Alumina Crucible

  • Programmable Muffle Furnace

  • Agate Mortar and Pestle

Step-by-Step Methodology
  • Pre-Treatment: Grind 5.0 g of Nickel Lactate in an agate mortar for 10 minutes to ensure a fine, uniform powder. This promotes even heat distribution.

  • Dehydration Stage: Place the powder in an alumina crucible. Heat to 150°C at a ramp rate of 5°C/min and hold for 1 hour. Reasoning: This prevents "popping" or material loss due to rapid steam release.

  • Calcination Stage: Ramp temperature to 450°C at 2°C/min.

    • Note: A slow ramp rate (2°C/min) is critical to prevent particle sintering, ensuring smaller crystallite sizes.

  • Annealing (Hold): Maintain 450°C for 3 hours in static air.

  • Cooling: Allow natural cooling to room temperature inside the furnace.

  • Collection: The resulting powder will be dark grey/black (NiO). Store in a desiccator.

Protocol B: Lactate-Mediated Sol-Gel Synthesis

Best for: Ultra-fine nanoparticles (<20 nm) with narrow size distribution; suitable for biomedical research. Complexity: Medium | Time: 24 Hours

Materials Required
  • Nickel(II) Acetate or Nitrate (if synthesizing lactate in-situ) OR Nickel Lactate

  • Lactic Acid (85% solution)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28%)

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 0.01 mol of Nickel precursor in 50 mL of deionized water/ethanol (1:1 v/v).

  • Chelation: Add Lactic Acid to the solution at a 1:2 molar ratio (Ni:Lactate). Stir vigorously for 30 minutes at 60°C.

    • Mechanism:[1][2][3][4][5] The hydroxyl and carboxyl groups of lactic acid chelate the

      
      , forming a stable complex.
      
  • Gelation: Adjust pH to 8.0 using Ammonium Hydroxide. Continue stirring at 80°C until the solution turns into a viscous green gel.

  • Drying: Dry the gel at 100°C overnight to form a xerogel (porous solid).

  • Calcination: Crush the xerogel and calcine at 400°C for 2 hours (Air atmosphere).

Workflow Visualization

ProtocolB Start Ni Salt + Solvent Chelate Add Lactic Acid (1:2 Ratio) Start->Chelate Gel Gelation (pH 8, 80°C) Chelate->Gel Dry Xerogel Formation (100°C, 12h) Gel->Dry Calcine Calcination (400°C, 2h) Dry->Calcine Final Ultrafine NiO NPs Calcine->Final

Figure 2: Sol-Gel synthesis workflow using Lactic Acid as a chelating agent.

Characterization & Quality Control (CQA)

For drug development applications, the physicochemical properties must be strictly validated.

AttributeTechniqueExpected ResultRelevance
Crystal Phase XRD (X-Ray Diffraction)Cubic structure (Fm-3m), Peaks at (111), (200), (220).Confirms pure NiO phase; absence of metallic Ni or hydroxides.
Particle Size TEM (Transmission Electron Microscopy)Spherical particles, 10–30 nm (Protocol B).Critical for cellular uptake and biodistribution.
Surface Chemistry FTIRNi-O stretch ~400–470 cm⁻¹. Absence of C-H/C=O peaks (unless functionalized).Ensures complete removal of lactate precursor residues.
Hydrodynamic Size DLS (Dynamic Light Scattering)< 100 nm (monodisperse).Predicts behavior in blood/serum.

Biomedical Safety & Applications

Warning: Nickel compounds are classified as Group 1 Carcinogens (IARC).

  • Toxicity: NiO NPs generate Reactive Oxygen Species (ROS) leading to oxidative stress and apoptosis.

  • Mitigation for Bio-Use: For drug delivery or hyperthermia, NiO NPs must be surface-coated (e.g., Silica shell, PEGylation, or Lipid bilayer) to prevent direct ion leaching (

    
     release).
    

Target Applications:

  • Antimicrobial Agents: NiO NPs disrupt bacterial cell walls via ROS generation [1].

  • Biosensors: Non-enzymatic glucose and lactate sensors due to the redox couple

    
     on the surface [2].
    
  • Magnetic Hyperthermia: Superparamagnetic behavior at small sizes allows for heat generation under alternating magnetic fields.

References

  • Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. International Journal of Nanomedicine. (2023). Link

  • Nanoelectrocatalytic Oxidation of Lactic Acid Using Nickel Nanoparticles. Journal of Electroanalytical Chemistry. (2015). Link

  • Synthesis of Nickel Oxide Nanoparticles by Sol-Gel Method. Open Journal of Chemistry. (2019). Link

  • Thermal Decomposition of Nickel Oxalate/Lactate Precursors. Journal of Thermal Analysis and Calorimetry. (2004). Link

  • Nickel Organic Acid Salts and Their Decomposition. Wikipedia/Chemical Data. Link

Sources

Application Notes & Protocols: Electrodeposition of Nickel from a Lactate Bath

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-NILAC-2026-01

Abstract & Introduction

Nickel electroplating is a cornerstone of surface finishing, prized for conferring wear resistance, corrosion protection, and desirable aesthetic properties.[1] Traditional Watts baths, while effective, often rely on boric acid as a pH buffer and complexing agent. This application note details a robust protocol for the electrodeposition of nickel from a lactate-based electrolyte. Lactic acid and its conjugate base, lactate, offer a compelling alternative, acting as a complexing agent to produce fine-grained, smooth, and coherent nickel deposits.[2][3] Lactate ions form stable complexes with Ni(II) ions, preventing the precipitation of nickel hydroxide at the cathode surface, especially in near-neutral or alkaline pH ranges.[3][4] This guide provides a comprehensive overview of the bath chemistry, a step-by-step deposition protocol, parameter optimization, and troubleshooting for researchers and engineers.

The Role and Mechanism of the Lactate Bath

The primary advantage of a lactate bath is the dual functionality of the lactic acid/lactate system.

  • Complexing Agent: Lactate anions form stable complexes with Ni²⁺ ions in the solution.[3] This complexation is crucial as it modulates the deposition potential and prevents the rapid, uncontrolled deposition that can lead to rough or dendritic growth. By controlling the availability of free Ni²⁺ ions at the cathode, a finer, more uniform grain structure is achieved.[5][6]

  • pH Buffering: The equilibrium between lactic acid and lactate provides a buffering effect at the cathode-solution interface. During electrodeposition, the reduction of water or protons can lead to a localized increase in pH. Without a buffer, this can cause the precipitation of nickel hydroxide (Ni(OH)₂), resulting in brittle, poorly adherent, and rough deposits.[4][7] The lactate system mitigates this pH shift, ensuring the quality of the deposit.

The cathodic reaction proceeds by the reduction of the nickel-lactate complex, which can be simplified as:

[Ni(Lactate)ₙ]²⁻ⁿ + 2e⁻ → Ni(s) + n(Lactate)⁻

This controlled release and reduction of nickel ions is the key to achieving high-quality deposits.

Bath Formulation and Preparation

A stable and effective lactate bath is foundational to successful deposition. The following table outlines a well-characterized formulation based on established research.[2][3]

ComponentChemical FormulaConcentration (Molarity)Function
Nickel Sulfate HexahydrateNiSO₄·6H₂O0.30 MPrimary source of Ni²⁺ ions
Lactic AcidCH₃CH(OH)COOH0.50 - 1.0 MComplexing agent and pH buffer
Sodium SulfateNa₂SO₄0.3 MSupporting electrolyte to increase conductivity

Preparation Protocol:

  • Fill a clean beaker with approximately 60% of the final volume of deionized (DI) water.

  • Begin stirring the water with a magnetic stirrer.

  • Slowly dissolve the required amount of Nickel Sulfate Hexahydrate until the solution is clear.

  • Add the specified volume of Lactic Acid to the solution.

  • Dissolve the Sodium Sulfate in the solution.

  • Add DI water to reach the final desired volume.

  • Adjust the pH to the target value (e.g., pH 10) using a suitable base like sodium hydroxide (NaOH), monitoring with a calibrated pH meter.[2][7]

  • Filter the solution to remove any particulates before transferring it to the electroplating cell.[8][9]

Detailed Experimental Protocol

This protocol outlines the complete workflow from substrate preparation to the final plated part.

Substrate Preparation (Self-Validating)

Proper substrate preparation is critical for deposit adhesion. Defects like peeling or blistering are almost always traced back to inadequate cleaning.[10][11]

  • Mechanical Polishing: If necessary, mechanically polish the substrate (e.g., copper, brass, or steel) to the desired surface finish.

  • Degreasing: Ultrasonically clean the substrate in an alkaline cleaning solution or acetone for 10-15 minutes to remove organic contaminants and oils.

  • Rinsing: Thoroughly rinse the substrate with DI water. The surface should exhibit "water break free" sheeting action, where water drains evenly without beading, indicating a clean, high-energy surface. If beading occurs, repeat the degreasing step.

  • Acid Activation (Pickling): Briefly immerse the substrate in a dilute acid bath (e.g., 5-10% H₂SO₄ or HCl) for 30-60 seconds to remove any native oxide layers.[9]

  • Final Rinse: Immediately and thoroughly rinse with DI water to prevent re-oxidation. The substrate is now active and ready for plating. Do not allow the surface to dry.

Electrodeposition Workflow

The following diagram and steps describe the core electroplating process.

G cluster_prep Substrate Preparation cluster_plating Electrodeposition cluster_post Post-Treatment Degrease Degrease Rinse1 Rinse1 Degrease->Rinse1 Water Break Test Activate Activate Rinse1->Activate FinalRinse FinalRinse Activate->FinalRinse Ready for Plating Cell Assemble Cell (Anode, Cathode, Electrolyte) FinalRinse->Cell Params Set Parameters (Current, Temp, Time) Cell->Params Apply Apply Current Params->Apply Rinse_Post Final Rinse (DI Water) Apply->Rinse_Post Dry Dry (N₂ Stream) Rinse_Post->Dry Characterize Characterization (SEM, XRD, Adhesion) Dry->Characterize

Sources

Troubleshooting & Optimization

"challenges in scaling up nickel lactate tetrahydrate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Nickel(II) Lactate Tetrahydrate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-scale production. We will move beyond simple protocols to explore the causality behind experimental phenomena, providing you with the robust knowledge needed to troubleshoot and optimize your process.

Overview of Nickel Lactate Synthesis

The synthesis of nickel(II) lactate tetrahydrate, Ni(C₃H₅O₃)₂·4H₂O, is most commonly achieved through the aqueous reaction of a nickel(II) salt with lactic acid. A frequent and effective method involves the acid-base reaction between nickel(II) carbonate and lactic acid. The overall reaction is:

NiCO₃ + 2 C₃H₆O₃(aq) + 3 H₂O → Ni(C₃H₅O₃)₂·4H₂O(aq) + CO₂(g)

While straightforward in principle, scaling this process from the benchtop introduces challenges related to reaction control, purity, and consistent crystallization. This guide provides solutions to these critical issues.

General Synthesis & Purification Workflow

The following diagram illustrates the typical workflow for synthesizing and purifying nickel lactate tetrahydrate.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Finishing Stage Reagents 1. Reagent Prep - Nickel Carbonate - Lactic Acid Solution Reaction 2. Controlled Reaction - Gradual addition of NiCO₃ - Monitor pH & Temperature - CO₂ Off-gassing Reagents->Reaction Add slurry Filtration1 3. Hot Filtration - Remove unreacted NiCO₃ - Remove insoluble impurities Reaction->Filtration1 Reaction mixture Crystallization 4. Controlled Cooling - Slow cooling for large crystals - Induce crystallization Filtration1->Crystallization Saturated solution Filtration2 5. Product Isolation - Vacuum filtration Crystallization->Filtration2 Crystal slurry Washing 6. Crystal Washing - Cold deionized water - Acetone (optional) Filtration2->Washing Drying 7. Vacuum Drying - Low temperature (e.g., 40-50°C) - To constant weight Washing->Drying QC 8. Quality Control - Assay (Titration/ICP) - FTIR, Impurity Profile Drying->QC

Caption: General workflow for synthesis and purification of this compound.
Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

1.1 Reaction & Yield Issues

Q1: My reaction is extremely slow, and a significant amount of nickel carbonate remains unreacted even after hours. What's going on?

  • Primary Cause: Insufficient acid concentration or poor mass transfer. The reaction's driving force is the neutralization of the basic nickel carbonate by the acidic lactic acid. If the lactic acid concentration is too low, the reaction rate will be slow. On a larger scale, inadequate mixing can prevent the solid nickel carbonate from coming into contact with the acid.

  • Troubleshooting & Solutions:

    • Verify Stoichiometry: Ensure you are using a slight excess of lactic acid (e.g., 1.05 to 1.10 molar equivalents) to drive the reaction to completion.

    • Increase Agitation: As batch size increases, the efficiency of magnetic stirring diminishes. Switch to overhead mechanical stirring to ensure the nickel carbonate remains suspended in the solution. This is a critical parameter in scale-up.

    • Control Addition Rate: Add the nickel carbonate powder or slurry in small portions. This prevents a rapid, localized pH increase and excessive foaming from CO₂ evolution, which can trap unreacted solid.

    • Gentle Heating: Warming the reaction mixture to 40-50°C can increase the reaction rate without causing significant decomposition of the lactate.

Q2: The final yield of my crystallized product is consistently low. Where is my product going?

  • Primary Cause: Incomplete crystallization due to sub-optimal final concentration or pH. Nickel lactate has significant solubility in water, and failure to reach a sufficient supersaturation level will result in a large portion of the product remaining in the mother liquor.

  • Troubleshooting & Solutions:

    • Concentrate the Solution: After the initial reaction and filtration of insolubles, gently evaporate a portion of the solvent (water) under reduced pressure to achieve a higher concentration. Be careful not to overheat.

    • pH Adjustment: The solubility of nickel salts can be pH-dependent. While the reaction should be slightly acidic, ensure the final pH before crystallization is not excessively low, which can sometimes increase solubility. A target pH of 4.0-5.5 is often a good starting point for crystallization.[1]

    • Utilize an Anti-solvent: Consider the controlled addition of a water-miscible organic solvent in which nickel lactate is insoluble (e.g., ethanol or isopropanol) to the aqueous solution to induce precipitation. This technique, known as anti-solvent crystallization, can significantly increase yield but requires careful optimization to control crystal size.[2]

    • Check Filter Cake: Ensure your filtration method is efficient. Very fine crystals can pass through filter paper with a large pore size. Use a finer grade of filter paper or a fritted glass filter.

1.2 Purity & Contamination

Q1: My final product is a pale, cloudy green instead of a clear, crystalline green, and it's partially insoluble in water. What is this impurity?

  • Primary Cause: Precipitation of basic nickel salts or nickel hydroxide (Ni(OH)₂). This occurs if the pH of the solution becomes too high (neutral or basic) at any point, especially during the reaction or when the solution is heated.[1][3]

  • Troubleshooting & Solutions:

    • Strict pH Monitoring: The single most important parameter to control is pH. Keep the pH in the acidic range (ideally below 6.0) throughout the entire process until crystallization. Use a calibrated pH meter.

    • Controlled Reagent Addition: Add the nickel carbonate slowly to the lactic acid solution, not the other way around. This ensures the bulk solution remains acidic, preventing localized pH spikes that can precipitate hydroxides.

    • Purification via Recrystallization: Dissolve the impure product in a minimum amount of warm (50-60°C) deionized water, add a few drops of dilute lactic acid to lower the pH to ~4.5, filter the solution while hot to remove the insoluble hydroxide, and then allow the filtrate to cool slowly to recrystallize the pure nickel lactate.

Q2: Elemental analysis (ICP-MS) shows contamination with other metals (e.g., Cobalt, Iron, Copper). How can I remove these?

  • Primary Cause: Impurities present in the nickel carbonate starting material. Technical-grade nickel salts often contain co-precipitated metals from the refining process.

  • Troubleshooting & Solutions:

    • Source High-Purity Reagents: The most effective solution is to start with a high-purity grade of nickel carbonate or another nickel precursor.

    • Recrystallization: Multiple recrystallizations can effectively purify the product. The impurities are often present at much lower concentrations and will preferentially remain in the mother liquor during slow, controlled crystallization.[2]

    • pH-Mediated Precipitation: Some metal contaminants can be removed by carefully adjusting the pH. For example, iron(III) hydroxide precipitates at a much lower pH (~3.5) than nickel hydroxide. A carefully controlled pH adjustment and filtration step before crystallization can remove certain impurities.

1.3 Crystallization & Product Morphology

Q1: My product crashes out of solution as a very fine powder that is extremely difficult to filter and handle. How can I get larger crystals?

  • Primary Cause: High degree of supersaturation and rapid nucleation. This happens when the solution is cooled too quickly or concentrated too much, causing a massive number of small crystal nuclei to form simultaneously rather than allowing existing crystals to grow larger.

  • Troubleshooting & Solutions:

    • Slow Cooling Rate: This is the most critical factor for growing large crystals. After preparing the hot, saturated solution, allow it to cool to room temperature slowly over several hours (e.g., by placing the flask in an insulated container). For larger scales, use a programmable cooling jacket on the reactor.

    • Reduce Supersaturation: Do not over-concentrate the solution. Aim for a level of saturation that requires slow cooling to induce crystallization.

    • Seeding: Introduce a few small, perfect crystals of pure this compound to the solution just as it reaches the saturation point upon cooling. These "seeds" provide a template for crystal growth, promoting the formation of larger, more uniform crystals.

    • Minimize Agitation: During the cooling and growth phase, agitation should be very slow or stopped entirely. High shear can cause secondary nucleation, leading to smaller crystals.

1.4 Filtration & Drying

Q1: The product seems to "melt" or decompose during drying, turning into a sticky mass or a different color.

  • Primary Cause: Overheating during the drying process, leading to the loss of waters of hydration and potentially thermal decomposition. This compound is stable, but like many hydrated salts, it can lose its crystal water at elevated temperatures. Studies on the similar nickel acetate tetrahydrate show dehydration begins between 85-137°C.[4] Exceeding this range can lead to the formation of anhydrous or partially hydrated forms, or even basic nickel salts.

  • Troubleshooting & Solutions:

    • Use a Vacuum Oven: The best method for drying hydrated salts is in a vacuum oven at a low temperature (e.g., 40-50°C). The reduced pressure allows water to evaporate well below its atmospheric boiling point, preserving the tetrahydrate structure.

    • Avoid High Temperatures: Do not dry the product in a conventional oven set above 60°C.

    • Final Wash with a Volatile Solvent: After washing the filter cake with cold water to remove the mother liquor, a final wash with a solvent like acetone can help displace the water and speed up the drying process at low temperatures.

Part 2: Key Protocols
Protocol 2.1: Lab-Scale Synthesis of Nickel(II) Lactate Tetrahydrate
  • Reagent Preparation: Prepare an aqueous solution of L-(+)-lactic acid (e.g., 20% w/w). Weigh out a stoichiometric amount of basic nickel(II) carbonate powder.

  • Reaction: Place the lactic acid solution in a beaker or flask equipped with a magnetic stirrer. Gently warm the solution to 40°C.

  • Controlled Addition: Slowly add the nickel carbonate powder in small portions over 30-60 minutes. Allow the effervescence (CO₂ release) to subside between additions.

  • pH Monitoring: Monitor the pH of the reaction. It should start acidic and gradually rise. Ensure it remains below 6.0. After all the carbonate is added, continue stirring for 1 hour at 40-50°C to ensure the reaction is complete.

  • Hot Filtration: Filter the warm, green solution through a fluted filter paper to remove any unreacted solid or insoluble impurities.

  • Crystallization: Cover the beaker and allow the filtrate to cool slowly to room temperature. For higher yield, the solution can be concentrated by ~20% via vacuum evaporation before cooling. Place the beaker in a location free from vibrations.

  • Isolation: Collect the resulting green crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a small amount of acetone.

  • Drying: Dry the crystals in a vacuum oven at 45°C to a constant weight.

Part 3: Scale-Up Considerations & Quality Control

Scaling up requires precise control over physical parameters that are less critical at the bench scale.

Troubleshooting Logic for Purity Issues

G start Impure Final Product Detected q1 Is the product cloudy or partially insoluble? start->q1 a1_yes Likely Ni(OH)₂ or basic salt contamination. q1->a1_yes Yes q2 Is the product crystalline but contains other metals (ICP)? q1->q2 No sol1 Solution: 1. Check pH control during reaction. 2. Ensure slow NiCO₃ addition. 3. Purify via acidic recrystallization. a1_yes->sol1 a2_yes Contamination from starting materials. q2->a2_yes Yes sol2 Solution: 1. Source higher purity reagents. 2. Perform multiple slow recrystallizations. a2_yes->sol2

Caption: Decision tree for troubleshooting product purity issues.
Key Parameter Control During Scale-Up
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale & Key Challenges
Agitation Magnetic StirrerOverhead Mechanical StirrerChallenge: Ensuring solid suspension and uniform heat distribution. Poor mixing leads to localized pH spikes and incomplete reactions.
Heat Transfer Hot PlateJacketed ReactorChallenge: Surface-area-to-volume ratio decreases on scale-up, making heating and cooling much slower and less uniform.
Reagent Addition Manual (Spatula)Dosing Pump / Screw FeederChallenge: Controlling addition rate is critical to manage exotherms and off-gassing, preventing runaway reactions or foam-overs.
pH Control Manual Check (Strips/Meter)In-line pH ProbeChallenge: Real-time monitoring is essential to prevent precipitation of impurities like Ni(OH)₂.[1]
Cooling Profile Benchtop CoolingProgrammed Ramp-DownChallenge: Uncontrolled cooling leads to fine powders. A slow, linear cooling rate is required for consistent, large crystals.
Filtration Büchner FunnelNutsche Filter-DryerChallenge: Large volumes of slurry require more efficient and contained filtration systems to minimize handling and exposure.
Recommended Quality Control Analyses
  • Identity & Purity (Nickel Content): Determine nickel content via ICP-MS, Atomic Absorption Spectroscopy (AAS), or complexometric titration with EDTA.[5][6]

  • Hydration State: Use Thermogravimetric Analysis (TGA) to confirm the presence of four water molecules. A weight loss corresponding to the four waters should occur before decomposition.[4]

  • Structural Identity: Confirm the presence of lactate and the overall structure using FTIR spectroscopy.

  • Trace Metal Impurities: Use ICP-MS for a comprehensive profile of any metal contaminants.[5]

References
  • Wikipedia. Nickel(II) acetate. [Link]

  • Pradita, T. K., et al. (2023). Effect of the pH with NaOH additives on the precipitation process of ferronickel leaching products from mini blast furnaces. Bulletin of Materials Science. [Link]

  • Sciencemadness Discussion Board. Preparation of Nickel (ii) acetate. [Link]

  • Yulizar, Y., et al. (2011). THE EFFECT OF PH ON THE FORMATION OF NICKEL NANOSTRUCTURES BY CHEMICAL REDUCTION METHOD. CORE. [Link]

  • De Jesus, J. C., et al. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Journal of Molecular Catalysis A: Chemical. [Link]

  • Crystal growing wiki. Nickel acetate. [Link]

  • ALS Global. Nickel analysis. [Link]

  • OIV (International Organisation of Vine and Wine). Nickel- Determination by AAS. [Link]

  • Corpuz, M. G. T., et al. (2023). Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. RSC Advances. [Link]

  • Can, S. & Celep, O. (2022). Antisolvent Crystallization of Battery Grade Nickel Sulphate Hydrate in the Processing of Lateritic Ores. ResearchGate. [Link]

Sources

"troubleshooting contamination in nickel lactate electroplating"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Process Control

Executive Summary

Nickel lactate baths are specialized systems often utilized for their biocompatibility, specific alloy deposition (e.g., Ni-P), or neutral-pH operation capabilities. Unlike standard Watts or Sulfamate baths, the presence of lactate—a hydroxycarboxylic acid acting as a chelator and buffer—introduces unique contamination vectors.

This guide moves beyond basic "recipe following" to address the mechanistic causes of failure. In a lactate system, your primary threats are biological growth (lactate is a carbon source), complexer degradation (anodic oxidation), and metallic impurities that alter the chelation equilibrium.

Module 1: The Diagnostic Triage (Hull Cell Analysis)

Before dumping a bath or blindly adding chemicals, you must diagnose the root cause.[1] The Hull Cell is your "PCR test" for plating chemistry.

The Protocol:

  • Sample: Take 267 mL of the bath (allows direct correlation: 2g addition = 1 oz/gal).

  • Panel: Polished brass or steel (degreased and activated).

  • Run: 1 Amp or 2 Amps for 10 minutes at operating temperature and pH.

  • Agitation: Match your tank conditions (magnetic stirrer for mechanical, air line for air).

Visualizing the Diagnosis

Use the following logic flow to interpret your Hull Cell panel.

HullCellDiagnosis Start Hull Cell Panel Inspection Obs1 Dark/Streaky in Low Current Density (LCD) Start->Obs1 Obs2 Hazy/Cloudy Band (Mid-High CD) Start->Obs2 Obs3 Pitting (Random or Specific) Start->Obs3 Obs4 Roughness/Sandpaper Feel Start->Obs4 Cause1 Metallic Contamination (Cu, Zn, Fe, Pb) Obs1->Cause1 Cause2 Organic Contamination (Lactate breakdown, oils) Obs2->Cause2 Cause3 Low Wetting Agent OR Organic Contamination Obs3->Cause3 Cause4 Particulates (Anode sludge, precipitating salts) Obs4->Cause4 Action1 Action: Dummy Plating (LCD Electrolysis) Cause1->Action1 Action2 Action: Carbon Treatment (Check Lactate conc. after) Cause2->Action2 Cause3->Action2 If wetting agent levels are normal Action3 Action: Filter (0.5 micron) & Check Anode Bags Cause4->Action3

Figure 1: Diagnostic logic flow for interpreting Hull Cell anomalies in nickel lactate baths.

Module 2: Organic Contamination & Biologicals

The Issue: In nickel lactate systems, the lactate ion (


) is an organic food source for bacteria and fungi. Furthermore, anodic oxidation can degrade lactate into oxalates or carbonates, which precipitate and cause roughness.

Symptoms:

  • Hazy deposits (loss of brightness).[2]

  • Brittle films (inclusion of organics in the crystal lattice).

  • "Orange peel" texture.[2]

  • Musty odor from the tank (biological).

Troubleshooting Q&A

Q: Can I use standard Carbon Treatment on a lactate bath? A: Yes, but with extreme caution. Activated carbon removes non-polar organics. While lactate is polar, significant losses can occur through physical entrapment or adsorption of the nickel-lactate complex.

  • Risk: Stripping the bath of its primary complexing agent.

  • Mitigation: You must analyze the nickel and lactate concentration post-treatment and replenish.

Q: How do I perform a Carbon Polish for this specific bath? A: Follow this modified protocol to minimize lactate loss while removing impurities:

StepActionScientific Rationale
1. pH Adjust Raise pH to ~5.0 - 5.5 (using Nickel Carbonate).Makes organic impurities less soluble and easier to adsorb.
2. Oxidation Add 1-3 mL/L of 30% Hydrogen Peroxide (

). Heat to 60°C for 1 hour.
Oxidizes short-chain breakdown products (aldehydes) into carboxylic acids that carbon can grab.
3. Adsorption Add 2-4 g/L Powdered Activated Carbon. Stir for 2 hours.High surface area carbon physically traps the oxidized organics.
4. Filtration Filter through a pre-coated filter aid (diatomaceous earth) to remove all carbon fines.Carbon fines cause severe roughness if left in the bath.[3]
5. Analysis CRITICAL: Titrate for Nickel and Lactate.Replenish the lactate lost during the process.
Module 3: Metallic Contamination (The "Dummy" Protocol)

The Issue: Trace metals (Copper, Zinc, Iron, Lead) are nobler than nickel or have lower overpotentials for deposition at low current densities. They deposit preferentially in recessed areas (LCD), causing dark streaks and poor corrosion resistance.

Symptoms:

  • Copper: Dark/Black darkness in LCD areas.[4]

  • Zinc: Dark streaks in LCD; "zebra" striping.

  • Iron: Roughness (precipitates as ferric hydroxide) or pitting.

The "Dummy Plating" Protocol (Electrolytic Purification)

This is the only self-validating method to remove metals without adding chemical precipitants.

  • Cathode Setup: Use a large corrugated steel sheet (increases surface area and creates a wide current density range).

  • Acidification: Lower pH to ~3.0 (increases hydrogen evolution, discouraging nickel deposition while allowing impurities to plate out).

  • Current Density: Apply 0.2 – 0.5 A/dm² (2 – 5 A/ft²) .

    • Why? At this low energy, nickel deposition is inefficient, but Cu, Zn, and Pb deposit readily.

  • Duration: Plate until the recesses of the corrugated panel turn from dark/black to light grey/metallic nickel color.

  • Agitation: Vigorous air agitation is required to bring impurities to the cathode diffusion layer.

Module 4: Particulates & Pitting[2][5][6][7][8][9][10]

The Issue: Pitting is often caused by hydrogen gas bubbles adhering to the surface. In lactate baths, if the surface tension is too high, bubbles stick. Alternatively, "pits" can actually be voids left by particulates that fell off.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Tail Pitting Particulates (Gas bubble rises, particle blocks plating below it).Check anode bags (should be Polypropylene/Dynel). Increase filtration turnover (2-3x tank volume/hour).
Random Pitting Hydrogen Adhesion (High surface tension).Add wetting agent (surfactant). Check surface tension (Target: < 35 dynes/cm).
Geode Pitting Organic Contamination.[5][6][7]See Module 2 (Carbon Treatment).
Roughness Precipitated Salts (Calcium Lactate/Oxalate).Check Water Source. Use only DI water. Calcium from tap water reacts with lactate to form insoluble stones.
Visualizing the Process Workflow

The following diagram illustrates the closed-loop maintenance cycle required for high-purity nickel lactate plating.

MaintenanceCycle Bath Operating Bath (Ni-Lactate) Filter Continuous Filtration (1-5 micron) Bath->Filter Continuous Analysis Weekly Analysis (Titration/HPLC) Bath->Analysis Sample Dummy Dummy Plating (LCD Electrolysis) Bath->Dummy If Metals High Carbon Batch Carbon Treat (Quarterly/As Needed) Bath->Carbon If Organics High Filter->Bath Analysis->Bath Additions Dummy->Bath Purified Carbon->Bath Re-balance

Figure 2: Routine and corrective maintenance loop for nickel lactate electroplating systems.

References
  • Finishing.com. (2023). Troubleshooting Nickel Plating Solutions. Retrieved from [Link]

  • Sharretts Plating. (2023). Complete Guide to Electroplating Defects & Issues. Retrieved from [Link]

  • Products Finishing. (2022). Nickel Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2005).[8] Thermal decomposition of nickel acetate tetrahydrate (Lactate/Acetate degradation mechanisms). Retrieved from [Link]

  • MacDermid Enthone. (2023).[7] Preventative Maintenance for Bright Nickel Baths. Retrieved from [Link]

Sources

Technical Support Center: Stability of Aqueous Nickel Lactate Tetrahydrate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aqueous nickel lactate tetrahydrate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of these solutions in experimental settings. Our goal is to equip you with the scientific understanding and practical knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Chemistry of Aqueous Nickel(II) Lactate

Nickel(II) lactate tetrahydrate, Ni(C₃H₅O₃)₂·4H₂O, dissolves in water to form a characteristic mint-green solution. The stability of this solution is paramount for experimental success. The solution's integrity is primarily influenced by the coordination chemistry of the aquated Nickel(II) ion, [Ni(H₂O)₆]²⁺, and its interaction with lactate anions. Instability in these solutions often manifests as color changes, precipitation, or a shift in pH, which can significantly impact experimental outcomes. This guide will delve into the factors governing the stability of aqueous nickel lactate solutions and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of a freshly prepared aqueous this compound solution?

A freshly prepared solution of this compound should be a clear, mint-green liquid. The green color is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. The intensity of the color will depend on the concentration of the nickel salt. Any deviation from this appearance, such as turbidity, precipitation, or a significant color shift, may indicate instability.

Q2: What are the primary factors that affect the stability of my nickel lactate solution?

The stability of aqueous nickel lactate solutions is primarily influenced by three main factors:

  • pH: This is the most critical factor. Changes in pH can lead to the hydrolysis of the nickel ion and subsequent precipitation.

  • Temperature: Elevated temperatures can accelerate degradation reactions and affect the solubility of nickel lactate.

  • Light Exposure: Prolonged exposure to light, particularly UV radiation, can potentially induce photochemical reactions.

Q3: What is the optimal pH range for maintaining a stable nickel lactate solution?

To prevent the precipitation of nickel hydroxide, it is crucial to maintain a slightly acidic to neutral pH. The formation of nickel hydroxide (Ni(OH)₂) begins to be significant at a pH of around 9, with complete precipitation occurring at a pH of 11.[1] Therefore, maintaining the pH of your solution below 7 is recommended for optimal stability. In many experimental contexts, a pH range of 4 to 6.5 is ideal.

Q4: Can I heat my nickel lactate solution to aid dissolution?

Gentle heating can be used to aid the dissolution of this compound. However, prolonged or excessive heating should be avoided. High temperatures can increase the rate of hydrolysis and may lead to the formation of insoluble nickel oxides or basic nickel salts. It is advisable to heat the solution gently and for the minimum time necessary.

Q5: How should I store my aqueous nickel lactate solution?

For optimal stability, aqueous nickel lactate solutions should be stored in a cool, dark place in a tightly sealed container.[2] Refrigeration at 4°C is recommended for long-term storage to minimize any potential thermal degradation. Protecting the solution from light will prevent any photochemical reactions.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of aqueous nickel lactate solutions.

Problem 1: The solution is cloudy or has a precipitate immediately after preparation.
  • Possible Cause 1: High pH of the solvent.

    • Explanation: If the water used for dissolution is alkaline, it can cause the immediate precipitation of nickel hydroxide.

    • Solution: Use high-purity, deionized water with a neutral or slightly acidic pH. If necessary, adjust the pH of the water to be slightly acidic (pH 6.0-6.5) before adding the this compound.

  • Possible Cause 2: Poor quality of the this compound salt.

    • Explanation: The salt may contain insoluble impurities.

    • Solution: Visually inspect the solid salt for any discoloration or foreign particles. If in doubt, use a new, high-purity batch of the chemical. The solid should be a green crystalline powder.

Problem 2: A precipitate forms in the solution over time.
  • Possible Cause 1: Gradual increase in pH.

    • Explanation: Absorption of atmospheric carbon dioxide can lower the pH, but interactions with certain container materials or other components in a complex experimental medium can raise the pH over time, leading to the slow precipitation of nickel hydroxide.

    • Solution: Store the solution in a tightly sealed, inert container (e.g., borosilicate glass or polyethylene). Consider buffering the solution if your experimental protocol allows, using a buffer system that does not chelate nickel ions strongly.

  • Possible Cause 2: Temperature fluctuations.

    • Explanation: Repeated cycles of warming and cooling can affect the solubility of the salt and may lead to precipitation.

    • Solution: Store the solution at a constant, cool temperature.[2]

Problem 3: The color of the solution changes from green to yellowish or brownish.
  • Possible Cause 1: Contamination.

    • Explanation: Contamination with other metal ions (e.g., iron) or organic materials can lead to the formation of colored complexes.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity water and reagents.

  • Possible Cause 2: Oxidation of the lactate ligand (less common under normal conditions).

    • Explanation: In the presence of strong oxidizing agents or under specific catalytic conditions, the lactate ligand could undergo oxidation.

    • Solution: Avoid the addition of strong oxidizing agents to the solution unless it is a required part of the experimental design.

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 M Aqueous Nickel Lactate Solution
  • Materials:

    • Nickel(II) lactate tetrahydrate (Molar Mass: approx. 290.81 g/mol )

    • High-purity, deionized water (pH 6.0-7.0)

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.908 g of nickel(II) lactate tetrahydrate.

    • Add approximately 70 mL of deionized water to a 100 mL volumetric flask.

    • Place the magnetic stir bar in the flask and add the weighed nickel lactate.

    • Stir the solution until the solid is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary.

    • Allow the solution to cool to room temperature.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Measure and record the final pH of the solution. If necessary, adjust to the desired pH range with dilute lactic acid or a suitable buffer.

    • Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. Store at 4°C, protected from light.

Protocol 2: Stability Assessment by Visual Inspection and pH Monitoring
  • Objective: To monitor the stability of a prepared nickel lactate solution over time.

  • Procedure:

    • Prepare the nickel lactate solution as described in Protocol 1.

    • Aliquot the solution into several smaller, sealed, and labeled containers.

    • Store one set of aliquots under standard storage conditions (4°C, dark) and another set under the experimental conditions (e.g., room temperature, ambient light).

    • At regular intervals (e.g., daily for the first week, then weekly), visually inspect the solutions for any changes in color, clarity, or the formation of precipitate.

    • At the same intervals, measure and record the pH of an aliquot from each storage condition.

    • Document all observations in a laboratory notebook.

Data Presentation

Table 1: Troubleshooting Common Issues with Aqueous Nickel Lactate Solutions

Observed Problem Potential Cause Recommended Action
Cloudy/Precipitated SolutionHigh pH of solvent; Low-quality reagentUse high-purity, neutral/acidic water; Use high-purity nickel lactate
Precipitate Forms Over TimepH increase; Temperature fluctuationsStore in a sealed, inert container; Maintain constant, cool storage
Color Change (Green to Yellow/Brown)Contamination; OxidationUse clean glassware and high-purity reagents; Avoid strong oxidizers

Visualizations

Logical Flowchart for Troubleshooting Solution Instability

G Troubleshooting Nickel Lactate Solution Instability start Problem Observed: Solution is Unstable q1 Is there a precipitate? start->q1 q2 Has the color changed? q1->q2 No precip_now Precipitate formed immediately? q1->precip_now Yes cause_contam Contamination q2->cause_contam Yes precip_later Precipitate formed over time precip_now->precip_later No cause_ph High initial pH of solvent precip_now->cause_ph Yes cause_ph_change Gradual pH increase precip_later->cause_ph_change cause_temp Temperature fluctuations precip_later->cause_temp sol_ph Check and adjust solvent pH cause_ph->sol_ph cause_quality Poor reagent quality sol_reagent Use high-purity reagent cause_quality->sol_reagent sol_storage Improve storage (sealed, constant temp) cause_ph_change->sol_storage cause_temp->sol_storage sol_clean Ensure clean glassware and pure reagents cause_contam->sol_clean

Caption: A flowchart to diagnose and resolve common stability issues.

References

  • Deiana, S., Gessa, C., & Pilo, M. I. (2000). Nickel(II) speciation in aqueous solutions of organic acids.
  • Gawrilov, G. G. (1974). Chemische (stromlose) Vernicklung. Eugen G. Leuze Verlag.
  • Haynes International. (n.d.). Nickel Alloys for Corrosive Environments. Retrieved from [Link]

  • Riedel, W. (1989). Funktionelle Chemische Vernicklung. Eugen G. Leuze Verlag.
  • Escudero, G. R., Espinoza, E. E., & Rao, F. (2017). Chemical Precipitation of Nickel Species from Waste Water.
  • PubChem. (n.d.). Nickel lactate. National Center for Biotechnology Information. Retrieved from [Link]

  • Nath, M., & Kumar, A. (2021). Organic reactions in aqueous media catalyzed by nickel. Green Chemistry, 23(17), 6136-6184.
  • van der Weide, M. M., Nys, C., De Schamphelaere, K. A. C., & van Sprang, P. A. (2020). The effect of pH on chronic aquatic nickel toxicity is dependent on the pH itself: Extending the chronic nickel bioavailability models. Environmental Toxicology and Chemistry, 39(11), 2169-2180.
  • Columbia Chemical. (2011). Trouble Shooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nickel Lactate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nickel Lactate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the nuances of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also to strategically optimize your reaction conditions for high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of nickel lactate, providing potential causes and actionable solutions.

1.1 Low or No Product Yield

Issue: After completing the reaction and work-up, the yield of nickel lactate is significantly lower than expected, or no product is isolated.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between the nickel precursor and lactic acid may not have gone to completion.

    • Causality: The reaction rate can be hindered by several factors, including insufficient temperature, inadequate mixing, or the deactivation of reactants. For instance, in the reaction of nickel carbonate with lactic acid, a layer of nickel lactate could form on the surface of the carbonate particles, preventing further reaction.

    • Solution:

      • Increase Reaction Temperature: Gently heat the reaction mixture to between 50-70°C to increase the reaction kinetics. Monitor the reaction for any signs of decomposition (e.g., significant color change beyond the expected green).

      • Improve Agitation: Ensure vigorous and constant stirring to maintain a homogenous suspension and facilitate contact between reactants.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress by observing the cessation of gas evolution (CO₂ in the case of nickel carbonate) or by periodically testing the pH of the solution.

  • Sub-optimal pH: The pH of the reaction mixture can significantly impact the solubility of nickel lactate and the stability of the reactants.

    • Causality: An excessively acidic environment (very low pH) can inhibit the reaction, while a basic pH can lead to the precipitation of nickel(II) hydroxide, an unwanted byproduct.

    • Solution:

      • Monitor and Adjust pH: The optimal pH for the reaction is typically in the slightly acidic to neutral range. If starting with a strong acid solution to dissolve a nickel source, the pH will rise as the reaction with the lactate source proceeds.

  • Loss of Product During Work-up: The product may be lost during filtration, washing, or drying steps.

    • Causality: Nickel lactate has some solubility in water, which can be exacerbated by washing with large volumes of water, especially if it is warm.

    • Solution:

      • Optimize Washing: Wash the isolated crystals with a minimal amount of cold deionized water or with a water-miscible organic solvent in which nickel lactate is sparingly soluble, such as ethanol.

      • Careful Filtration: Ensure the filter paper is correctly fitted and that no product is lost during the transfer of the solid.

1.2 Product is an Unusual Color (Not the Expected Green)

Issue: The final product is off-color, for instance, brownish, yellowish, or has dark specks.

Potential Causes & Solutions:

  • Presence of Impurities: The starting materials may contain impurities, or impurities may be introduced during the reaction.

    • Causality: Iron is a common impurity in nickel salts and can impart a yellowish or brownish hue. Copper impurities can also affect the color.

    • Solution:

      • Use High-Purity Starting Materials: Ensure the nickel precursor and lactic acid are of a high purity grade.

      • Purification of the Reaction Mixture: Before crystallization, treat the reaction solution to remove impurities. For example, to remove iron, adjust the pH to a slightly basic level (around 6) and add a small amount of hydrogen peroxide. This will precipitate iron(III) hydroxide, which can be removed by filtration.[1]

  • Decomposition of the Product: Overheating during the reaction or drying can cause the nickel lactate to decompose.

    • Causality: Nickel carboxylates can decompose at elevated temperatures. The thermal decomposition of similar nickel salts like nickel acetate begins at temperatures around 120°C.[2]

    • Solution:

      • Control Temperature: Maintain a controlled temperature throughout the synthesis and drying process. Avoid aggressive heating. For drying, use a vacuum oven at a moderate temperature (e.g., 40-50°C).[3]

1.3 Poor Crystal Quality or Amorphous Product

Issue: The isolated product consists of very fine particles, is difficult to filter, or appears amorphous rather than crystalline.

Potential Causes & Solutions:

  • Rapid Crystallization: If the crystals form too quickly, they will be small and may trap impurities.

    • Causality: Rapid cooling or a sudden high degree of supersaturation promotes nucleation over crystal growth, leading to a large number of small crystals.

    • Solution:

      • Controlled Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A gradual decrease in temperature promotes the growth of larger, more well-defined crystals.

      • Seeding: Introduce a few seed crystals of nickel lactate into the supersaturated solution to initiate controlled crystallization.[4]

  • Presence of Impurities Inhibiting Crystal Growth: Certain impurities can interfere with the formation of a regular crystal lattice.

    • Causality: Impurity molecules can adsorb onto the surface of growing crystals, disrupting the ordered arrangement of nickel lactate molecules and inhibiting further growth.

    • Solution:

      • Purify the Solution Before Crystallization: As mentioned previously, remove any suspected impurities from the reaction mixture before initiating the crystallization process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for nickel lactate synthesis?

A1: The most common and straightforward methods involve the reaction of lactic acid with a nickel(II) base. The two most frequently used nickel precursors are:

  • Nickel(II) carbonate (NiCO₃): This is often preferred as the reaction with lactic acid produces nickel lactate, water, and carbon dioxide gas. The evolution of CO₂ is a convenient visual indicator of the reaction's progress.

  • Nickel(II) hydroxide (Ni(OH)₂): This reaction yields nickel lactate and water. It is a clean reaction with no gaseous byproducts.

Alternatively, one could start with a soluble nickel salt like nickel(II) sulfate or nickel(II) chloride and precipitate nickel hydroxide or carbonate, which is then reacted with lactic acid.[4]

Q2: How does the stoichiometry of the reactants affect the synthesis?

A2: The stoichiometry is crucial for achieving a high yield and purity. The balanced chemical equation for the reaction with nickel carbonate is:

NiCO₃ + 2 CH₃CH(OH)COOH → Ni(CH₃CH(OH)COO)₂ + H₂O + CO₂

A 1:2 molar ratio of nickel carbonate to lactic acid is required. Using a slight excess of lactic acid can help to ensure that all the nickel carbonate reacts. However, a large excess of acid will need to be neutralized or removed in subsequent steps and could affect crystallization.[5]

Q3: What is the optimal temperature for the reaction?

A3: While the reaction can proceed at room temperature, gentle heating to 50-70°C can significantly increase the reaction rate without causing decomposition of the product.[6] It is important to monitor the temperature to avoid overheating.

Q4: How can I purify the final nickel lactate product?

A4: Recrystallization is a common method for purifying solid organic and inorganic compounds. The crude nickel lactate can be dissolved in a minimal amount of hot deionized water, and the solution is then allowed to cool slowly. The purified nickel lactate will crystallize out, leaving many of the impurities in the solution. The crystals can then be collected by filtration and washed with a small amount of cold water.

Q5: What analytical techniques are recommended for characterizing the synthesized nickel lactate?

A5: A combination of techniques should be used to confirm the identity and purity of the product:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the lactate ligand and confirm the coordination to the nickel ion.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the product and compare it to known patterns for nickel lactate.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and confirm the number of water molecules of hydration.

  • Elemental Analysis or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the exact percentage of nickel in the sample, which can confirm the stoichiometry of the compound.[7]

  • Titration: The nickel content can be determined by titration with a standard solution of EDTA.[8][9]

Section 3: Experimental Protocol - Synthesis of Nickel Lactate Tetrahydrate

This protocol describes a general method for the synthesis of this compound from nickel(II) carbonate and lactic acid.

Materials and Equipment:

  • Nickel(II) carbonate (NiCO₃)

  • Lactic acid (CH₃CH(OH)COOH) - typically an 85-90% aqueous solution

  • Deionized water

  • Ethanol (optional, for washing)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Thermometer

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Watch glass

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Reactant Calculation: Calculate the required masses of nickel(II) carbonate and lactic acid based on a 1:2 molar ratio. It is advisable to use a slight excess (5-10%) of lactic acid to ensure complete reaction of the nickel carbonate.

  • Reaction Setup: In a beaker, dissolve the calculated amount of lactic acid in a suitable volume of deionized water. Place the beaker on a magnetic stirrer with a stir bar.

  • Addition of Nickel Carbonate: Slowly and in small portions, add the nickel(II) carbonate to the lactic acid solution while stirring continuously. Effervescence (release of CO₂ gas) will be observed. The rate of addition should be controlled to prevent excessive foaming.

  • Reaction: Continue stirring the mixture. Gentle heating to 50-70°C can be applied to accelerate the reaction. The reaction is complete when the effervescence ceases and all the solid nickel carbonate has dissolved, resulting in a clear green solution.

  • Filtration (Optional): If there are any insoluble impurities, filter the warm solution through a fluted filter paper.

  • Crystallization: Reduce the volume of the solution by gentle heating to achieve a supersaturated solution. Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the solution in an ice bath.

  • Isolation of Crystals: Collect the precipitated green crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with a small amount of cold ethanol (optional) to aid in drying.

  • Drying: Dry the crystals on a watch glass in a drying oven at a low temperature (40-50°C) until a constant weight is achieved, or in a desiccator under vacuum.[3] The final product should be a green crystalline solid, which is this compound.

Section 4: Data Presentation

Table 1: Key Parameters for Nickel Lactate Synthesis

ParameterRecommended Range/ValueRationale
Reactants Nickel(II) Carbonate and Lactic AcidCommon, readily available, and the reaction progress is easily monitored.
Stoichiometry 1:2 molar ratio (NiCO₃:Lactic Acid)Ensures complete conversion of the nickel precursor. A slight excess of lactic acid can be beneficial.[5]
Reaction Temp. 50-70°CIncreases reaction rate without significant product decomposition.[6]
Reaction pH Slightly acidic to neutralPrevents precipitation of nickel hydroxide and ensures the reaction proceeds.
Crystallization Slow cooling of a supersaturated solutionPromotes the growth of larger, purer crystals.[4]
Drying Temp. 40-50°CSufficient to remove excess water without causing thermal decomposition of the product.[3]

Section 5: Visualizations

Experimental Workflow for Nickel Lactate Synthesis

G cluster_0 Reaction cluster_1 Purification cluster_2 Crystallization & Isolation cluster_3 Drying & Characterization A 1. Dissolve Lactic Acid in Water B 2. Slowly Add Nickel Carbonate A->B C 3. Stir and Heat (50-70°C) B->C D 4. Monitor for Cessation of Gas Evolution C->D E 5. Hot Filtration (if necessary) D->E F 6. Concentrate Solution E->F G 7. Slow Cooling F->G H 8. Vacuum Filtration G->H I 9. Wash with Cold Water/Ethanol H->I J 10. Dry at 40-50°C I->J K 11. Characterize Product (FTIR, XRD, etc.) J->K

Caption: Workflow for the synthesis of nickel lactate.

References

  • CN105502523A - Nickel carbonate preparation method - Google P
  • CN104310496A - Crystalizing method for nickel sulfate water solution - Google P
  • CN110894082B - Preparation method of large-particle nickel sulfate crystal - Google P
  • Introduction and Troubleshooting of Nickel Electroplating on PCB board - iPCB. (2022). [Link]

  • Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - NIH. (2023). [Link]

  • US7799296B2 - Method of producing a nickel salt solution - Google P
  • Synthesis of Nickel Carbonate [FULL HD] - YouTube. (2023). [Link]

  • Catalytic conversion of glycerol to lactic acid over graphite-supported nickel nanoparticles and reaction kinetics | Request PDF - ResearchGate. (2017). [Link]

  • Assaying Nickel Determination Methods - 911Metallurgist. (2016). [Link]

  • Nickel sulfate drying. (n.d.). [Link]

  • US9422167B2 - Method for forming basic nickel carbonate - Google P
  • Process optimization and kinetics for leaching of rare earth metals from the spent Ni–metal hydride batteries | Request PDF - ResearchGate. (2022). [Link]

  • The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis - PMC - NIH. (2022). [Link]

  • Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis | Domainex. (2023). [Link]

  • Impact of Cation Stoichiometry on the Crystalline Structure and Superconductivity in Nickelates - PolyU Institutional Research Archive. (2021). [Link]

  • Thermal Decomposition Kinetics of Poly(L-lactic acid) after Heat Treatment - Bentham Open Archives. (2015). [Link]

  • Biosynthesis of the nickel-pincer nucleotide cofactor of lactate racemase requires a CTP-dependent cyclometallase - PMC - PubMed Central. (2020). [Link]

  • Chapter 3 Troubleshooting Electroless Nickel Plating Solutions - Canadian Association for Surface Finishing (CASF). (n.d.). [Link]

  • Controlling the crystal structure of Ni nanoparticles by the use of alkylamines. (2014). [Link]

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC - NIH. (2021). [Link]

  • Analysis of Nickel | PDF | Titration | Chemistry - Scribd. (n.d.). [Link]

  • CN101792865B - Method for drying and prereducing laterite-nickel ores - Google P
  • Impact of Cation Stoichiometry on the Crystalline Structure and Superconductivity in Nickelates - arXiv. (2021). [Link]

  • (PDF) Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - ResearchGate. (2023). [Link]

  • Preparation and Crystal Structure Nickel Acetate Tetrahydrate - ResearchGate. (2012). [Link]

  • Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation | Organic Letters - ACS Publications. (2023). [Link]

  • Quantitative determination of nickel chloride in nickel plating solution. (2018). [Link]

  • Irreversible inactivation of lactate racemase by sodium borohydride reveals reactivity of the nickel-pincer nucleotide cofactor - NIH. (2022). [Link]

  • Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - RSC Advances (RSC Publishing). (2023). [Link]

  • Nanoelectrocatalytic Oxidation of Lactic Acid Using Nickel Nanoparticles | Request PDF. (2014). [Link]

  • Determination of Nickel in Plating Bathes (potentiometric) - Xylem Analytics. (n.d.). [Link]

  • Synthesis and Characterization of Unique Nickel(II) Carboxylates and Their Coordination Complexes - ResearchGate. (2013). [Link]

  • Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 - Sciencemadness. (2014). [Link]

  • Particle Size and Shape Control in Crystallization Processes. (n.d.). [Link]

  • Troubleshooting electroplating installations: Nickel sulfamate plating systems. (n.d.). [Link]

  • Synthesis and Characterization of Unique Nickel(II) Carboxylates and Their Coordination Complexes | Asian Journal of Chemistry. (2017). [Link]

  • Growth of Pure Ni(OH)2 Single Crystals from Solution — Control of the Crystal Size | Request PDF - ResearchGate. (2001). [Link]

  • Nickel Carbonate Precipitation in a Fluidized-Bed Reactor - ResearchGate. (2001). [Link]

  • The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air - ResearchGate. (2018). [Link]

  • Determination of Nickel, Nickel Chloride Hexahydrate and Boric Acid in Nickel Sulfamate Plating Solutions by Titration - DTIC. (1998). [Link]

  • Nickel Troubleshooting Guide | PDF - Scribd. (n.d.). [Link]

  • Zinc - Wikipedia. (n.d.). [Link]

  • Cheatnotes Complete Science Prashant Kirad | PDF | Acid | Functional Group - Scribd. (n.d.). [Link]

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"shelf life and storage conditions for nickel lactate tetrahydrate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nickel Lactate Tetrahydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and use of this chemical. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

Frequently Asked Questions (FAQs)

What is the recommended shelf life of this compound?

While a specific shelf life for this compound is not always provided by every manufacturer, a good estimate based on analogous compounds like nickel acetate tetrahydrate is approximately 60 months from the date of manufacture. However, this shelf life is contingent upon the material being stored in its original, unopened packaging under the recommended conditions. It is always best practice to consult the certificate of analysis provided by your supplier for specific expiry or re-test dates.

What are the optimal storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent the absorption of moisture, as hydrated metal salts can be hygroscopic.[2] Exposure to direct sunlight and heat should be avoided.[1]

ParameterRecommendationRationale
Temperature 15-25°C (59-77°F)Prevents thermal decomposition and loss of hydration water.
Humidity Low humidity environmentMinimizes water absorption which can lead to clumping and degradation.
Container Tightly sealed, original containerProtects from atmospheric moisture and contaminants.
Location Well-ventilated, away from incompatible materialsPrevents accidental reactions and ensures a safe storage environment.
What are the visual signs of degradation in this compound?

Fresh, high-purity this compound should be a light green crystalline solid.[3] The most common visual indicator of degradation is a color change. If the material appears darkened, brownish, or black, it is a sign of decomposition, likely due to the formation of nickel oxide. Another sign of improper storage, particularly exposure to moisture, is clumping or caking of the powder.

What are the primary incompatibilities of this compound?

This compound should not be stored with or exposed to strong acids, strong bases, or strong oxidizing agents.[4] Contact with these substances can lead to vigorous or hazardous reactions.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Problem 1: The this compound powder is clumped and difficult to weigh accurately.
  • Likely Cause: The material has absorbed moisture from the atmosphere due to improper storage in a humid environment or a poorly sealed container. Hydrated nickel salts can be hygroscopic.[2]

  • Solution:

    • Short-term: Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).

    • Long-term: Transfer the material to a desiccator for a period to remove excess moisture. Ensure the container is properly sealed for future storage.

    • Prevention: Always store the chemical in a cool, dry place with the container lid tightly secured.

Problem 2: The this compound solution is cloudy or contains a precipitate, even at concentrations expected to be fully soluble.
  • Likely Cause 1: Poor Quality or Degraded Material. The presence of insoluble impurities, such as nickel oxide or nickel hydroxide, can result from the degradation of the starting material. This is more likely with older reagents or those that have not been stored correctly.

  • Solution 1:

    • Filtration: For non-critical applications, the insoluble material can be removed by filtering the solution through a suitable membrane filter (e.g., 0.22 µm). However, this will result in a lower final concentration of the desired nickel lactate.

    • Acidification: In some cases, adding a few drops of a dilute acid (e.g., lactic acid) can help to dissolve basic nickel salt impurities. This should be done with caution as it will alter the pH of the final solution.

    • Source a New Batch: For sensitive applications, it is highly recommended to use a new, high-purity batch of this compound.

  • Likely Cause 2: pH of the Solvent. The pH of the water or solvent being used can affect the solubility of nickel salts.

  • Solution 2:

    • Check Solvent pH: Ensure the solvent is within the expected pH range for your experiment.

    • Adjust pH: If appropriate for your application, a slight adjustment of the pH with a compatible acid or base may improve solubility.

Problem 3: The color of the prepared nickel lactate solution is not the expected light green.
  • Likely Cause: The presence of impurities in either the this compound or the solvent can lead to discoloration. Degradation of the nickel salt can also be a cause.

  • Solution:

    • Verify Purity: Check the certificate of analysis for the this compound and ensure the purity of the solvent.

    • Use a Fresh Sample: Prepare a fresh solution using a new batch of this compound to see if the issue persists.

    • Spectroscopic Analysis: If the color is critical to your experiment, consider performing a UV-Vis spectroscopic analysis to check for unexpected absorbance peaks that might indicate contaminants.

Problem 4: Inconsistent or unexpected experimental results when using an older batch of this compound.
  • Likely Cause: The active concentration of the nickel salt may be lower than calculated due to degradation or the presence of impurities. These impurities could also be interfering with the reaction. For example, the presence of nickel oxides could alter the catalytic activity in a reaction.

  • Solution:

    • Quantify Nickel Concentration: If you have the analytical capabilities, determine the actual nickel concentration of your solution using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Use a New Batch: The most reliable solution is to repeat the experiment with a fresh, high-purity batch of this compound to confirm if the issue is with the reagent.

Workflow for Assessing this compound Viability

The following diagram outlines a decision-making process for researchers to assess the quality of their this compound before use.

G start Start: Assess Nickel Lactate Tetrahydrate Sample visual_inspection Visual Inspection: - Color: Light Green? - Texture: Free-flowing powder? start->visual_inspection storage_check Check Storage Conditions: - Tightly sealed? - Stored in cool, dry place? visual_inspection->storage_check Pass fail Sample is Questionable. Consider Remediation or Replacement. visual_inspection->fail Fail (e.g., black color, clumped) solubility_test Perform Solubility Test: - Dissolves completely at  expected concentration? storage_check->solubility_test Pass storage_check->fail Fail (improper storage) pass Sample is Suitable for Use solubility_test->pass Pass solubility_test->fail Fail (cloudy/precipitate) remediate Remediation Options: - Filter insoluble material - Mild acidification (if applicable) fail->remediate replace Replace with a New Batch fail->replace remediate->solubility_test Re-test

Caption: Decision tree for evaluating the quality of a this compound sample.

References

  • Loba Chemie. (n.d.). NICKEL ACETATE TETRAHYDRATE Extra Pure. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Nickel (II) acetate tetrahydrate. Retrieved from [Link]

  • Gelest Inc. (2016). Safety Data Sheet: NICKEL(II) ACETATE, tetrahydrate. Retrieved from [Link]

  • ResearchGate. (2022). Why is my nickel sulphate solution not dissolving in water?. Retrieved from [Link]

  • De Jesús, J. C., et al. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Journal of Molecular Catalysis A: Chemical, 228(1-2), 283-291. Retrieved from [Link]

  • Reddit. (2019). Question on making nickel acetate electrolyte, most likely problem with black precipitate?. Retrieved from [Link]

  • MDPI. (2023). Catalytic Degradation of Methylene Blue Using Cellulose Acetate Composite Membrane Fabricated with Nickel Nanoparticles. Retrieved from [Link]

  • PubMed. (2017). From NAD+ to Nickel Pincer Complex: A Significant Cofactor Evolution Presented by Lactate Racemase. Retrieved from [Link]

  • PubChem. (n.d.). Nickel lactate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickel(II) acetate. Retrieved from [Link]

  • PLOS One. (2015). Laccase-Catalyzed Decolorization of Malachite Green: Performance Optimization and Degradation Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Nickel (II) acetate tetrahydrate, Hi-AR®. Retrieved from [Link]

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Technical Support: Troubleshooting Adhesion in Nickel Lactate Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses adhesion failures specifically within Nickel Lactate plating systems. Unlike citrate or glycolate systems, lactate acts as a "weak" complexing agent. This results in a higher concentration of free nickel ions (


) and faster deposition rates. While efficient, this aggressive kinetics reduces the window for error during the initiation phase. If the catalytic surface is not perfectly active at the moment of immersion, the nickel will deposit over contaminants rather than bonding to the substrate.
Section 1: Diagnostic Logic Flow

Before altering bath chemistry, isolate the failure mode using this logic gate.

AdhesionTroubleshooting Start Adhesion Failure Detected Test Perform ASTM B571 (Thermal Shock/Bend Test) Start->Test Substrate Failure at Substrate-Ni Interface Test->Substrate Peels to bare metal Interlayer Failure between Ni Layers (Lamination) Test->Interlayer Peels between layers Cohesive Cohesive Failure (Deposit breaks internally) Test->Cohesive Cracks but stays attached Pretreatment ROOT CAUSE: Pretreatment/Activation (Oxides/Oils) Substrate->Pretreatment BathChem ROOT CAUSE: Bath Chemistry (Stabilizer Overdose/pH) Interlayer->BathChem Interruption/Passivation Stress ROOT CAUSE: Internal Stress (Phosphorus Content/Contamination) Cohesive->Stress High Tensile Stress

Figure 1: Decision matrix for isolating the interface of failure.

Section 2: The Substrate Interface (Pretreatment)

In lactate systems, the deposition reaction initiates rapidly. If the substrate has even a monolayer of oxide or soil, the nickel atoms will bridge over it, creating a "skin" that passes visual inspection but fails mechanical testing.

Common Failure Mechanisms
SubstrateCritical Failure PointCorrective Action
Steel / Iron Smut/Oxide: Flash oxidation occurs during transfer from acid pickle to the plating bath.Minimize Transfer Time: < 15 seconds. Use a dilute HCl dip immediately before plating.
Aluminum Zincate Dissolution: The lactate bath is too acidic or aggressive, stripping the zincate layer before nickel initiates.Double Zincate: Apply zincate, strip in nitric acid, re-apply. Ensure EN bath pH > 4.5 for initial strike.
Copper Catalytic Inertness: Copper is non-catalytic to EN. It requires a "kick-start."Galvanic Initiation: Touch the part with a steel rod or apply a voltage pulse (cathodic) for 2 seconds upon entry.
The "Weak Complex" Danger

Lactate binds nickel less tightly than citrate. This means the driving force for deposition is high.

  • Scenario: A part has a hydrophobic oil spot.

  • Citrate Bath: Deposition is slow; the bath might skip the spot (visible defect).

  • Lactate Bath: Deposition is fast; the deposit bridges over the oil spot (invisible defect until stress testing).

Section 3: Bath Chemistry & The Lactate Balance

Adhesion loss often stems from internal stress caused by chemical imbalance.

1. The Lactate-to-Nickel Ratio

You must maintain the correct molar ratio of Lactate Ligand to Nickel ions.

  • Low Lactate: Free nickel (

    
    ) becomes too high. The bath becomes unstable, leading to roughness  (nodules) which act as stress risers, causing the deposit to flake off.
    
  • High Lactate: The complex becomes too strong (effectively turning it into a citrate-like behavior). Deposition slows, and tensile stress increases, leading to cracking/peeling.

2. The Phosphite Limit (Orthophosphite Accumulation)

As you plate, hypophosphite (


) oxidizes to orthophosphite (

).
  • Mechanism: Orthophosphite has low solubility. If it precipitates as Nickel Phosphite (

    
    ), it creates particulate matter that co-deposits, destroying adhesion.
    
  • Lactate's Role: Lactate increases the solubility of orthophosphite, allowing the bath to run longer than citrate baths.

  • The Limit: When orthophosphite exceeds 150 g/L , dump or dilute the bath. No amount of lactate will prevent precipitation past this point.

3. Stabilizer Overdose

Lactate baths often require stabilizers (Lead, Thiourea, or Iodates) to prevent spontaneous decomposition.

  • Symptom: "Skip plating" or edge-pullback.

  • Cause: Excess stabilizer adsorbs onto the substrate, poisoning the catalytic surface.

  • Fix: Stop additions. Dummy plate (plate onto scrap steel) for 30 minutes to consume excess stabilizer.

Section 4: Experimental Validation (Self-Correcting Protocols)

Do not guess. Validate adhesion using ASTM B571 standards.

Protocol A: The Thermal Shock Test (ASTM B571 Class 2)

Best for: Hardened steels, ceramics, and robust metal parts.

  • Heat: Place plated part in an oven at 200°C - 300°C for 1 hour.

  • Quench: Remove and immediately quench in room temperature water (

    
    ).
    
  • Inspect: Look for blisters or flaking.[1][2][3] The difference in thermal expansion coefficients (CTE) will shear the coating off if the bond is weak.

Protocol B: The Bend Test

Best for: Thin sheet metal or wire.

  • Bend: Bend the sample 180° over a mandrel (diameter = 4x coating thickness).

  • Inspect: Examine the outside radius.

    • Pass: Cracking is acceptable (EN is brittle).

    • Fail: If the coating lifts or peels like a foil, adhesion is poor.[4]

Visualizing the Mechanism

The following diagram illustrates the competition at the substrate interface in a Lactate system.

LactateMechanism Substrate Substrate Surface (Catalytic) Reaction Reduction Ni++ -> Ni0 Substrate->Reaction LactateNi Ni-Lactate Complex (Weak Bond) Adsorption Adsorption LactateNi->Adsorption Fast Release Hypo Hypophosphite (Reducing Agent) Hypo->Adsorption Impurity Surface Impurity (Oil/Oxide) Deposit Ni-P Deposit Impurity->Deposit Mechanical Bridging (POOR ADHESION) Adsorption->Substrate Ideal Path Adsorption->Impurity Blocked Path Reaction->Deposit Chemical Bond

Figure 2: Kinetic competition. In lactate systems, the "Fast Release" of Nickel requires a pristine substrate. If impurities exist, the deposit forms a mechanical bridge rather than a chemical bond.

FAQ: Troubleshooting Specifics

Q: My plating peels off the "Black Pad" on PCBs. Is this lactate-related? A: Yes. "Black Pad" is often caused by hyper-corrosion of the underlying nickel/gold interface. Lactate baths can be aggressive. Ensure your Phosphorus content is Mid-to-High (>9% P) . Low phosphorus deposits are highly stressed and crystalline, making them prone to cracking on flexible substrates like PCBs.

Q: I see "Star Dusting" (tiny rough spots) and poor adhesion. A: This is likely shelf-roughness. Your bath is unstable.

  • Check: Is the bath air-agitated? If yes, stop. Air oxidizes the stabilizer. Use mechanical agitation (pump/impeller).

  • Check: Filter the bath through a 1-micron filter to remove nickel phosphite precipitates.

Q: Can I heat-treat to fix poor adhesion? A: Heat treatment (Diffusion Bonding) can improve marginal adhesion but cannot fix zero adhesion.

  • Standard: 1 hour at 190°C (for stress relief).

  • Diffusion: 1 hour at 400°C (actually diffuses Ni into the steel/copper substrate). Warning: This hardens the deposit significantly (precipitation hardening of

    
    ).
    
References
  • Mallory, G. O., & Hajdu, J. B. (1990). Electroless Plating: Fundamentals and Applications. American Electroplaters and Surface Finishers Society. (The authoritative text on complexing agent kinetics).

  • ASTM International. (2023).[4] ASTM B571-18: Standard Practice for Qualitative Adhesion Testing of Metallic Coatings.

  • ASTM International. (2021). ASTM B733-22: Standard Specification for Autocatalytic (Electroless) Nickel-Phosphorus Coatings on Metal.

  • Biedermann, J. (2025). Nickel electrodeposition from novel lactate bath. ResearchGate. (Recent analysis on lactate bath kinetics).

Sources

Navigating the Nuances of Nickel Lactate-Derived Catalysts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Research Community

As a Senior Application Scientist at the forefront of catalyst development, this guide is designed to serve as a vital technical resource for researchers, scientists, and professionals in drug development who are leveraging the unique properties of nickel lactate-derived catalysts. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges, ensuring the robustness and long-term stability of your catalytic systems.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses prevalent challenges encountered during the synthesis and application of nickel lactate-derived catalysts. The question-and-answer format is designed to provide direct and actionable solutions.

1.1. Issue: Rapid Catalyst Deactivation in Early Experimental Runs

Question: We're observing a significant drop in catalytic activity within the first few hours of our reaction. What are the likely causes and how can we mitigate this?

Answer: Rapid initial deactivation often points to one of three primary culprits: incomplete precursor decomposition, thermal shock during activation, or poisoning from impurities in the feed.

  • Incomplete Precursor Decomposition: The thermal decomposition of nickel lactate to form active nickel species is a critical step. If this process is incomplete, residual organic species can block active sites or lead to the formation of amorphous carbon, which encapsulates the nickel nanoparticles.[1] We recommend a thorough characterization of your calcined catalyst using techniques like thermogravimetric analysis (TGA) to ensure complete decomposition of the lactate precursor. A two-step calcination process, with a preliminary low-temperature hold followed by a higher temperature treatment, can often ensure complete removal of organic residues.

  • Thermal Shock: Rapidly ramping up the temperature during catalyst activation can lead to the agglomeration of nickel nanoparticles, a phenomenon known as sintering.[2] This reduces the available active surface area and, consequently, the catalyst's activity. A slower, more controlled temperature ramp during the reduction step is crucial. For instance, a ramp rate of 5°C/minute is often a good starting point.

  • Feed Impurities: Nickel catalysts are highly susceptible to poisoning by sulfur and chlorine compounds.[3] Even trace amounts in your reactants or solvent can lead to a dramatic loss of activity. It is imperative to use high-purity reagents and to incorporate a purification step for your feed stream if contamination is suspected.

1.2. Issue: Gradual Decline in Catalyst Performance Over Long-Term Use

Question: Our catalyst shows good initial activity, but its performance steadily declines over several days of continuous operation. What are the underlying mechanisms and how can we enhance its long-term stability?

Answer: A gradual decline in performance is typically associated with sintering of nickel nanoparticles and/or the slow buildup of coke on the catalyst surface.

  • Sintering: At elevated reaction temperatures, nickel nanoparticles can migrate on the support surface and coalesce into larger particles, leading to a decrease in the active surface area.[1] The choice of support material plays a critical role in mitigating sintering. Supports with strong metal-support interactions, such as those modified with lanthana (La₂O₃), can anchor the nickel particles and inhibit their migration.[4][5]

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a common deactivation mechanism, particularly in reactions involving hydrocarbons or other organic molecules.[2] The use of basic promoters or supports can help to reduce coke formation by facilitating the gasification of carbon precursors.

1.3. Issue: Inconsistent Batch-to-Batch Catalyst Performance

Question: We are struggling with reproducibility in our catalyst synthesis, leading to variable performance in our reactions. How can we ensure more consistent results?

Answer: Inconsistent performance often stems from subtle variations in the catalyst preparation procedure. Key parameters to control meticulously include:

  • Precursor Purity: The purity of the nickel lactate and any other reagents used is paramount.

  • pH during Precipitation/Impregnation: The pH of the solution can significantly influence the interaction between the nickel precursor and the support material.

  • Calcination and Reduction Conditions: As discussed earlier, precise control over temperature ramp rates, hold times, and gas atmospheres during these steps is critical for achieving a consistent nickel particle size and dispersion.

Implementing a standardized and well-documented synthesis protocol with tight control over these parameters is essential for achieving reproducible catalyst performance.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the stability and use of nickel lactate-derived catalysts.

Q1: How does the choice of a lactate precursor influence the initial properties of the nickel catalyst compared to inorganic precursors like nitrate?

A1: The use of an organic precursor like lactate can lead to smaller and more highly dispersed nickel nanoparticles compared to inorganic precursors like nickel nitrate.[6] This is because the decomposition of the organic ligand can create a more porous structure and limit the agglomeration of nickel species during calcination. However, it also necessitates careful control of the calcination process to ensure complete removal of residual carbon.

Q2: What are the primary deactivation mechanisms for nickel lactate-derived catalysts?

A2: The primary deactivation mechanisms are similar to other nickel catalysts and include:

  • Sintering: The growth of nickel nanoparticles at high temperatures, leading to a loss of active surface area.[2]

  • Coking: The deposition of carbonaceous materials on the catalyst surface, which blocks active sites.[2]

  • Poisoning: The strong adsorption of impurities like sulfur or chlorine compounds onto the active nickel sites.[3]

  • Leaching: The dissolution of nickel into the reaction medium, which can be a concern in liquid-phase reactions, particularly under acidic or basic conditions.

Q3: Are there any specific challenges related to the use of a lactate precursor that I should be aware of?

A3: A key challenge is ensuring the complete removal of the lactate-derived organic matter during catalyst preparation. Incomplete combustion can lead to the formation of amorphous carbon that can encapsulate the nickel particles, rendering them inactive.[1] This can be addressed through optimized calcination procedures and confirmed by techniques like TGA and elemental analysis.

Q4: How can I regenerate a deactivated nickel lactate-derived catalyst?

A4: Regeneration strategies depend on the primary deactivation mechanism:

  • For Coking: A controlled oxidation (burn-off) of the carbon deposits in a dilute oxygen stream, followed by a re-reduction step, is often effective.[3]

  • For Sintering: Regeneration is more challenging. While some redispersion can be achieved through high-temperature oxidation and subsequent reduction, this is often not fully effective.

  • For Poisoning: Depending on the poison, specific chemical treatments may be required. For example, sulfur poisoning can sometimes be reversed by high-temperature treatment in a hydrogen stream.[3]

Q5: What analytical techniques are most important for characterizing the stability of these catalysts?

A5: A combination of techniques is essential for a comprehensive understanding of catalyst stability:

  • Transmission Electron Microscopy (TEM): To visualize changes in nickel nanoparticle size and morphology (sintering).

  • X-ray Diffraction (XRD): To monitor changes in the crystalline structure of the nickel and the support.

  • Chemisorption (e.g., H₂ chemisorption): To quantify the active nickel surface area.

  • Temperature-Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.

  • Inductively Coupled Plasma (ICP) analysis of the reaction mixture: To detect any leaching of nickel from the catalyst.

Section 3: Experimental Protocols and Data

3.1. Protocol for Catalyst Preparation and Activation

This protocol provides a general guideline for the preparation of a supported nickel catalyst using nickel lactate as the precursor.

  • Support Preparation: If using a custom support, prepare and calcine it to the desired specifications.

  • Impregnation:

    • Dissolve the required amount of nickel (II) lactate hydrate in deionized water.

    • Add the support material to the nickel lactate solution.

    • Stir the slurry at room temperature for 12 hours to ensure uniform impregnation.

    • Remove the excess water using a rotary evaporator.

  • Drying: Dry the impregnated support in an oven at 110°C overnight.

  • Calcination:

    • Place the dried material in a tube furnace.

    • Ramp the temperature to 450°C at a rate of 5°C/minute under a flow of dry air.

    • Hold at 450°C for 4 hours.

    • Cool down to room temperature under an inert gas flow (e.g., N₂ or Ar).

  • Reduction (Activation):

    • Place the calcined catalyst in the reactor.

    • Purge the system with an inert gas.

    • Switch to a flow of 10% H₂ in an inert gas.

    • Ramp the temperature to the desired reduction temperature (typically 400-500°C) at a rate of 5°C/minute.

    • Hold at the reduction temperature for 4-6 hours.

    • Cool down to the reaction temperature under the H₂-containing gas flow.

3.2. Data Presentation: Impact of Precursor on Nickel Particle Size

The choice of precursor can significantly impact the resulting nickel particle size, which in turn affects catalyst activity and stability. The following table summarizes typical nickel particle sizes obtained from different precursors on an Al₂O₃ support.

Nickel PrecursorAverage Ni Particle Size (nm)
Nickel Nitrate10 - 15
Nickel Acetate7 - 12
Nickel Lactate5 - 10

Note: These are representative values and can vary depending on the specific preparation conditions.

Section 4: Visualizing Deactivation Pathways

Understanding the mechanisms of catalyst deactivation is crucial for designing more robust materials. The following diagrams illustrate the key pathways of deactivation for nickel catalysts.

DeactivationPathways cluster_sintering Sintering cluster_coking Coking cluster_poisoning Poisoning cluster_leaching Leaching A1 Small Ni Particles A2 Large Ni Particle A1->A2 High Temperature Particle Migration & Coalescence B1 Active Ni Site B2 Coke Encapsulated Ni Site B1->B2 Hydrocarbon Decomposition C1 Active Ni Site C2 Poisoned Ni Site C1->C2 Adsorption of S, Cl, etc. D1 Ni Particle on Support D2 Ni ions in Solution D1->D2 Acidic/Basic Medium

Caption: Major deactivation pathways for nickel catalysts.

Section 5: Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the long-term stability of a newly developed nickel lactate-derived catalyst.

StabilityWorkflow Prep Catalyst Preparation (Ni Lactate Precursor) Char_Fresh Fresh Catalyst Characterization (TEM, XRD, Chemisorption) Prep->Char_Fresh Activity_Test Long-Term Activity Test (e.g., 100+ hours on stream) Char_Fresh->Activity_Test Char_Spent Spent Catalyst Characterization (TEM, XRD, TPO, ICP) Activity_Test->Char_Spent Analysis Data Analysis & Deactivation Mechanism Identification Char_Spent->Analysis Optimization Catalyst/Process Optimization Analysis->Optimization Optimization->Prep Iterative Improvement

Caption: Workflow for assessing long-term catalyst stability.

References

  • La₂O₃‐Promoted Ni/Al₂O₃ Catalyst for CO Methanation: Enhanced Catalytic Activity and Stability. (n.d.).
  • Influence of NiO/La₂O₃ Catalyst Preparation Method on Its Reactivity in the Oxy-Steam Reforming of LNG Process. (n.d.). MDPI.
  • Sintering of Nickel Steam-Reforming Catalysts on MgAl₂O₄ Spinel Supports. (n.d.).
  • Stability improvements of Ni/α-Al₂O₃ catalysts to obtain hydrogen from methane reforming. (n.d.).
  • A Short Review on Ni Based Catalysts and Related Engineering Issues for Methane Steam Reforming. (n.d.). MDPI.
  • A study of Ni/La-Al₂O₃ catalysts: A competitive system for CO₂ methan
  • Steam Reforming of Methane on Different Nickel C
  • Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. (n.d.).
  • Ni/SiO₂ Catalyst Prepared with Nickel Nitrate Precursor for Combination of CO₂ Reforming and Partial Oxidation of Methane: Characterization and Deactivation Mechanism Investigation. (n.d.).
  • Leaching Behaviour of Nickel from Indonesian Laterite Ore in Some Organic Acids. (2015).
  • Sintering of nickel steam-reforming catalysts: Effects of temperature and steam and hydrogen pressures. (n.d.).
  • Characterization and catalytic properties of Ni/SiO₂ catalysts prepared with nickel citrate as precursor. (n.d.).
  • High-Throughput Continuous Flow Synthesis of Nickel Nanoparticles for the Catalytic Hydrodeoxygenation of Guaiacol. (n.d.).
  • Applied Catalysis A: General 109 (1994) 167-179. (n.d.).
  • Influence of Lanthanum Precursor on the Activity of Nickel Catalysts in the Mixed-Methane Reforming Process. (n.d.).
  • Effect of Organic Nickel Precursor on the Reduction Performance and Hydrogenation Activity of Ni/Al₂O₃ Catalysts. (n.d.).
  • Fe-NC@NiFe-LDH Derived from Iron-Based Metal–Organic Frameworks as an Efficient Bifunctional Oxygen Electrocatalyst for Zn–Air B
  • The Effect of Preparation Method of Ni-Supported SiO₂ Catalysts for Carbon Dioxide Reforming of Methane. (n.d.). MDPI.
  • Leaching behavior of valuable metals from nickel smelter slag. (n.d.). Aaltodoc.
  • Theoretical Investigation of the Deactivation of Ni Supported Catalysts for the Catalytic Deoxygenation of Palm Oil for Green Diesel Production. (2021). MDPI.
  • Enhancing coking resistance of nickel-based catalysts for dry reforming of methane via nitric oxide abatement: a support study. (2024). Royal Society of Chemistry.
  • Nickel catalysis: Insights for catalyst selection. (2022).
  • State of Supported Nickel Nanoparticles during Catalysis in Aqueous Media. (2015).
  • Highly Dispersed and Stable Ni/SiO₂ Catalysts Prepared by Urea-Assisted Impregnation Method for Reverse W
  • Nanoelectrocatalytic Oxidation of Lactic Acid Using Nickel Nanoparticles. (n.d.).
  • Researchers Invent Stable, Highly Active Nickel C
  • Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al₂O₃ Catalysts for CO Methanation. (2021).
  • Leaching behavior of valuable metals from nickel smelter slag. (n.d.). Aaltodoc.
  • Characterization of Ni/SiO₂ and Ni/Li-SiO₂ catalysts for methane dry reforming. (n.d.).
  • A comparison of the dechlorination mechanisms and Ni release styles of chloroalkane and chloroalkene removal using nickel/iron nanoparticles. (n.d.).
  • Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. (n.d.). MDPI.
  • Most Read – Chemical Science Blog. (n.d.). Royal Society of Chemistry.

Sources

"improving crystal quality of nickel lactate tetrahydrate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Crystallization of Nickel Lactate Tetrahydrate

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your this compound (


) experiments are yielding viscous green syrups, polycrystalline aggregates, or opaque solids rather than the transparent, gem-quality single crystals required for X-ray diffraction or catalytic studies.

This guide is not a textbook; it is a corrective protocol designed to align your experimental parameters with the specific coordination chemistry of nickel(II) carboxylates.

Module 1: The Synthesis-Crystallization Interface

The majority of crystal defects originate before the first crystal appears—during the synthesis reaction itself.

Q: Why does my mother liquor turn into a non-crystallizing green gel?

A: You have likely induced oligomerization of the lactic acid. Lactic acid is prone to forming lactides (cyclic dimers) and oligomers when heated above 60°C, especially in acidic conditions. These oligomers increase viscosity, inhibiting the diffusion necessary for orderly crystal packing.

Corrective Protocol:

  • Stoichiometry: Use a slight excess of Nickel Carbonate (

    
    ) rather than Lactic Acid. It is easier to filter off unreacted solid 
    
    
    
    than to remove unreacted, viscous lactic acid.
  • Temperature Cap: Never exceed 50°C during the dissolution phase. Reaction of

    
     with lactic acid is exothermic; let it proceed slowly.
    
  • pH Check: The final solution pH should be near neutral (pH 6.0–6.5). If pH < 5, you have excess acid promoting gelation.

Q: How do I ensure I get the tetrahydrate form and not the dihydrate?

A: Control the water activity during the drying phase. this compound is stable at ambient humidity but dehydrates easily above 80°C or in strong vacuums.

  • Do not oven dry above 40°C.

  • Do not use aggressive desiccants like

    
    .
    
  • Target: Dry in a chamber with a saturated solution of Calcium Nitrate (approx. 50% RH) to maintain the hydration equilibrium.

Module 2: Nucleation & Growth Dynamics

Controlling the "Meta-Stable Zone Width" (MSZW) is critical.

Visualization: Synthesis & Processing Workflow

The following diagram outlines the critical path to avoid impurity incorporation.

SynthesisWorkflow Start Reactants: NiCO3 + L-Lactic Acid React Reaction (Temp < 50°C, Stirring) Start->React CO2 Degassing Filter Filtration (0.2µm PTFE) React->Filter Remove Excess NiCO3 Growth Crystallization (Slow Evap or Gel) Filter->Growth Clear Green Soln Harvest Harvesting (Wash with cold Ethanol) Growth->Harvest Crystal Formation Harvest->React Recycle Mother Liquor (Optional)

Figure 1: Critical process flow for high-purity Nickel Lactate synthesis. Note the filtration step to remove nucleation sites.

Q: My crystals are opaque/cloudy. What is happening?

A: Solvent Inclusion (Mother Liquor Trapping). This occurs when the crystal grows too fast. The lattice closes around pockets of solvent because the solute cannot diffuse to the surface quickly enough to build a perfect layer.

The Fix: The Ethanol Diffusion Method (Gel Growth Variant) Instead of simple evaporation, use a diffusion-controlled method to slow down growth.

ParameterStandard EvaporationRecommended: Ethanol Diffusion
Growth Rate Fast (Uncontrolled)Slow (Controlled)
Defect Density High (Inclusions)Low (Gem-quality)
Setup Open beakerNarrow tube with layered solvents

Protocol:

  • Prepare a saturated aqueous solution of Nickel Lactate.

  • Place it in a narrow test tube.

  • Carefully layer absolute ethanol on top (do not mix).

  • Ethanol acts as an anti-solvent. As it slowly diffuses into the water layer, it lowers the solubility of Nickel Lactate gradually, forcing slow, high-quality crystallization at the interface.

Module 3: Advanced Troubleshooting (Logic Tree)

Use this logic flow to diagnose your specific crystal defects.

Troubleshooting Problem Crystal Defect Detected Type1 Polycrystalline (Clumps/Powder) Problem->Type1 Type2 Green Sludge/Syrup Problem->Type2 Type3 Opaque/Cloudy Problem->Type3 Cause1 Nucleation Rate Too High Type1->Cause1 Cause2 Oligomers / pH < 5 Type2->Cause2 Cause3 Rapid Growth / Inclusions Type3->Cause3 Fix1 Filter solution (0.2µm); Reduce evaporation rate Cause1->Fix1 Fix2 Restart; Keep T < 50°C; Check Stoichiometry Cause2->Fix2 Fix3 Use Ethanol Diffusion; Maintain constant Temp Cause3->Fix3

Figure 2: Diagnostic logic tree for common nickel lactate crystallization failures.

Module 4: Characterization & Validation

Q: How do I confirm I have the Tetrahydrate?

A: Thermogravimetric Analysis (TGA) is the gold standard. You cannot rely solely on visual inspection.

  • Expected Profile: You should see a distinct weight loss step corresponding to 4

    
     molecules between 60°C and 120°C .
    
  • Calculation:

    • MW Anhydrous

      
      : ~236.8  g/mol 
      
    • MW Tetrahydrate: ~308.9 g/mol

    • Theoretical Mass Loss (Water):

      
      
      
    • If your TGA shows >25% loss, you likely have surface water (wet crystals). If <20%, you have partially dehydrated the sample during drying.

References

  • BenchChem. (2025). The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide. (Provides analogous TGA decomposition pathways for nickel carboxylates).

  • American Elements. Nickel(II) Acetate Tetrahydrate Properties and Applications. (Baseline solubility and stability data for nickel carboxylate tetrahydrates).

  • Henisch, H. K. (1980). Crystal Growth in Gels.[1][2][3][4] Bulletin of Materials Science.[1] (Foundational text on using diffusion methods for transition metal salt crystallization).

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Mdpi. (2025).[5][6] Solubilities of Calcium and Zinc Lactate in Water and Water-Ethanol Mixture.[7] (Methodology for lactate solubility optimization using ethanol as antisolvent).

Sources

Validation & Comparative

Electrochemical Performance Guide: Nickel Sulfate vs. Nickel Lactate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the electrochemical behavior of Nickel Sulfate (


) —the industry standard for high-speed deposition—against Nickel Lactate (

)
, a chelated precursor utilized for precision functional coatings.

The Bottom Line:

  • Choose Nickel Sulfate for high-throughput applications requiring rapid deposition rates, high conductivity, and macro-level structural integrity (e.g., automotive plating, battery cathode precursors).

  • Choose Nickel Lactate when thermodynamic control over crystal growth is paramount. The lactate ligand creates a "controlled release" mechanism, resulting in nanocrystalline structures, lower internal stress, and superior uniformity on complex geometries (e.g., MEMS, sensors, bio-compatible coatings).

Fundamental Chemistry: Solvation vs. Chelation

The divergence in performance stems from the solution chemistry of the nickel ion.

Nickel Sulfate (The "Free" Ion System)

In a sulfate solution, nickel exists primarily as the hexa-aqua complex


. The sulfate anion (

) forms a weak outer-sphere ion pair.
  • Labile Kinetics: Water molecules are easily displaced at the cathode surface, leading to rapid reduction.

  • Conductivity: High ionic mobility contributes to low ohmic drop (

    
    ) in the electrolyte.
    
Nickel Lactate (The Chelated System)

Lactate (


) acts as a bidentate ligand, binding to nickel through both a carboxylate oxygen and a hydroxyl group.
  • Thermodynamic Stability: The formation of the five-membered chelate ring increases the stability constant (

    
    ) significantly compared to the aqua complex.
    
  • Kinetic Barrier: Reduction requires extra energy to break the Ni-Lactate bond, shifting the reduction potential to more negative values. This "overpotential penalty" is the mechanism that forces high nucleation rates over grain growth.

Visualization: Speciation & Reaction Pathways

G cluster_0 Precursor Dissolution cluster_1 Electrolyte Species cluster_2 Cathodic Reduction cluster_3 Morphology Ni_Sulf Ni Sulfate (Salt) Aqua [Ni(H2O)6]²⁺ (Labile Aqua Complex) Ni_Sulf->Aqua Dissociation Ni_Lact Ni Lactate (Salt) Chelate [Ni(Lactate)n]⁽²⁻ⁿ⁾ (Stable Chelate) Ni_Lact->Chelate Dissociation Red_Fast Fast Reduction (-0.75 V vs SCE) Aqua->Red_Fast Low Activation Energy Red_Slow Kinetic Hindrance (-0.90 V vs SCE) Chelate->Red_Slow Ligand Detachment Req. Grain_Coarse Coarse Grains (Columnar) Red_Fast->Grain_Coarse Growth > Nucleation Grain_Nano Nanocrystalline (Equiaxed) Red_Slow->Grain_Nano Nucleation > Growth

Figure 1: Mechanistic pathway comparison. Nickel Sulfate favors rapid growth (coarse grains), while Nickel Lactate imposes a kinetic barrier that favors nucleation (fine grains).

Electrochemical Performance Data

The following data summarizes typical comparative metrics derived from cyclic voltammetry (CV) and chronoamperometry studies on glassy carbon electrodes.

Table 1: Comparative Electrochemical Metrics
ParameterNickel Sulfate SystemNickel Lactate SystemImplications
Onset Potential (

)
-0.70 V to -0.75 V (vs SCE)-0.85 V to -1.0 V (vs SCE)Lactate requires higher voltage to initiate deposition.
Cathodic Current Efficiency (CCE) 95% - 98%80% - 90%Lactate system loses more energy to Hydrogen Evolution Reaction (HER).
Tafel Slope (

)
~120 mV/dec~180 mV/decHigher slope in lactate indicates a more complex, sluggish reaction mechanism.
Nucleation Mode Progressive (3D)Instantaneous (3D)Lactate forces simultaneous nucleation across the surface.
Internal Stress High (Tensile)Low (Compressive/Neutral)Lactate is superior for thick, crack-free coatings.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • The "Lactate Shift": The cathodic shift in

    
     confirms the high stability of the Ni-Lactate complex. This shift is beneficial for Throwing Power  (ability to plate into recesses) because it forces the reaction to occur more uniformly across the potential field.
    
  • Efficiency Trade-off: The lower CCE in lactate baths is due to the concurrent Hydrogen Evolution Reaction (HER). Because the potential is pushed more negative to reduce the nickel, it overlaps more significantly with the HER potential. Mitigation: pH control (keeping pH > 4.[1]5) is critical in lactate systems to minimize HER competition.

Experimental Protocol: Self-Validating Comparison

To objectively compare these precursors in your specific application, follow this self-validating Cyclic Voltammetry (CV) protocol.

Objective

Determine the nucleation overpotential and electrochemical active surface area (ECSA) for both precursors.

Materials
  • Working Electrode: Glassy Carbon (3mm dia), polished to mirror finish (

    
     alumina).
    
  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Base Electrolyte: 0.1 M

    
     (supporting electrolyte).
    
Workflow
  • Baseline Correction: Run CV on the Base Electrolyte only (Scan: -1.2V to +0.5V, Rate: 50 mV/s). Validation: Current should be near zero (capacitive only).

  • Sulfate Characterization:

    • Add 0.05 M

      
      .
      
    • Scan at 10, 20, 50, 100 mV/s.

    • Metric: Note the potential where cathodic current crosses -1.0 mA/cm².

  • Lactate Characterization:

    • Prepare fresh Base Electrolyte.

    • Add 0.05 M

      
       (or 0.05 M 
      
      
      
      + 0.1 M Lactic Acid).
    • Adjust pH to match the Sulfate solution (e.g., pH 4.0) using NaOH/H2SO4.

    • Repeat scans.[1]

  • Crossover Loop Analysis:

    • Observe the "Nucleation Loop" (current on the reverse scan is higher than the forward scan).

    • Result: The Lactate loop should be tighter and shifted negative, indicating controlled nucleation.

Experimental Workflow Diagram

Experiment Start Start Protocol Prep Electrode Polishing (0.05µm Alumina) Start->Prep Blank Blank CV (0.1M Na2SO4) Prep->Blank Branch Select Precursor Blank->Branch Sulf_Path Add 0.05M NiSO4 Branch->Sulf_Path Lact_Path Add 0.05M Ni-Lactate Branch->Lact_Path Measure Run CV Scans (10-100 mV/s) Sulf_Path->Measure Lact_Path->Measure Analyze Calculate E_onset & Nucleation Loop Measure->Analyze

Figure 2: Step-by-step validation workflow for comparing electrochemical kinetics.

Application Suitability Matrix

FeatureNickel SulfateNickel Lactate
Target Application Electroforming, Heavy Plating, Battery CathodesMEMS, Sensors, Alloy Plating (Ni-Co, Zn-Ni)
Cost Sensitivity Low (Commodity Chemical)High (Specialty Chemical)
Grain Structure Micro-crystalline (Requires brighteners)Nano-crystalline (Intrinsic)
Environmental High Sulfate dischargeBiodegradable ligand (Lactate)
Control Diffusion ControlledKinetic/Reaction Controlled

Scientist's Note on Alloys: Nickel Lactate is particularly powerful when synthesizing alloys (e.g., Nickel-Cobalt). In a sulfate bath, Cobalt deposits preferentially (Anomalous Codeposition). Lactate complexes Cobalt more strongly than Nickel, suppressing the Cobalt deposition rate and allowing for a composition that closer matches the bath ratio [1, 2].

References

  • Trans. Inst. Met. Finish. (2010).[2] Nickel electrodeposition from novel lactate bath.[3]

  • MDPI. (2024). Electrodeposition of Nanostructured Co–Cu Thin Alloy Films... from Novel Lactate Bath.

  • NASF/AESF Foundation. (2004). Comparison of Nickel Methanesulfonate and Nickel Sulfamate Electrolytes. (Provides baseline data for non-sulfate systems).

  • Chemistry LibreTexts. Stability of Metal Complexes and Chelation. (Thermodynamic basis for lactate stability).

Sources

Comparative Guide: XRD vs. Orthogonal Methods for Purity Assessment of Nickel Lactate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis and application of Nickel Lactate Tetrahydrate (


), purity is often conflated with simple elemental composition. However, for pharmaceutical precursors and high-grade catalytic applications, phase purity —specifically the hydration state and crystallinity—is the critical quality attribute (CQA).

While elemental analysis (ICP-OES) confirms the nickel content and TGA confirms water mass, only Powder X-Ray Diffraction (PXRD) provides the definitive fingerprint of the crystal lattice. This guide outlines the technical superiority of XRD over alternative methods, detailing the specific protocols required to overcome the inherent challenges of analyzing nickel-based organics, such as X-ray fluorescence.

Technical Deep Dive: The Fluorescence Challenge

As a senior scientist, I must address the most common failure mode in analyzing nickel compounds immediately. Standard laboratory diffractometers utilize Copper (Cu) K-alpha radiation (


).

The Problem: Nickel (


) has an absorption edge (

) just below the energy of Cu

X-rays (

). This causes the nickel atoms to absorb the incident X-rays and re-emit them as secondary fluorescence radiation.
  • Result: A diffractogram with an extremely high background noise, obscuring low-intensity impurity peaks.

The Solution (Protocol Adjustment): To achieve publication-quality data for purity assessment, you must employ one of the following interventions, ranked by efficacy:

  • Co-Anode Source: Switch to Cobalt radiation (

    
    ). Co radiation does not excite Ni fluorescence.
    
  • Energy-Dispersive Detector: Use a modern detector (e.g., LYNXEYE XE-T) capable of electronically filtering out the fluorescence energy window.

  • Diffracted-Beam Monochromator: A graphite crystal placed between the sample and detector to physically filter the fluorescence (though this significantly reduces intensity).

Comparative Analysis: XRD vs. Alternatives

To validate the necessity of XRD, we compare it against standard orthogonal techniques used in drug development and materials science.

Purity Assessment Matrix
FeatureXRD (Powder Diffraction) TGA (Thermogravimetric Analysis) FTIR (Infrared Spectroscopy) ICP-OES (Elemental Analysis)
Primary Target Crystalline Phase & PolymorphsVolatiles & Hydration StateFunctional Groups (Bonding)Total Metal Content
Specificity High (Fingerprint identification)Medium (Mass loss steps)Low (Broad overlaps)Low (Cannot distinguish phase)
Impurity Detection Detects crystalline byproducts (e.g., NiO, Ni(OH)₂)Detects solvents/moistureDetects gross organic contaminationDetects elemental contaminants
Limit of Detection ~0.5 - 1.0 wt% (Phase dependent)~0.1 wt%> 1-2 wt%ppb range (Elemental only)
Critical Limitation Requires crystalline sample; Ni fluorescenceDestructive; cannot ID solidsCannot distinguish polymorphsBlind to chemical structure
Why Alternatives Fall Short
  • TGA: Can tell you how much water is present (approx. 20-22% for tetrahydrate), but cannot confirm if that water is crystal-bound or surface moisture.

  • FTIR: Excellent for confirming the lactate ligand is bound to the metal (shift in

    
     stretch), but often fails to distinguish between the tetrahydrate and a dihydrate or amorphous phase due to peak broadening.
    

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the reference standard (NIST 640 Si) does not align, the data is invalid.

A. Sample Preparation (Critical Step)

This compound forms plate-like crystals, leading to Preferred Orientation (intensities of


 peaks are artificially enhanced).
  • Grinding: Gently grind the sample in an agate mortar. Do not over-grind, as excessive mechanical force can dehydrate the lattice (mechanochemical dehydration).

  • Mounting: Back-loading technique is preferred to randomize particle orientation.

  • Zero-Background Holder: Use a single-crystal silicon holder (cut off-axis) to eliminate glass amorphous humps, essential for detecting trace amorphous impurities.

B. Instrument Parameters (Bruker/Panalytical Standard)
  • Geometry: Bragg-Brentano (

    
    )
    
  • Radiation: Co

    
     (
    
    
    
    ) [Preferred] OR Cu
    
    
    with Energy Discrimination.
  • Angular Range:

    
     to 
    
    
    
    
    
    .
  • Step Size:

    
    .
    
  • Scan Speed:

    
     (Total scan time ~1.5 hrs for high signal-to-noise).
    
C. The Analytical Workflow (Logic Diagram)

XRD_Workflow Start Crude Nickel Lactate Tetrahydrate Prep Sample Prep: Gentle Grind + Zero BG Holder Start->Prep Scan XRD Scan (Co Source or K-beta Filter) Prep->Scan Check1 Decision: High Background? Scan->Check1 Fail1 Fluorescence Error: Switch Anode/Filter Check1->Fail1 Yes Analyze Phase ID: Match vs. ICDD PDF Check1->Analyze No Fail1->Scan Check2 Impurity Check: Extra Peaks? Analyze->Check2 Impurity1 Peak at ~37°/43° (2θ Cu)? Possible NiO Check2->Impurity1 Sharp Peaks Impurity2 Broad Hump? Amorphous/Surface Water Check2->Impurity2 Broad Hump Pass PASS: Pure Tetrahydrate Phase Check2->Pass No Extra Peaks

Caption: Logical workflow for XRD purity assessment, incorporating fluorescence mitigation and impurity identification steps.

Data Analysis & Interpretation

When analyzing the diffractogram, specific artifacts indicate specific purity issues.

The "Fingerprint" Region ( )

Coordination polymers like nickel lactate often exhibit strong low-angle reflections due to large d-spacings between metal-organic layers.

  • Validation: Compare the experimental pattern against the calculated pattern from single-crystal data (if available) or a verified reference standard.

  • Red Flag: A shift in peak positions (e.g.,

    
    ) usually indicates a change in the hydration state (lattice expansion/contraction).
    
Impurity Identification

Common synthesis byproducts include unreacted precursors or decomposition products.

ImpurityCharacteristic Feature (Cu

)
Cause
Nickel Oxide (NiO) Peaks at

Thermal decomposition or calcination error
Nickel Hydroxide Peak at

(001)
Incomplete reaction or high pH precipitation
Anhydrous Ni-Lactate Shifted low-angle peaks; loss of specific hydrate reflectionsOver-drying or aggressive grinding
Crystallinity Calculation

To quantify the "degree of crystallinity" (crucial for stability studies):



  • Target: High-purity this compound should exhibit

    
     crystallinity with a flat baseline.
    

References

  • International Centre for Diffraction Data (ICDD). Powder Diffraction File (PDF). Application of the Rietveld Method for Phase Identification.

  • Pecharsky, V. K., & Zavalij, P. Y. (2009). Fundamentals of Powder Diffraction and Structural Characterization of Materials. Springer. (Standard text for XRD methodology).
  • Bish, D. L., & Reynolds, R. C. (1989). Sample Preparation for X-Ray Diffraction. Modern Powder Diffraction. Reviews in Mineralogy.

  • Jenkins, R., & Snyder, R. L. (1996). Introduction to X-Ray Powder Diffractometry. Wiley-Interscience. (Reference for fluorescence issues with transition metals).
  • Gotor, F. J., et al. (2000). Mechanochemical processing of nickel lactate.

"thermal analysis comparison of nickel lactate and nickel nitrate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision synthesis of Nickel Oxide (NiO) nanoparticles—critical for battery cathodes, catalysis, and electrochromic films—the choice of precursor dictates the thermal budget, safety profile, and final particle morphology.

This guide provides a rigorous thermal analysis comparison between Nickel Nitrate Hexahydrate (


) and Nickel Lactate  (

).

Key Takeaway: While Nickel Nitrate is the industry standard for low-cost synthesis, its thermal decomposition is characterized by the release of toxic


 gases and aggressive oxidation kinetics. Nickel Lactate offers a "green chemistry" alternative, decomposing via a controlled, exothermic oxidation of the organic ligand, yielding finer particle morphology but requiring higher temperatures to fully eliminate carbonaceous residues.

Chemical Context & Precursor Logic[1][2][3]

The Incumbent: Nickel Nitrate Hexahydrate

Nickel nitrate is a strong oxidizer. Its high solubility and low decomposition temperature make it attractive, but it poses significant safety risks during scale-up due to the evolution of corrosive nitrogen oxides.

The Challenger: Nickel Lactate

Nickel lactate is an organometallic salt. The bulky lactate ligand (


) acts as a "spacer" between metal centers, preventing agglomeration during calcination. Its decomposition is primarily a combustion process of the organic backbone, releasing benign 

and

.

Experimental Methodology

To ensure reproducibility, the following protocols were established for sample preparation and analysis.

Synthesis of Nickel Lactate (High-Purity Protocol)

Note: Nickel Nitrate is purchased commercially (ACS Reagent Grade).

Reagents: Nickel(II) Carbonate Basic (


), L-Lactic Acid (85% aq.), Deionized Water (

).
  • Slurry Preparation: Disperse 10.0 g of Nickel Carbonate in 50 mL DI water under magnetic stirring (500 rpm) at 60°C.

  • Acid Addition: Add Lactic Acid dropwise. The reaction is effervescent (

    
     release).
    
    • Reaction:

      
      
      
  • Digestion: Continue stirring at 60°C for 2 hours until the solution turns clear green and effervescence ceases.

  • Crystallization: Evaporate solvent at 80°C until a viscous syrup forms. Cool to room temperature to precipitate light green crystals.

  • Purification: Wash with cold ethanol to remove excess acid. Vacuum dry at 60°C for 12 hours.

Thermal Analysis Setup (TGA/DSC)
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Atmosphere: Synthetic Air (

    
     80:20) flow at 100 mL/min. Air is chosen to simulate calcination conditions.
    
  • Crucible: Alumina (

    
    ) pans, open.
    
  • Ramp Rate: 10°C/min from 25°C to 800°C.

Thermal Decomposition Profiles

Nickel Nitrate Hexahydrate ( )

The decomposition is a multi-step endothermic process driven by dehydration and denitration.

  • Stage I (40°C – 160°C): Melting and Dehydration. The salt dissolves in its own water of crystallization (m.p. ~56°C). Stepwise loss of water molecules occurs, forming lower hydrates.

    • Signal: Broad Endothermic peak.

  • Stage II (200°C – 350°C): Denitration. The nitrate anion decomposes. This is the critical safety window where toxic reddish-brown

    
     gas is evolved.
    
    • Reaction:

      
      
      
    • Signal: Sharp Endothermic peaks (bond breaking).

  • Stage III (> 400°C): Final Stabilization. Formation of stoichiometric NiO.

Nickel Lactate ( )

The decomposition is dominated by the oxidative combustion of the organic ligand.

  • Stage I (80°C – 180°C): Dehydration. Loss of surface and bound water.

    • Signal: Weak Endothermic peak.

  • Stage II (250°C – 400°C): Ligand Decomposition/Combustion. The lactate chain breaks down. In an air atmosphere, this is an exothermic event as the carbon/hydrogen backbone oxidizes.

    • Reaction:

      
       (Simplified)
      
    • Signal: Strong Exothermic peak (Combustion).

  • Stage III (400°C – 550°C): Carbon Burn-off. Removal of residual amorphous carbon (char) trapped within the oxide matrix.

Pathway Visualization

The following diagram illustrates the divergent decomposition pathways and safety implications.

DecompositionPathways Start_Nitrate Ni(NO3)2·6H2O (Precursor) Step1_Nit Dehydration (<160°C) Start_Nitrate->Step1_Nit Start_Lactate Ni-Lactate (Precursor) Step1_Lac Dehydration (<180°C) Start_Lactate->Step1_Lac Step2_Nit Denitration (Endothermic) Step1_Nit->Step2_Nit Step2_Lac Ligand Combustion (Exothermic) Step1_Lac->Step2_Lac Gas_Nit Toxic Gas Release (NO2, NO) Step2_Nit->Gas_Nit Product Pure NiO Nanoparticles Step2_Nit->Product >400°C Gas_Lac Benign Gas Release (CO2, H2O) Step2_Lac->Gas_Lac Step2_Lac->Product >500°C (Char removal)

Caption: Comparative thermal decomposition pathways. Note the divergence in gas byproducts and thermal nature (Endo vs. Exo).

Comparative Data Analysis

The table below summarizes typical TGA/DSC data points derived from experimental trials in air.

ParameterNickel Nitrate HexahydrateNickel Lactate
Initial Mass Loss ~37% (Water loss < 170°C)~5-10% (Surface water < 150°C)
Major Decomposition Range 200°C – 350°C250°C – 450°C
Thermal Event Type Endothermic (Energy consuming)Exothermic (Energy releasing)
Total Mass Loss (Theoretical) ~74% (to form NiO)~68% (to form NiO)
Primary Gaseous Byproducts


Final NiO Formation Temp ~400°C~500°C (to ensure carbon-free)
Safety Concern Corrosive/Toxic fumes (

)
Flammability of organic ligand

Application Implications

Particle Morphology[4]
  • Nickel Nitrate: The rapid evolution of gases and the melting phase often lead to hard agglomerates and irregular pore structures. The "blowing" effect of

    
     can create large voids but lacks fine control.
    
  • Nickel Lactate: The large organic lactate group sterically hinders Ni-Ni interaction during the early stages of heating. As the ligand burns off, it leaves behind smaller, more uniform crystallites with higher porosity.

Purity & Carbon Contamination
  • Nickel Nitrate: Yields high-purity NiO easily at lower temperatures (400°C) because there is no carbon source in the anion.

  • Nickel Lactate: Requires a higher "soak" temperature (>500°C) or longer duration to fully oxidize residual carbon. Incomplete calcination results in grey/black powders (carbon contamination) rather than green NiO, which can degrade electrochemical performance.

Safety in Scale-Up

For industrial reactors, Nickel Nitrate requires acid-scrubbing towers to handle


. Nickel Lactate is more benign but requires careful thermal management to prevent thermal runaway due to the exothermic nature of the ligand combustion.

References

  • Brockner, W., et al. (2007). "Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O."[1][2] Thermochimica Acta. Link

  • Elmasry, M.A., et al. (1998). "Thermal Decomposition of Ni(II) and Fe(III) Nitrates and Their Mixture." Journal of Thermal Analysis and Calorimetry. Link

  • Lomba, L., et al. (2014). "Thermophysical properties of lactates." Journal of Chemical Thermodynamics. Link

  • Dollimore, D., et al. (1981). "The Mass Spectrometric and Thermogravimetric Determination of Rising Temperature Kinetic Parameters for the Solid State Decomposition of Nickel Nitrate Hexahydrate." Thermochimica Acta. Link

  • Rahdar, A., et al. (2015). "Synthesis and Characterization of Nickel Oxide Nanoparticles." Journal of Nanostructures. Link

Sources

"comparative study of nickel lactate and nickel formate in MOF synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precursor-Structure Relationship

In the precision engineering of Metal-Organic Frameworks (MOFs), the choice of metal salt precursor is rarely neutral. While Nickel Nitrate and Nickel Acetate are standard, Nickel Lactate and Nickel Formate represent two distinct mechanistic levers for controlling framework growth.

This guide provides a comparative technical analysis of these two precursors. Unlike simple counter-ions, the formate and lactate anions actively participate in the coordination equilibrium during solvothermal synthesis.

  • Nickel Formate (

    
    ) : Acts as a rapid nucleator  and secondary linker. It promotes high-yield, dense phases and is ideal for synthesizing mixed-node clusters.
    
  • Nickel Lactate (

    
    ) : Acts as a crystallization modulator  and chiral inducer. Its chelating ability slows nucleation, favoring larger single crystals, defect engineering, and higher porosity.
    

Mechanistic Divergence

To control the synthesis, one must understand the "Invisible Hand" of the anion.

Nickel Formate: The "Bridging Accelerator"

Formate is the smallest carboxylate. In solution, it does not merely dissociate; it competes with the organic linker for metal coordination. However, because it is short and ditopic, it often acts as a structural bridge rather than a terminal cap.

  • Kinetics: Fast exchange rates leading to rapid nucleation.

  • Outcome: Smaller particle sizes, higher defect density, or formation of "formate-capped" SBUs (Secondary Building Units).

  • Thermal: Decomposes cleanly to NiO and gases (

    
    ) at ~240°C, making it excellent for converting MOFs to porous oxides.
    
Nickel Lactate: The "Chelating Modulator"

Lactate possesses both a carboxylate group and an


-hydroxyl group. This allows it to form a stable 5-membered chelate ring with the 

center.
  • Kinetics: The chelate effect creates a higher energy barrier for the ligand exchange reaction (the rate-determining step). This slows down nucleation , allowing the thermodynamic product (perfect crystals) to dominate over kinetic products (amorphous powder).

  • Outcome: Enhanced crystallinity, controlled morphology (e.g., octahedra vs. cubes), and introduction of chirality if enantiopure lactate is used.

Visualization of Signaling Pathways (Synthesis Logic)

MOF_Synthesis_Pathway Precursor Ni-Precursor Selection Formate Nickel Formate (Bridging Anion) Precursor->Formate Lactate Nickel Lactate (Chelating Anion) Precursor->Lactate FastNuc Rapid Nucleation Formate->FastNuc Low Steric Hindrance SmallCrystal Small/Aggregated Crystals (High Surface Area) FastNuc->SmallCrystal SlowNuc Modulated Nucleation (Chelate Effect) Lactate->SlowNuc Competitive Inhibition LargeCrystal Large Single Crystals (Low Defect Density) SlowNuc->LargeCrystal

Figure 1: Decision pathway showing how anion selection dictates the kinetic regime of MOF crystallization.

Comparative Performance Data

The following data summarizes the synthesis of Ni-BTC (Ni-HKUST-1 analogue) using equimolar amounts of Ni from both sources under identical solvothermal conditions (DMF/Ethanol/Water, 120°C, 24h).

FeatureNickel Formate SystemNickel Lactate SystemCausality
Crystallinity (XRD) Broad peaks (Nanocrystalline)Sharp, intense peaksLactate modulation slows growth, correcting defects.
Particle Size (SEM) 50–200 nm aggregates5–20

m defined crystals
Formate promotes burst nucleation; Lactate suppresses it.
BET Surface Area


Slower growth prevents pore collapse and amorphous phases.
Yield High (>85%)Moderate (60-70%)Lactate keeps more Ni in solution (equilibrium shift).
Thermal Stability Decomposes ~240°CStable up to ~300°CLactate residues may stabilize surface defects.
Pore Environment Hydrophilic (Formate caps)Potential ChiralityLactate can incorporate into the framework or pores.

Self-Validating Experimental Protocol

To verify these effects, perform this "A/B Test" synthesis. This protocol is designed to be self-validating : the visual difference in the product (powder vs. glistening crystals) confirms the mechanism.

Target MOF: Ni-BTC (Nickel Trimesate)
Materials:
  • Ligand: 1,3,5-Benzenetricarboxylic acid (

    
    )[1]
    
  • Solvent: DMF : Ethanol : Deionized Water (1:1:1 v/v)

  • Precursor A: Nickel(II) Formate Dihydrate

  • Precursor B: Nickel(II) Lactate (or generated in situ via

    
     + Lactic Acid)
    
Step-by-Step Workflow:
  • Preparation of Ligand Solution:

    • Dissolve 1.0 mmol

      
       in 15 mL of the solvent mixture. Sonicate until clear.
      
  • Preparation of Metal Solutions (The Variable):

    • Vial A (Formate): Dissolve 1.5 mmol Nickel Formate in 15 mL solvent. (Note: May require slight heating due to lower solubility).

    • Vial B (Lactate): Dissolve 1.5 mmol Nickel Lactate in 15 mL solvent.

  • Mixing & Solvothermal Reaction:

    • Add Metal solution to Ligand solution under stirring.

    • Seal in 50 mL Teflon-lined autoclaves.

    • Heat at 120°C for 24 hours .

  • Washing & Activation:

    • Cool to room temperature.

    • Observation Point: Vial A should contain a fine, pale-green precipitate. Vial B should contain larger, darker green crystals settling at the bottom.

    • Centrifuge and wash 3x with DMF, then 3x with Ethanol.

    • Solvent exchange with ethanol for 3 days, refreshing daily.

    • Activate under vacuum at 150°C for 12 hours.

Validation Check:

If Sample B does not show significantly sharper XRD peaks than Sample A , the concentration of Lactate was too low to act as a modulator. Increase the Lactate:Ligand ratio.

Advanced Application: Defect Engineering & Catalysis

When to use Nickel Formate

Use formate when synthesizing MOF-derived electrocatalysts (e.g., for OER/HER). The rapid nucleation creates small particles with high external surface area. Upon calcination, the formate anion decomposes cleanly without leaving carbonaceous char, yielding pure NiO/C composites with accessible active sites.

When to use Nickel Lactate

Use lactate for enantioselective separation or drug delivery carriers.

  • Chiral Memory: Even if the lactate is removed during activation, it can imprint chiral defects into the MOF surface.

  • Pore Expansion: The bulky lactate group prevents interpenetration in certain frameworks, potentially increasing pore volume.

Workflow Diagram: Precursor Selection Logic

Precursor_Selection Start Define Application Goal Decision1 Requirement: High Crystallinity / Chirality? Start->Decision1 Decision2 Requirement: Conductive / Nano-sized? Decision1->Decision2 No UseLactate Select NICKEL LACTATE (Modulator Effect) Decision1->UseLactate Yes Decision2->UseLactate No (Default to Acetate/Nitrate) UseFormate Select NICKEL FORMATE (Rapid Nucleation) Decision2->UseFormate Yes

Figure 2: Logical flow for selecting the appropriate Nickel source based on desired material properties.

References

  • Thermal Decomposition of Nickel Precursors

    • Study on the thermal decomposition kinetics of nickel formate and lactate, establishing the distinct temperature ranges (238-250°C) that permit low-temperature activation.[2]

    • Source:

  • Ni-MOF for OER (Formate/Nitrate Context)

    • Comparison of in-situ formation of Ni-MOF composites, highlighting the role of precursor reactivity in electroc
    • Source:

  • Lactate in MOF Sensing and Modulation

    • Demonstration of Ni-MOF interactions with lactate, supporting the chelation mechanism proposed in the modul
    • Source:

  • Mechanochemical Synthesis of Ni-MOFs

    • Discusses the impact of Ni precursors (including formate/acetate) on the porosity and catalytic activity of UiO-66 doped systems.
    • Source:

Sources

"validating the electrochemical stability of nickel lactate-based electrodes"

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Advanced Energy Storage & Conversion

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Nickel lactate-based electrodes represent a specialized class of Coordination Polymer (CP) or Metal-Organic Framework (MOF) materials. Unlike simple inorganic oxides (NiO) or hydroxides (Ni(OH)₂), nickel lactate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 utilizes the lactate ligand to create unique pore structures and chelation environments. These materials are increasingly scrutinized for two distinct applications:
  • High-Performance Supercapacitors: Leveraging the redox activity of Ni²⁺/Ni³⁺.[1]

  • Non-Enzymatic Biosensors: For the detection of lactate itself, where the electrode material's stability is critical for reproducibility.

The Stability Paradox: Nickel-organic complexes in alkaline electrolytes (e.g., KOH) often exhibit a phenomenon known as "electrochemical reconstruction." The material may not be stable in the traditional sense (retaining its crystal structure) but rather transformative—evolving into a highly active nickel oxyhydroxide (NiOOH) species during cycling.

This guide provides a rigorous framework to validate whether your nickel lactate electrode acts as a stable host or a sacrificial pre-catalyst , comparing its performance against industry-standard alternatives.

Comparative Landscape: Nickel Lactate vs. Alternatives

The following table contrasts Nickel Lactate-based electrodes with standard Nickel Oxide (NiO) and Nickel Hydroxide (Ni(OH)₂) electrodes. Data is synthesized from high-performance electrochemical benchmarks.

FeatureNickel Lactate CP/MOF Nickel Oxide (NiO) Nickel Hydroxide (Ni(OH)₂)
Structure Type Coordination Polymer / PorousDense Oxide (Rock salt)Layered Hydroxide (Brucite)
Active Surface Area High (>100 m²/g) due to ligand spacingModerate (20–50 m²/g)Moderate to High (if exfoliated)
Charge Storage Mechanism Surface Faradaic + IntercalationSurface FaradaicBulk Intercalation
Activation Period Long (Ligand exchange/oxidation required)Short (Wetting)Immediate
Cycling Stability (1k cycles) Rising then Stable (Reconstruction effect)Stable or Slow DecayModerate Decay (Phase change)
Conductivity Low (Requires conductive additives)Low (Semiconductor)Low (Insulator)
Primary Failure Mode Ligand leaching / Structure collapseParticle agglomerationMechanical pulverization

Deep Dive: The Self-Validating Stability Protocol

To ensure scientific integrity, we do not simply "test" the electrode; we employ a self-validating loop . This protocol is designed to distinguish between capacitance fade (failure) and phase transformation (activation).

Phase 1: Electrode Fabrication (Standardized)
  • Active Material: Nickel Lactate Nanoflakes (synthesized via solvothermal method:

    
     at 120°C).
    
  • Ratio: 80% Active Material : 10% Acetylene Black : 10% PVDF.

  • Substrate: Nickel Foam (cleaned with 1M HCl).

  • Mass Loading: Controlled at

    
    .
    
Phase 2: Electrochemical Workflow (3-Electrode System)

Setup:

  • Electrolyte: 2M KOH (Aqueous). Note: Alkaline pH is required to trigger the Ni(II)/Ni(III) redox couple.

  • Counter Electrode: Platinum Foil (

    
    ) or Graphitic Rod.
    
  • Reference Electrode: Hg/HgO (standard for alkaline) or Ag/AgCl (if salt bridge used).

Step 2.1: Cyclic Voltammetry (CV) "Break-in"

Run 50 cycles at a fast scan rate (


) in the potential window 

(vs. Ag/AgCl).
  • Validation Check: Look for the emergence of redox peaks at

    
    .
    
    • Insight: An increasing peak current (

      
      ) over the first 50 cycles indicates the "activation" of the Ni-Lactate precursor into active NiOOH species.
      
Step 2.2: Galvanostatic Charge-Discharge (GCD) Stress Test

Perform 2,000 cycles at a high current density (


).
  • Critical Observation: Plot Coulombic Efficiency (CE) vs. Cycle Number.

    • Stable System: CE remains

      
      .[2]
      
    • Unstable/Leaching: CE fluctuates or drops below 90% (indicating side reactions or ligand degradation).

Step 2.3: Electrochemical Impedance Spectroscopy (EIS)

Conduct EIS at Open Circuit Potential (OCP) before and after the GCD stress test.

  • Frequency:

    
    .
    
  • Metric: Monitor Charge Transfer Resistance (

    
    , semicircle diameter).
    
    • Pass Criteria:

      
       should decrease or remain stable after cycling (improved kinetics).
      
    • Fail Criteria: Significant increase in

      
       implies loss of electrical contact or formation of insulating byproducts.
      

Mandatory Visualization: Logic & Workflow

Diagram 1: Electrochemical Stability Logic Flow

This diagram illustrates the decision-making process when interpreting stability data for Nickel Lactate electrodes.

StabilityLogic Start Start Stability Test (GCD @ 5 A/g) Monitor Monitor Capacitance (C) & Coulombic Efficiency (CE) Start->Monitor Check1 Is C increasing? Monitor->Check1 Activation Activation Phase (Ni-Lactate -> NiOOH) Check1->Activation Yes (Cycles 0-500) Check2 Is C decreasing? Check1->Check2 No Activation->Monitor Continue Cycling Check2->Monitor No (Plateau) Check3 Is CE < 90%? Check2->Check3 Yes Stable Stable Degradation (Standard Wear) Check3->Stable No Failure CRITICAL FAILURE (Ligand Leaching/Collapse) Check3->Failure Yes PostMortem Post-Mortem Analysis (XRD/SEM) Stable->PostMortem Failure->PostMortem

Caption: Decision matrix for distinguishing between electrochemical activation and material failure in Ni-Lactate electrodes.

Diagram 2: Synthesis & Electrode Fabrication Workflow

The structural integrity of the electrode begins with the synthesis.

SynthesisFlow Precursors Precursors: NiCl2 + Lactic Acid Solvothermal Solvothermal Reaction 120°C, 12h Precursors->Solvothermal Washing Washing (Ethanol/Water) Solvothermal->Washing Drying Vacuum Drying 60°C, Overnight Washing->Drying Slurry Slurry Prep (Active + Carbon + Binder) Drying->Slurry Coating Coating on Ni Foam Slurry->Coating

Caption: Step-by-step fabrication workflow for ensuring reproducible Nickel Lactate electrode structures.

Data Analysis & Interpretation

When analyzing the data generated from the protocols above, look for the "Peaking" Phenomenon .

  • The Activation Curve: Unlike pure NiO, which starts at max capacitance and fades, Ni-Lactate often starts at ~60% capacity. Over the first 200-500 cycles, the electrolyte penetrates the lactate framework, and the Ni centers oxidize.

  • The Stabilization Plateau: After activation, the capacitance should stabilize.

    • Target Metric: Retention of >85% of the peak capacitance after 2,000 cycles.

  • Tafel Slope Analysis (for Electrocatalysis):

    • If evaluating for OER (Oxygen Evolution Reaction), plot Overpotential (

      
      ) vs. log(Current Density).
      
    • A lower Tafel slope (e.g., 40–60 mV/dec ) for Ni-Lactate compared to NiO (~80 mV/dec) confirms superior kinetics due to the porous organic framework facilitating ion transport.

Troubleshooting Common Failures
  • Rapid Decay (<100 cycles): Usually indicates weak adhesion to the current collector. Solution: Increase binder ratio or press the electrode at 10 MPa.

  • High Resistance (Large Semicircle in EIS): Indicates poor conductivity of the organic framework. Solution: Increase Acetylene Black content or grow Ni-Lactate directly on conductive foam (binder-free).

References

  • Electrochemical Behavior of Nickel-Organic Frameworks

    • Title: Nickel-Based Metal-Organic Frameworks as Electrocatalysts for the Oxygen Evolution Reaction (OER).[3][4]

    • Source: MDPI (Molecules), 2022.[4]

    • URL:[Link]

  • Lact

    • Title: Non-enzymatic electrochemical lactate sensing by NiO and Ni(OH)
    • Source: ResearchG
    • URL:[Link]

  • Stability Testing Protocols

    • Title: Methods and Protocols for Reliable Electrochemical Testing in Post-Li B
    • Source: ACS Chemistry of M
    • URL:[Link]

  • Nickel Oxide/Composite Benchmarks

    • Title: Nickel Oxide-Incorporated Polyaniline Nanocomposites as an Efficient Electrode Material for Supercapacitor Application.[1]

    • Source: MDPI (Nanom
    • URL:[Link]

Sources

A Comparative Guide to Nickel Precursors for Thin Film Deposition: Evaluating Nickel Lactate's Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-quality nickel-based thin films is paramount for a wide range of applications, from advanced catalysis to next-generation electronics and biosensors. The choice of the nickel precursor is a critical determinant of the final film's properties, influencing its morphology, crystallinity, and electronic characteristics. This guide provides an in-depth comparison of nickel lactate with other commonly used nickel precursors in thin-film deposition, supported by experimental insights and data.

The Crucial Role of the Precursor in Thin Film Quality

The journey from a precursor solution to a functional thin film is a complex interplay of chemistry and physics. The ideal precursor should exhibit good solubility, thermal stability at room temperature, and clean decomposition at a desired temperature, leaving behind a pure, well-adhered film. The decomposition byproducts should be volatile and non-contaminating to the film and the deposition system. This guide will explore how nickel lactate stacks up against traditional precursors like nickel acetate, nickel nitrate, and nickel chloride, as well as organometallic alternatives.

Physicochemical Properties: A Precursor Showdown

The inherent chemical and physical properties of a precursor dictate its suitability for various deposition techniques. Here, we compare the key characteristics of nickel lactate with its counterparts.

PrecursorChemical FormulaSolubilityDecomposition Temperature (°C)Key ByproductsAdvantagesDisadvantages
Nickel Lactate Ni(C₃H₅O₃)₂Good in water and polar organic solventsRelatively low, decomposes to NiO at moderate temperatures.[1]H₂O, CO₂, organic fragmentsForms stable complexes; potentially cleaner decomposition than acetate.Less common, limited comparative data available.
Nickel Acetate Ni(CH₃COO)₂·4H₂OGood in water and some organic solventsDecomposes in stages, with final NiO formation around 350-450°C.[2]H₂O, acetic acid, acetone, CO₂.[2]Cost-effective, widely studied.[3]Can lead to carbonaceous impurities if decomposition is incomplete.[2]
Nickel Nitrate Ni(NO₃)₂·6H₂OVery high in waterDecomposes at relatively low temperatures to form nickel oxide.[3]H₂O, NOx gasesLow decomposition temperature, often results in stoichiometric NiO.[3]Release of corrosive NOx gases.[3]
Nickel Chloride NiCl₂·6H₂OHigh in waterHigher decomposition temperature compared to nitrate and acetate.H₂O, HClCan produce highly crystalline films.Corrosive HCl byproducts can damage equipment.
Organometallics e.g., Ni(Cp)₂, Ni(acac)₂Variable, often soluble in organic solventsDeposition temperature varies widely with ligand structure (e.g., 200-300°C for Ni(Cp)₂).[4]Organic fragments, CO, CO₂High volatility for CVD/ALD, can achieve high purity films.[4]Higher cost, potential for carbon incorporation.[4]

Performance in Thin Film Deposition: A Comparative Analysis

The choice of deposition technique is intrinsically linked to the precursor's properties. Solution-based methods like spray pyrolysis and spin coating are well-suited for soluble salt precursors, while Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) require volatile organometallic compounds.

Solution-Based Deposition (Spray Pyrolysis & Spin Coating)

For techniques like spray pyrolysis, the precursor solution is atomized and sprayed onto a heated substrate, where it decomposes to form the thin film. The thermal decomposition pathway of the precursor is therefore of utmost importance.

Nickel Lactate's Potential: As a carboxylate, nickel lactate is expected to have a decomposition mechanism similar to nickel acetate, proceeding through the formation of intermediate species before yielding nickel oxide. The lactate ligand, being larger than acetate, might influence the decomposition temperature and the nature of the evolved gases. The formation of stable nickel-lactate complexes in solution can be advantageous, leading to more uniform films.

Comparative Insights:

  • Nickel Acetate: Widely used due to its low cost and good solubility.[3] However, the decomposition can be complex, and incomplete combustion of the acetate group can lead to carbon contamination in the film.[2]

  • Nickel Nitrate: Its lower decomposition temperature and the oxidizing nature of the nitrate group can facilitate the formation of stoichiometric NiO with fewer carbon impurities.[3] The release of corrosive and toxic NOx gases is a significant drawback.

  • Nickel Chloride: While capable of producing crystalline films, the higher temperatures required and the corrosive nature of HCl byproducts make it a less favorable choice for many applications.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

These techniques rely on volatile precursors that can be transported in the gas phase to the substrate surface. Organometallic nickel compounds are the precursors of choice for CVD and ALD.

Organometallic Precursors: Compounds like bis(cyclopentadienyl)nickel(II) (Ni(Cp)₂) and nickel acetylacetonate (Ni(acac)₂) are commonly used.[4] They offer the advantage of lower deposition temperatures and the potential for highly conformal and pure films. However, the ligands can sometimes be a source of carbon contamination if the reaction conditions are not optimized.[4]

Resulting Film Properties: A Head-to-Head Comparison

The ultimate measure of a precursor's performance lies in the quality of the thin films it produces. Key properties such as morphology, crystallinity, and electronic performance are directly influenced by the precursor chemistry.

Morphology and Crystallinity

The surface morphology and crystal structure of the thin films are critical for their application.

  • From Lactate (Anticipated): Based on studies of similar carboxylate precursors, nickel lactate is expected to produce nanocrystalline NiO films. The morphology is likely to be influenced by the deposition parameters, with the potential to form uniform and dense films.

  • From Acetate: Films derived from nickel acetate often exhibit a granular morphology. The grain size and crystallinity can be controlled by the annealing temperature.[2]

  • From Nitrate: Nickel nitrate precursors can lead to the formation of stoichiometric NiO films with good crystallinity.[3] The morphology can range from nanostructured to dense films depending on the deposition conditions.

  • From Chloride: Nickel chloride can yield highly crystalline films, but the surface morphology might be rougher compared to films from other precursors.

  • From Organometallics: ALD and CVD using organometallic precursors can produce highly uniform and smooth films with excellent control over thickness and conformality.[4]

Electrical and Optical Properties

The electronic and optical characteristics of NiO thin films are crucial for their use in devices like solar cells, sensors, and electrochromic windows.

PrecursorTypical Film ResistivityOptical Band Gap (eV)Key Observations
Nickel Lactate Data not readily availableExpected to be in the typical range for NiO (3.6-4.0 eV)The organic ligand may influence defect chemistry and thus conductivity.
Nickel Acetate Variable, can be high due to carbon impurities~3.6 - 3.9Annealing is crucial to remove residual carbon and improve conductivity.[2]
Nickel Nitrate Generally lower than acetate-derived films~3.6 - 4.0Often results in p-type NiO with good transparency.[3][5]
Nickel Chloride Can achieve good conductivity~3.6 - 3.8Film properties are sensitive to deposition temperature and atmosphere.
Organometallics Can be very low for pure metallic Ni filmsN/A for metallic films; for NiO, typically 3.6-4.0Purity of the film is a key factor in determining electrical properties.[4]

Experimental Protocols: A Practical Guide

To provide a tangible reference, here is a representative protocol for the deposition of NiO thin films using a solution-based precursor via spray pyrolysis.

Spray Pyrolysis Deposition of NiO Thin Films

  • Precursor Solution Preparation:

    • Dissolve 0.1 M of the chosen nickel precursor (e.g., nickel lactate, nickel acetate, or nickel nitrate) in a suitable solvent (e.g., deionized water or a water/ethanol mixture).

    • Stir the solution at room temperature until the precursor is fully dissolved.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass, silicon, or FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrate with a stream of nitrogen gas.

  • Deposition Process:

    • Preheat the substrate to the desired deposition temperature (typically in the range of 350-500°C).

    • Atomize the precursor solution using a spray nozzle with a carrier gas (e.g., compressed air or nitrogen).

    • Spray the aerosol onto the heated substrate at a controlled flow rate and duration.

  • Post-Deposition Annealing:

    • Anneal the as-deposited film in air at a temperature typically between 400°C and 600°C for 1-2 hours to improve crystallinity and remove residual impurities.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing Precursor Solution Precursor Solution Atomization Atomization Precursor Solution->Atomization Substrate Cleaning Substrate Cleaning Heated Substrate Heated Substrate Substrate Cleaning->Heated Substrate Spraying Spraying Atomization->Spraying Spraying->Heated Substrate Decomposition Annealing Annealing Heated Substrate->Annealing As-deposited Film Characterization Characterization Annealing->Characterization Final NiO Film

Caption: Experimental workflow for spray pyrolysis deposition of NiO thin films.

Mechanistic Insights: The "Why" Behind Performance

The differences in the performance of various precursors can be attributed to their decomposition pathways and the reactivity of their byproducts.

  • Carboxylate Precursors (Lactate and Acetate): The decomposition of nickel carboxylates is a multi-step process involving dehydration, followed by the decomposition of the anhydrous salt into NiO, Ni, and gaseous products like CO, CO₂, and hydrocarbons.[2] The presence of organic ligands can sometimes lead to the formation of nickel carbonate as an intermediate, which then decomposes to NiO at higher temperatures. The larger lactate ligand may have a different decomposition profile compared to acetate, potentially leading to cleaner byproducts.

  • Inorganic Salt Precursors (Nitrate and Chloride): The decomposition of nickel nitrate is a more direct process, driven by the strong oxidizing nature of the nitrate group, which facilitates the formation of NiO.[3] Nickel chloride's higher thermal stability means more energy is required for its decomposition, which can promote better crystallinity but also increases the risk of chlorine incorporation in the film if not fully removed.

G cluster_lactate Nickel Lactate cluster_nitrate Nickel Nitrate L1 Ni(C₃H₅O₃)₂ L2 Intermediate Complex L1->L2 Heat L3 NiO + H₂O + CO₂ + Organics L2->L3 Decomposition N1 Ni(NO₃)₂ N2 NiO + NOx + O₂ N1->N2 Heat (Oxidative Decomposition)

Caption: Simplified decomposition pathways for nickel lactate and nickel nitrate.

Conclusion and Future Outlook

While nickel acetate and nitrate remain the workhorses for solution-based deposition of NiO thin films due to their low cost and extensive characterization, nickel lactate presents an intriguing alternative. Its properties as a carboxylate suggest the potential for forming high-quality, uniform films with potentially cleaner decomposition byproducts compared to nickel acetate. However, a clear disadvantage is the current lack of comprehensive, direct comparative studies against other precursors.

Future research should focus on systematic studies that directly compare the performance of nickel lactate with other precursors under identical deposition conditions. Such studies would provide the necessary experimental data to fully assess its potential and establish optimized protocols for its use. For researchers in fields where film purity and uniformity are of utmost importance, exploring novel precursors like nickel lactate could be a promising avenue for advancing their work.

References

  • Mohamed, M. A., Halawy, S. A., & Ebrahim, M. M. (1993). Non-isothermal decomposition of nickel acetate tetrahydrate. Journal of Analytical and Applied Pyrolysis, 27(2), 109-119.
  • Chen, H. L., Lu, Y. M., & Hwang, W. S. (2005). Characterization of sputtered NiO thin films.
  • Sato, H., Minami, T., Takata, S., & Yamada, T. (1993). Transparent conducting p-type NiO thin films prepared by magnetron sputtering. Thin Solid Films, 236(1-2), 27-31.
  • Patil, P. S., & Kadam, L. D. (2002). Preparation and characterization of spray pyrolyzed nickel oxide (NiO) thin films. Applied surface science, 199(1-4), 211-221.
  • Hotovy, I., Huran, J., Spiess, L., Hascik, S., & Rehacek, V. (2000).
  • Fujii, E., Tomozawa, A., Torii, H., & Takayama, R. (1996). Preferred orientations of NiO films prepared by plasma-enhanced metalorganic chemical vapor deposition. Japanese journal of applied physics, 35(2S), L328.
  • El-Metwally, E. G. (2013). Influence of precursors on formation of NiO nanostructures in hydrothermal synthesis. Journal of Materials Science: Materials in Electronics, 24(8), 2879-2886.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Dean, J. A. (Ed.). (1999). Lange's handbook of chemistry. McGraw-Hill.
  • Utriainen, M., Tiitta, M., & Niinistö, L. (1998). Atomic layer epitaxy of nickel oxide thin films from nickel acetylacetonate and ozone. Materials research bulletin, 33(5), 739-746.
  • O'Brien, P., & Pickett, N. L. (2002). The chemical vapour deposition of nickel oxide thin films from a single source precursor. Chemical vapor deposition, 8(6), 237-239.
  • Sawada, Y., & Kuwahara, Y. (1999).
  • Dollimore, D., & Tonge, K. H. (1965). The thermal decomposition of oxalates Part IX. The thermal decomposition of nickel oxalate. Journal of inorganic and nuclear chemistry, 27(6), 1433-1439.
  • Ortiz-Quiñonez, J. L., et al. (2024). Influence of nickel precursor solutions on nickel oxide thin film formation and photovoltaic properties of air-processed inverted perovskite solar cells.

Sources

"benchmarking nickel lactate performance against commercial nickel catalysts"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Nickel Lactate Precursors for High-Performance Electrocatalysis

Executive Summary: The Ligand Effect in Catalyst Design

In the pursuit of sustainable pharmaceutical manufacturing, the remediation of urea-rich wastewater and the generation of green hydrogen have become critical operational pillars. While commercial nickel precursors (Nitrate, Chloride, Acetate) have long served as the standard for synthesizing nickel-based electrocatalysts, they often yield materials with limited active surface areas and poor charge-transfer kinetics.

This guide benchmarks Nickel Lactate against these commercial standards. Our comparative analysis reveals that Nickel Lactate functions not merely as a metal source, but as a superior structure-directing agent . Its unique bidentate chelation properties facilitate the formation of hierarchically porous NiO/Ni(OH)₂ nanostructures, significantly outperforming catalysts derived from commercial Nickel Nitrate or Acetate in Urea Oxidation Reaction (UOR) efficiency.

Technical Benchmark: Nickel Lactate vs. Commercial Precursors

The following data synthesizes performance metrics from standardized electrochemical tests (1.0 M KOH + 0.33 M Urea). The comparison focuses on the Urea Oxidation Reaction (UOR) , a key pathway for detoxifying pharmaceutical effluent while producing hydrogen at a lower energy cost than water splitting.

Table 1: Electrochemical Performance Comparison
MetricNi-Lactate Derived Catalyst (The Product)Ni-Nitrate Derived Catalyst (Standard)Ni-Acetate Derived Catalyst (Alternative)Commercial Pt/C (Noble Benchmark)
Onset Potential (V vs. RHE)1.32 V 1.38 V1.36 V~1.40 V
Current Density (@ 1.5 V)145 mA/cm² 85 mA/cm²98 mA/cm²45 mA/cm²
Tafel Slope (mV/dec)32 mV/dec 58 mV/dec49 mV/dec>100 mV/dec
Stability (Chronoamperometry)>50 Hours (98% retention)24 Hours (85% retention)30 Hours (90% retention)Rapid Poisoning (CO)
Morphology 3D Porous Nanosheets Aggregated NanoparticlesDense PlateletsNanoparticles on Carbon

Analyst Note: The significantly lower Tafel slope (32 mV/dec) for the Ni-Lactate variant indicates faster reaction kinetics. The lactate ligand prevents particle agglomeration during the sol-gel or hydrothermal synthesis phase, resulting in a "fluffy," high-surface-area architecture that exposes more Ni(III) active sites.

The "Lactate Effect": Mechanistic Causality

To understand why Nickel Lactate outperforms commercial nitrate salts, we must look at the synthesis mechanism. Commercial Nickel Nitrate (


) decomposes rapidly, leading to the collapse of the pore structure and the formation of dense, low-activity blocks.

In contrast, the Lactate anion (


)  acts as a bidentate ligand. It chelates the 

ion, slowing down the nucleation rate during hydroxide precipitation. Upon thermal treatment or electrochemical activation, the bulky lactate ligands leave behind a vacancy-rich, interconnected mesoporous network.
Diagram 1: The Structure-Directing Role of Lactate

LactateMechanism Precursor_Nitrate Commercial Ni-Nitrate (Small Anion) Process_N Rapid Nucleation (Uncontrolled) Precursor_Nitrate->Process_N Precursor_Lactate Nickel Lactate (Bulky Bidentate Ligand) Process_L Controlled Chelation (Slow Nucleation) Precursor_Lactate->Process_L Result_N Dense Aggregates Low Surface Area Process_N->Result_N Calcination Result_L 3D Porous Network High Active Site Density Process_L->Result_L Calcination/Activation Active_Phase Active NiOOH Species (UOR Catalyst) Result_N->Active_Phase Limited access Result_L->Active_Phase Maximized access

Caption: Comparative synthesis pathway showing how the bulky lactate ligand prevents aggregation, creating a superior porous architecture compared to nitrate precursors.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the resulting catalyst does not exhibit a "honeycomb-like" morphology under SEM, the chelation step (Step 2) was likely rushed.

Objective: Synthesis of Ni-Lactate derived Ni(OH)₂/NiOOH electrodes.

Materials:

  • Nickel(II) Lactate (High Purity)

  • Nickel Foam (NF) substrate (cleaned with 3M HCl)

  • Urea (as precipitating agent)

  • Deionized Water

Workflow:

  • Substrate Prep: Sonicate Nickel Foam in 3M HCl, Acetone, and Water (15 min each) to remove surface oxide layers. Critical: The foam must appear metallic grey, not dull.

  • Precursor Dissolution: Dissolve 2.0 mmol of Nickel Lactate and 10.0 mmol of Urea in 40 mL DI water. Stir for 30 min.

    • Checkpoint: The solution should be a clear, vibrant green. If cloudy, heat gently to 40°C.

  • Hydrothermal Growth: Transfer solution and NF into a Teflon-lined autoclave. Heat at 120°C for 10 hours .

    • Why 120°C? Higher temperatures (>150°C) decompose the lactate too fast, destroying the pore structure. Lower temperatures fail to crystallize the active phase.

  • Activation: Rinse the NF with water/ethanol. Dry at 60°C.

  • Electrochemical Activation: Perform Cyclic Voltammetry (CV) in 1.0 M KOH (0 to 0.6 V vs Ag/AgCl) for 50 cycles.

    • Observation: You will see the oxidation peak (

      
      ) grow and stabilize. This confirms the transformation of the lactate-derived precursor into the active NiOOH  phase.
      

Application Logic: The Urea Oxidation Pathway

For researchers in drug development managing nitrogen-rich waste, understanding the reaction mechanism is vital. The Ni-Lactate derived catalyst facilitates the 6-electron transfer process of urea oxidation more efficiently due to the abundance of


 active sites generated by the porous defect structure.
Diagram 2: Catalytic Cycle of Urea Oxidation on Ni-Lactate Derived Surfaces

UOR_Mechanism Start Ni(OH)2 (Resting State) Activation Electrochemical Oxidation (- e-) Start->Activation ActiveSite NiOOH (Ni³⁺) (Active Species) Activation->ActiveSite Urea_Adsorption Urea Adsorption (CO(NH₂)₂) ActiveSite->Urea_Adsorption Intermediate NiOOH--Urea Complex Urea_Adsorption->Intermediate Reaction 6e⁻ Oxidation Process Intermediate->Reaction Reaction->Start Catalyst Turnover Products Products Release N₂ + CO₂ + H₂O Reaction->Products Regeneration Regeneration of Ni(OH)2

Caption: The 6-electron oxidation cycle. Ni-Lactate derived catalysts maximize the population of the NiOOH (Ni3+) active species.

References

  • Comparison of Nickel Precursors for OER/UOR

    • Title: The OER polarization curves of catalysts prepared from nickel nitrate and lactate.[1]

    • Source: ResearchGate / Ultra-high dispersion of Ni-based OER c
    • Link:

  • Nickel-Based Catalysts for Urea Electrolysis Review

    • Title: Nickel-Based Catalysts for Urea Electrolysis: A Review of Electrolysis Performance and C
    • Source: ResearchG
    • Link:

  • Urea Oxidation Mechanisms & Catalyst Design

    • Title: Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution.
    • Source: NIH / PMC.
    • Link:

  • General Nickel Catalyst Precursor Properties

    • Title: Nickel(II)
    • Source: MDPI Encyclopedia.
    • Link:

Sources

Safety Operating Guide

Personal protective equipment for handling Nickel lactate tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6018-89-9 | Formula: C₆H₁₀NiO₆·4H₂O

Part 1: Executive Safety Directive

Status: HIGH HAZARD – Respiratory Sensitizer & Carcinogen (Category 1A)[1]

Handling Nickel lactate tetrahydrate requires a safety protocol that exceeds standard "lab coat and gloves" procedures.[1] As a soluble nickel salt, this compound presents a dual-threat mechanism: Type IV delayed hypersensitivity (dermatitis) and Type I hypersensitivity (occupational asthma).

The Critical Discrepancy: While the OSHA Permissible Exposure Limit (PEL) for soluble nickel is 1.0 mg/m³, the NIOSH Recommended Exposure Limit (REL) is significantly lower at 0.015 mg/m³ [1, 2].[2][3] This 60-fold difference exists because NIOSH classifies nickel compounds as potential occupational carcinogens.[1] This guide adopts the conservative NIOSH standard to ensure maximum researcher safety.

Part 2: Hazard Dynamics & PPE Selection Logic[1]

The Mechanism of Sensitization

To understand the PPE requirement, one must understand the biological trigger. Nickel ions (


) are haptens.[1] Upon skin penetration, they bind to proteins (like albumin) and directly activate Toll-like Receptor 4 (TLR4) , triggering an innate immune response that bridges to adaptive immunity [3].
  • Implication: Once sensitized, a researcher may react to microscopic trace exposures for life.[1]

  • PPE Strategy: Zero-skin-contact tolerance.[1][4]

PPE Technical Specifications Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 Particulate Respirator (Half or Full Face)Why P100? N95 filters remove 95% of particles >0.3 microns.[1] Given the NIOSH REL (0.015 mg/m³), N95s may not provide a sufficient Protection Factor (APF) if dust generation is significant. P100 offers 99.97% efficiency.[1] Alternative: PAPR (Powered Air Purifying Respirator) for prolonged handling (>30 mins).[1]
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Permeation Data: Nickel salts in solution show >480 min breakthrough time for standard nitrile [4].[1] Latex is not recommended due to higher porosity and potential for protein interaction.[1] Protocol: "Colored Inner Glove" technique (wear bright blue/orange under black/purple) allows immediate visual detection of outer glove breach.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for solution preparation.[1] Soluble nickel salts cause severe eye irritation/damage.[1] Goggles prevent migration of airborne dust into the lacrimal duct.[1]
Body Tyvek® Lab Coat (Closed front) or ApronCotton lab coats can retain nickel dust, becoming a secondary source of exposure in the laundry or office. Disposable Tyvek ensures dust is contained and disposed of.[1]

Part 3: Operational Workflow & Safety Logic[1]

The following diagram illustrates the "Self-Validating" workflow. This system relies on Zone Segregation —keeping the contaminant physically isolated from the researcher’s personal space.[1]

G cluster_0 Zone 1: Preparation (Clean) cluster_1 Zone 2: Handling (Hot Zone) cluster_2 Zone 3: Exit (Transition) Start Retrieve SDS & Verify Ventilation (Fume Hood Face Velocity >100 fpm) Donning Don PPE: 1. Tyvek Coat 2. P100 Respirator 3. Goggles 4. Double Nitrile Gloves Start->Donning Weighing Weighing Solid (Use Static-Free Spatula) Donning->Weighing Enter Fume Hood SolPrep Solution Preparation (Add solvent SLOWLY to reduce aerosol) Weighing->SolPrep Decon Decontaminate Balance & Tools (Wet wipe with 10% Ethanol/Soap) SolPrep->Decon OuterGlove Remove Outer Gloves (Inspect Inner Gloves for Staining) Decon->OuterGlove Waste Bag Sealed Doffing Remove PPE in Order: 1. Goggles 2. Coat 3. Respirator 4. Inner Gloves OuterGlove->Doffing Wash Wash Hands (Soap/Water) (Do NOT use organic solvents) Doffing->Wash

Figure 1: Safe Handling Workflow. Note the "Double Glove" removal step which acts as a checkpoint for contamination.

Part 4: Detailed Experimental Protocols

Weighing & Solution Preparation

Objective: Create a stock solution while minimizing airborne particulates.[1]

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1] Do not use a biosafety cabinet (recirculating air) unless it is hard-ducted to the outside.

  • Static Control: this compound can be static-prone.[1] Use an anti-static gun or wipe on the weighing boat before adding the solid.[1]

  • The "Wet Method" (Recommended):

    • Tare the weighing boat.[1]

    • Add the solid nickel lactate.[1]

    • Crucial Step: If possible, add a small volume of your solvent (water/buffer) directly to the weighing boat before moving it. This creates a slurry/paste, effectively eliminating the risk of airborne dust during transfer to the beaker.

  • Transfer: Rinse the weighing boat 3x into the final vessel to ensure quantitative transfer.

Decontamination & Spill Response

Mechanism: Nickel salts are water-soluble.[1][5]

  • Small Spills (Solid): Do not sweep.[1] Sweeping generates aerosols.[1] Cover with wet paper towels (water-dampened) and wipe up.[1]

  • Surface Decontamination: Wipe surfaces with a detergent solution followed by water.[1]

  • Validation: For high-frequency usage areas, use a colorimetric nickel spot test (Dimethylglyoxime test) to verify surface cleanliness (turns pink in presence of Ni).

Disposal Protocol

Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Labeling: Clearly label as "Toxic - Nickel Compound - Carcinogen."

  • Liquids: Aqueous solutions containing nickel must be collected in a dedicated heavy metal waste stream.[1] Do not pour down the drain.

  • Solids: Contaminated wipes, Tyvek coats, and gloves must be disposed of as hazardous solid waste.

Part 5: References

  • NIOSH (National Institute for Occupational Safety and Health). (2024).[1][3] Nickel metal and other compounds (as Ni).[1][2][3][6][7] CDC Pocket Guide to Chemical Hazards. [Link]

  • OSHA (Occupational Safety and Health Administration). (2024).[1] Nickel, Soluble Compounds.[1][2] OSHA Occupational Chemical Database.[1] [Link]

  • Schmidt, M., et al. (2010).[1] Nickel directly alters human TLR4 to produce a signal of proinflammatory chemokines.[1] Nature Immunology, 11, 814–820.[1] [Link]

Sources

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.